Product packaging for gamma-HIMACHALENE(Cat. No.:CAS No. 53111-25-4)

gamma-HIMACHALENE

Cat. No.: B1207338
CAS No.: 53111-25-4
M. Wt: 204.35 g/mol
InChI Key: PUWNTRHCKNHSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gamma-himachalene is a himachalene.
This compound has been reported in Guatteria hispida, Pterocaulon virgatum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1207338 gamma-HIMACHALENE CAS No. 53111-25-4

Properties

CAS No.

53111-25-4

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3

InChI Key

PUWNTRHCKNHSAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC1)C(=CCCC2(C)C)C

boiling_point

267.00 to 268.00 °C. @ 760.00 mm Hg

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of gamma-Himachalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-himachalene (γ-himachalene) is a naturally occurring bicyclic sesquiterpene hydrocarbon.[1] As an isomer of himachalene, it is a significant constituent of the essential oils of various plants, notably conifers such as Cedrus atlantica.[1][2] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines relevant experimental methodologies for its characterization, and presents visual workflows pertinent to its study.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[1][2][3][4][5][6]
Molecular Weight 204.35 g/mol [1][2][3][4]
CAS Number 53111-25-4[2][3][4][7][8]
IUPAC Name 3,5,5,9-tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzo[8]annulene[7]
Boiling Point 267.00 to 268.00 °C at 760.00 mm Hg[3][4][8]
Water Solubility 0.0085 g/L (ALOGPS prediction) 0.05849 mg/L @ 25 °C (estimated)[4][7][8]
logP (Octanol/Water) 5.57 (ALOGPS prediction) 4.46 (ChemAxon) 6.478 (estimated)[4][7][8]
Optical Rotation [α]24/D -9 (c, 0.24 in CHCl3)[7]
Refractivity 68.52 m³·mol⁻¹ (ChemAxon)[7]
Polarizability 26.01 ų (ChemAxon)[7]
Flash Point 220.00 °F (104.44 °C) (TCC)[8]
Vapor Pressure 0.013000 mmHg @ 25.00 °C (estimated)[8]

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques in organic chemistry. Below are outlines of the principal methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification and quantification of volatile compounds like this compound within complex mixtures such as essential oils.[2]

Methodology:

  • Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent is prepared.

  • Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase. The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds.

  • Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (commonly using electron ionization, EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is compared against spectral libraries (e.g., NIST) for identification.[3][6] The retention time from the GC also serves as an identifying characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HSQC, HMBC) are performed.

    • ¹H NMR: Provides information about the different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule.[3]

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR: Experiments like HSQC and HMBC are used to establish connectivity between protons and carbons, confirming the overall structure.[9]

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are analyzed to assemble the complete molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a solution in a suitable solvent, or in the vapor phase.

  • Analysis: The sample is exposed to infrared radiation, and the instrument records the wavelengths at which absorption occurs.

  • Interpretation: The resulting spectrum is a plot of transmittance versus wavenumber. Specific absorption bands indicate the presence of particular bond types (e.g., C-H, C=C).

Visualizations

Biosynthesis of this compound

The biosynthesis of sesquiterpenes like this compound originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), undergoes a series of enzymatic cyclizations and rearrangements to form the characteristic himachalene skeleton.[2]

gamma_Himachalene_Biosynthesis cluster_pathway Isoprenoid Pathway cluster_cyclization Sesquiterpene Cyclase Action IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Cyclase Himachalene Synthase FPP->Cyclase Substrate Intermediate Carbocation Intermediate Cyclase->Intermediate Cyclization & Rearrangement Himachalene γ-Himachalene Intermediate->Himachalene Deprotonation

Caption: Biosynthetic pathway of this compound from isoprenoid precursors.

Experimental Workflow: Extraction and Analysis

The process of studying this compound from a natural source, such as cedarwood, involves several key stages from raw material to purified compound analysis.

Extraction_and_Analysis_Workflow PlantMaterial Plant Material (e.g., Cedarwood Chips) Extraction Hydrodistillation or Solvent Extraction PlantMaterial->Extraction EssentialOil Crude Essential Oil Extraction->EssentialOil Chromatography Fractional Distillation or Column Chromatography EssentialOil->Chromatography PurifiedFraction γ-Himachalene Rich Fraction Chromatography->PurifiedFraction Analysis Structural & Purity Analysis PurifiedFraction->Analysis GCMS GC-MS Analysis->GCMS Composition & Identification NMR NMR Spectroscopy Analysis->NMR Structure Elucidation IR IR Spectroscopy Analysis->IR Functional Groups

Caption: Workflow for the extraction and analysis of this compound.

References

An In-depth Technical Guide to the Natural Sources and Distribution of γ-Himachalene in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Himachalene, a naturally occurring bicyclic sesquiterpene, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution within plant tissues, and biosynthetic pathways of γ-himachalene. Quantitative data from various studies are summarized, and detailed experimental protocols for its extraction and analysis are presented. Furthermore, this guide explores the regulatory mechanisms governing its production, offering insights for future research and potential applications in drug development.

Introduction

γ-Himachalene (gamma-himachalene) is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is an isomer of α- and β-himachalene, all of which are commonly found in the essential oils of various aromatic plants. These compounds are recognized for their characteristic woody and spicy aroma and have been investigated for a range of biological activities. This guide focuses specifically on γ-himachalene, consolidating the available scientific literature on its botanical origins and distribution.

Natural Sources of γ-Himachalene

The primary natural sources of γ-himachalene identified to date belong to the Pinaceae and Apiaceae families.

  • Pinaceae Family: The most significant and well-documented sources of γ-himachalene are species of the genus Cedrus, commonly known as cedars.

    • Cedrus atlantica (Atlas Cedar): The essential oil derived from the wood of the Atlas cedar is a rich source of himachalenes.[1][2][3][4]

    • Cedrus deodara (Himalayan Cedar): Similar to the Atlas cedar, the Himalayan cedar's wood and needles contain substantial amounts of γ-himachalene.[5][6][7]

  • Apiaceae Family: Certain members of the carrot family have also been reported to produce γ-himachalene, although typically in lower concentrations than in Cedrus species.

    • Pimpinella anisum (Anise): The essential oil of aniseed has been found to contain γ-himachalene as a minor constituent.

Distribution of γ-Himachalene in Plant Tissues

The concentration of γ-himachalene can vary significantly between different parts of the same plant. The available data primarily focuses on Cedrus species.

  • Wood: The heartwood of Cedrus atlantica and Cedrus deodara is the primary repository of γ-himachalene.[1][3][5] The essential oil is typically extracted from wood chips.[6]

  • Aerial Parts: Essential oils extracted from the aerial parts (which may include needles and small branches) of Cedrus atlantica also show a significant presence of γ-himachalene.[2]

  • Needles: While the wood is the most concentrated source, the needles of Cedrus deodara also contain himachalenes.[5][7]

  • Roots: There is limited specific data on the γ-himachalene content in the roots of Cedrus deodara, though the root oil is used in traditional medicine.[7]

Fungal infection has been shown to affect the concentration of himachalenes in Cedrus atlantica wood. Specifically, infection by Trametes pini can lead to a decrease in the percentage of himachalenes.[8]

Quantitative Data on γ-Himachalene Content

The following tables summarize the quantitative data on γ-himachalene content in the essential oils of various plant sources as determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Table 1: γ-Himachalene Content in Cedrus atlantica

Plant PartPercentage of γ-Himachalene in Essential OilReference
Wood12.15%[1]
Aerial Parts12.6%[2]
Woodup to 11.0%[3]
Wood15.54%

Table 2: γ-Himachalene Content in Cedrus deodara

Plant PartPercentage of γ-Himachalene in Essential OilReference
Wood Chips12.00%
Wood (in total himachalenes)Not specified individually[6]
NeedlesNot specified individually[5][7]

Biosynthesis of γ-Himachalene

γ-Himachalene, as a sesquiterpene, is synthesized through the isoprenoid biosynthetic pathway.

5.1. General Sesquiterpene Biosynthesis

The biosynthesis of all sesquiterpenes originates from the precursor farnesyl pyrophosphate (FPP). In plants, FPP is primarily synthesized in the cytosol via the mevalonate (MVA) pathway. The key steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.

5.2. Putative Biosynthesis of γ-Himachalene

The final step in the biosynthesis of γ-himachalene is the cyclization of the linear FPP molecule. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases. While a specific himachalene synthase for γ-himachalene has not yet been characterized in plants, a bacterial multiproduct β-himachalene synthase has been identified in Cryptosporangium arvum.[2][9] This enzyme catalyzes a complex cyclization cascade involving a 1,11-cyclization and a 1,3-hydride shift.[2][9] It is highly probable that a homologous plant enzyme with a similar catalytic mechanism is responsible for the formation of the himachalane skeleton from FPP.

Below is a diagram illustrating the general pathway leading to γ-himachalene.

Biosynthesis_of_gamma_Himachalene cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase This compound This compound FPP->this compound putative Himachalene Synthase

General biosynthetic pathway of γ-himachalene.

Regulation of γ-Himachalene Production

The production of sesquiterpenes, including γ-himachalene, is a regulated process influenced by both developmental and environmental factors.

6.1. Transcriptional Regulation

The expression of genes encoding enzymes in the terpene biosynthetic pathway, particularly terpene synthases, is a key regulatory point. Several families of transcription factors are known to regulate terpene biosynthesis, including:

  • MYB

  • WRKY

  • bHLH (basic helix-loop-helix)

  • AP2/ERF (APETALA2/ethylene responsive factor)

These transcription factors can be activated by various signaling molecules and pathways in response to environmental cues.

6.2. Induction by Biotic and Abiotic Stress

The synthesis of secondary metabolites, including terpenes, is often induced as a defense mechanism against biotic and abiotic stresses.[9] While specific studies on the induction of γ-himachalene are limited, it is plausible that its production is enhanced in response to:

  • Pathogen attack (e.g., fungal infections)

  • Insect herbivory

  • Wounding

  • Abiotic stressors such as drought, salinity, and extreme temperatures

The signaling pathways involved in these stress responses often involve plant hormones such as jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA).

The following diagram illustrates the potential regulatory relationships.

Regulation_of_gamma_Himachalene_Production cluster_stimuli Environmental Stimuli cluster_signaling Signaling Pathways cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Biotic_Stress Biotic Stress (e.g., Pathogens, Herbivores) Plant_Hormones Plant Hormones (JA, SA, ABA) Biotic_Stress->Plant_Hormones Abiotic_Stress Abiotic Stress (e.g., Drought, Salinity) Abiotic_Stress->Plant_Hormones TFs Transcription Factors (MYB, WRKY, bHLH, etc.) Plant_Hormones->TFs TPS_Genes Himachalene Synthase Gene TFs->TPS_Genes gamma_Himachalene γ-Himachalene TPS_Genes->gamma_Himachalene

Potential regulatory network for γ-himachalene production.

Experimental Protocols

7.1. Extraction of Essential Oil containing γ-Himachalene

A common method for extracting essential oils from plant material is hydrodistillation.

  • Sample Preparation: Collect the desired plant material (e.g., wood chips, needles). The material should be air-dried and, if necessary, ground to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation:

    • Place the prepared plant material in a round-bottom flask and add distilled water until the material is fully submerged.

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask to boiling and maintain a gentle boil for 3-4 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.

    • After the extraction is complete, allow the apparatus to cool.

    • Carefully collect the upper essential oil layer from the trap.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

7.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like γ-himachalene in essential oils.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically used for separating sesquiterpenes.

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or dichloromethane) at a concentration of approximately 1% (v/v).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 μL (split mode, e.g., 1:50 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/min.

      • Hold at 240°C for 10 minutes.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

  • Compound Identification:

    • Compare the mass spectrum of the unknown peak with the spectra in a commercial mass spectral library (e.g., NIST, Wiley).

    • Compare the calculated Kovats Retention Index (RI) with published values for γ-himachalene on the same type of column. The RI is calculated by running a series of n-alkanes under the same chromatographic conditions.

The following diagram outlines the general experimental workflow.

Experimental_Workflow Plant_Material Plant Material (e.g., Cedrus wood) Extraction Hydrodistillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Analysis Data Analysis (Mass Spectra & Retention Index) GCMS_Analysis->Data_Analysis Identification Identification of γ-Himachalene Data_Analysis->Identification

Workflow for the extraction and identification of γ-himachalene.

Conclusion and Future Directions

γ-Himachalene is a significant constituent of the essential oils of Cedrus species, with its biosynthesis following the general pathways established for sesquiterpenes. While the primary sources and analytical methods are well-documented, several areas warrant further investigation. Future research should focus on:

  • Broadening the search for γ-himachalene in other plant families to identify novel and potentially more sustainable sources.

  • Quantifying the distribution of γ-himachalene in a wider range of tissues within known source plants to better understand its physiological role.

  • Identifying and characterizing the specific plant-derived himachalene synthase(s) responsible for its biosynthesis. This would open avenues for metabolic engineering and synthetic biology approaches for its production.

  • Elucidating the specific signaling pathways and transcription factors that regulate γ-himachalene production in response to developmental and environmental cues. This knowledge could be applied to enhance its yield through targeted elicitation strategies.

A deeper understanding of these aspects will be crucial for harnessing the full potential of γ-himachalene in pharmaceutical and other industrial applications.

References

The Biosynthesis of γ-Himachalene in Cedrus atlantica: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrus atlantica, the Atlas cedar, is a rich natural source of a diverse array of sesquiterpenoids, with γ-himachalene being a prominent constituent of its essential oil. These C15 isoprenoid compounds are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthesis pathway of γ-himachalene in Cedrus atlantica. While the specific enzymes from C. atlantica have yet to be fully characterized, this document outlines the likely enzymatic steps based on established principles of terpene biosynthesis and analogous pathways elucidated in other species. Detailed experimental protocols for the identification, cloning, and characterization of the responsible terpene synthases are provided to facilitate further research in this area. Furthermore, quantitative data on the composition of C. atlantica essential oil is summarized to provide context for the relative abundance of γ-himachalene and its isomers.

Introduction

The Atlas cedar (Cedrus atlantica) is an evergreen conifer endemic to the Atlas Mountains of Morocco and Algeria. The essential oil extracted from its wood is a complex mixture of volatile compounds, primarily sesquiterpene hydrocarbons. Among these, the himachalene isomers (α, β, and γ) are often the most abundant. γ-Himachalene, a bicyclic sesquiterpene, contributes to the characteristic aroma of cedarwood oil and is being investigated for various biological activities.

The biosynthesis of all terpenes originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For sesquiterpenes, three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The remarkable diversity of sesquiterpene skeletons is then generated by a class of enzymes known as terpene synthases (TPSs), which catalyze the complex cyclization of the linear FPP molecule. This guide focuses on the specific transformation of FPP to γ-himachalene in C. atlantica.

Putative Biosynthesis Pathway of γ-Himachalene

The biosynthesis of γ-himachalene from the central precursor farnesyl pyrophosphate (FPP) is a multi-step enzymatic process catalyzed by a putative γ-himachalene synthase. While this specific enzyme has not been isolated from Cedrus atlantica, its mechanism can be inferred from the well-studied bacterial β-himachalene synthase and general principles of sesquiterpene cyclization.[1]

The proposed pathway involves the following key steps:

  • Initiation: The reaction begins with the ionization of the substrate, FPP, through the removal of the diphosphate group. This generates a farnesyl cation.

  • Isomerization and Cyclization: The initial farnesyl cation can undergo isomerization and a series of intramolecular cyclizations. For himachalene biosynthesis, a 1,6-cyclization is a proposed key step, leading to the formation of a bisabolyl cation intermediate.

  • Rearrangements and Ring Formation: The bisabolyl cation undergoes further rearrangements, including hydride shifts and secondary cyclizations, to form the characteristic bicyclic himachalane skeleton.

  • Deprotonation: The final step involves the deprotonation of a specific carbocation intermediate to yield the stable olefin, γ-himachalene. It is common for a single sesquiterpene synthase to produce multiple products, which explains the natural co-occurrence of α-, β-, and γ-himachalene in the essential oil.[2]

Gamma-Himachalene Biosynthesis Pathway cluster_0 Mevalonate Pathway (Cytosol) cluster_1 Sesquiterpene Precursor Synthesis cluster_2 Himachalene Synthesis IPP Isopentenyl Pyrophosphate (IPP) FPPS FPP Synthase IPP->FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) TPS γ-Himachalene Synthase (putative) FPP->TPS Ionization FPPS->FPP Cation1 Farnesyl Cation Cation2 Bisabolyl Cation (Intermediate) Cation1->Cation2 1,6-Cyclization Cation3 Himachalyl Cation (Intermediate) Cation2->Cation3 Rearrangement & Ring Closure alpha_H α-Himachalene Cation3->alpha_H Deprotonation beta_H β-Himachalene Cation3->beta_H Deprotonation gamma_H γ-Himachalene Cation3->gamma_H Deprotonation

Caption: Putative biosynthetic pathway of himachalene isomers from primary metabolites.

Quantitative Data: Sesquiterpene Composition in Cedrus atlantica

The chemical composition of Cedrus atlantica essential oil can vary depending on factors such as the geographical origin, age of the tree, and distillation method. However, α-, β-, and γ-himachalene are consistently identified as major components. The following table summarizes the relative abundance of these sesquiterpenes from various studies.

Compound Study 1 (%) Study 2 (%) Study 3 (%) Study 4 (%)
α-Himachalene14.437.4–16.410.94.15
β-Himachalene28.9923.4–40.419.39.89
γ-HimachaleneNot Reported5.1–8.611.07.62
(E)-α-AtlantoneNot Reported5.2–29.5Not Reported6.78
δ-CadineneNot ReportedNot ReportedNot ReportedNot Reported
CedrolNot ReportedNot ReportedNot ReportedNot Reported
HimachalolNot ReportedNot Reported66.25.26

Note: Data compiled from multiple sources. Variations in reported compounds and their percentages are common. Empty cells indicate the compound was not reported as a major constituent in that specific study.

Experimental Protocols for Terpene Synthase Characterization

The following protocols describe a generalized workflow for the identification and functional characterization of a putative γ-himachalene synthase from Cedrus atlantica. These methods are based on established techniques for studying terpene synthases from other coniferous species.[2][3]

Experimental Workflow for Terpene Synthase Characterization cluster_workflow Workflow A 1. RNA Extraction from C. atlantica tissue (e.g., wood, needles) B 2. cDNA Library Synthesis A->B C 3. Homology-Based Cloning (PCR) using conserved TPS primers B->C D 4. Ligation into Expression Vector (e.g., pET vector) C->D E 5. Transformation into E. coli (e.g., BL21(DE3) strain) D->E F 6. Recombinant Protein Expression (IPTG induction) E->F G 7. Protein Purification (e.g., Ni-NTA chromatography for His-tagged protein) F->G H 8. In Vitro Enzyme Assay with FPP substrate G->H I 9. Product Extraction (e.g., with hexane) H->I L 12. Enzyme Kinetics Analysis (Determine Km, Vmax) H->L J 10. GC-MS Analysis of terpene products I->J K 11. Product Identification (Comparison with standards and spectral libraries) J->K

Caption: A typical experimental workflow for identifying and characterizing a terpene synthase.
Gene Discovery and Cloning

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from C. atlantica tissues known to produce essential oils, such as xylem shavings. A cDNA library is then synthesized using a reverse transcriptase.

  • Homology-Based PCR: Degenerate primers are designed based on conserved amino acid motifs (e.g., DDxxD and NSE/DTE) found in known sesquiterpene synthases. These primers are used in PCR with the C. atlantica cDNA as a template to amplify putative TPS gene fragments.

  • Full-Length Gene Isolation: The full-length gene sequence is obtained using Rapid Amplification of cDNA Ends (RACE) PCR.

  • Cloning into Expression Vector: The full-length open reading frame is amplified with specific primers that add restriction sites and ligated into a bacterial expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.

Heterologous Expression and Protein Purification
  • Transformation: The expression vector containing the putative TPS gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to promote proper protein folding.

  • Cell Lysis and Purification: Cells are harvested by centrifugation and lysed (e.g., by sonication). The soluble protein fraction is collected after centrifugation. If a His-tag was incorporated, the recombinant protein is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

Enzyme Assays and Product Identification
  • Enzyme Reaction: The purified recombinant protein is incubated in a reaction buffer containing the substrate, farnesyl pyrophosphate (FPP), and a divalent metal cofactor, typically Mg²⁺. The reaction is overlaid with an organic solvent like hexane to trap the volatile terpene products.

  • Product Extraction: After incubation (e.g., 2-4 hours at 30°C), the reaction is stopped, and the organic layer containing the terpene products is collected.

  • GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra of the enzymatic products are compared with those of authentic standards of α-, β-, and γ-himachalene and with mass spectral libraries (e.g., NIST, Wiley) for identification.

Enzyme Kinetics

To determine the kinetic parameters of the enzyme, a series of assays are performed with varying concentrations of the FPP substrate. The initial reaction velocity (V₀) is measured for each substrate concentration. The Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion and Future Directions

The biosynthesis of γ-himachalene in Cedrus atlantica is a fascinating area of natural product chemistry. While the precise enzymatic machinery has not yet been elucidated in this species, the proposed pathway and experimental framework presented here provide a solid foundation for future research. The successful cloning and characterization of a γ-himachalene synthase from C. atlantica would not only confirm the proposed biosynthetic pathway but also provide a valuable biocatalyst for the sustainable production of this and other related sesquiterpenes. Such advancements would be of great interest to the pharmaceutical, fragrance, and biofuel industries. Further research should focus on transcriptomic analysis of C. atlantica to identify candidate TPS genes and proceed with the functional characterization as outlined in this guide.

References

The Sentinel Molecule: A Technical Guide to γ-Himachalene's Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Himachalene, a naturally occurring bicyclic sesquiterpene, is a key component of the chemical defense arsenal in a variety of plants, most notably coniferous trees. This technical guide provides an in-depth exploration of the multifaceted role of γ-himachalene in plant defense mechanisms. It details the biosynthetic pathway of this volatile organic compound, the intricate signaling cascades that regulate its production, and its direct and indirect defensive actions against herbivores and pathogens. This document synthesizes current quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and diverse array of chemical defenses to protect themselves from a multitude of biotic threats, including herbivorous insects and pathogenic microorganisms. Among the vast repertoire of plant secondary metabolites, terpenes, and specifically sesquiterpenes, play a pivotal role. γ-Himachalene (C₁₅H₂₄) is a volatile sesquiterpene hydrocarbon that contributes significantly to the oleoresin of various plant species, particularly those in the Pinaceae family.[1][2] Its presence is not merely incidental; it serves as a potent defense compound. This guide delves into the core mechanisms of γ-himachalene's function in plant immunity, providing a technical foundation for further research and potential applications.

Biosynthesis of γ-Himachalene

The biosynthesis of γ-himachalene is an integral part of the broader terpenoid biosynthetic pathway, which is highly conserved across the plant kingdom. The immediate precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

The final and committing step in γ-himachalene biosynthesis is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPSs). These enzymes are responsible for the remarkable diversity of sesquiterpene skeletons found in nature. The formation of the characteristic himachalane skeleton of γ-himachalene is a complex process involving electrophilic cyclization of the farnesyl cation.

G cluster_0 Terpenoid Precursor Biosynthesis cluster_1 γ-Himachalene Synthesis Acetyl-CoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway Acetyl-CoA->MVA_pathway Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP gamma_HS γ-Himachalene Synthase (Sesquiterpene Synthase) FPP->gamma_HS gamma_himachalene γ-Himachalene gamma_HS->gamma_himachalene Biosynthetic pathway of γ-himachalene.

Signaling Pathways Regulating γ-Himachalene Production

The production of γ-himachalene is tightly regulated and often induced in response to biotic stress, such as herbivore feeding or pathogen infection. This induced defense allows plants to conserve resources and mount a robust defense only when necessary. The jasmonic acid (JA) signaling pathway plays a central role in orchestrating this response.

The Jasmonate Signaling Cascade

Herbivore attack or mechanical wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) ubiquitin E3 ligase complex. This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in defense, including sesquiterpene synthase genes like γ-himachalene synthase.

G Herbivore_Attack Herbivore Attack / Wounding JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses TPS_Genes γ-Himachalene Synthase Gene Expression MYC2->TPS_Genes activates gamma_Himachalene_Production γ-Himachalene Production TPS_Genes->gamma_Himachalene_Production Jasmonate signaling pathway inducing γ-himachalene production.

Crosstalk with Salicylic Acid Signaling

The salicylic acid (SA) signaling pathway, primarily involved in defense against biotrophic pathogens, often exhibits antagonistic crosstalk with the JA pathway.[1][3] High levels of SA can suppress JA-mediated responses, including the production of some terpenes.[4][5][6] This antagonism allows the plant to fine-tune its defense strategy based on the specific type of attacker. However, the precise molecular mechanisms of this crosstalk in regulating γ-himachalene biosynthesis are still under investigation.

Role in Direct and Indirect Defense

γ-Himachalene contributes to both direct and indirect plant defense strategies.

Direct Defense: Toxicity and Repellency

As a component of oleoresin, γ-himachalene can act as a direct defense against herbivores and pathogens.[7] It has been shown to have insecticidal properties, particularly against bark beetles, which are significant pests of coniferous forests.[8] The compound can act as a repellent, deterring insects from feeding or ovipositing on the plant. Furthermore, γ-himachalene exhibits antimicrobial activity, inhibiting the growth of pathogenic fungi.[9]

Indirect Defense: Attracting Natural Enemies

Volatile organic compounds like γ-himachalene can also function as signaling molecules in indirect defense. When released from a plant upon herbivore attack, these volatiles can be detected by the natural enemies of the herbivores, such as parasitic wasps and predators. These natural enemies are attracted to the volatile plume, leading them to the herbivore-infested plant and resulting in a reduction of the herbivore population.

Quantitative Data on γ-Himachalene

The following tables summarize the available quantitative data on the concentration and biological activity of γ-himachalene and related essential oils. It is important to note that data for the pure compound is limited, and much of the research has been conducted on essential oils where γ-himachalene is a major component.

Table 1: Concentration of γ-Himachalene in Cedrus atlantica Essential Oil

Plant PartExtraction Methodγ-Himachalene Concentration (%)Reference
Aerial PartHydrodistillation15.54[10]
Aerial PartHydrodistillation12.6[10]
HeartwoodHydrodistillation9.10[11]
Not SpecifiedSteam Distillation9.68[12]

Table 2: Antimicrobial Activity of Essential Oils and Compounds Containing Himachalenes

Essential Oil/CompoundMicroorganismAssayActivity (MIC in µg/mL)Reference
Himachalene fractionAspergillus sydowiiNot Specified23.4 - 187.5[9]
Himachalene fractionAspergillus parasiticusNot Specified23.4 - 187.5[9]
Himachalene fractionAspergillus ochraceousNot Specified23.4 - 187.5[9]
Cedrus atlantica EOBotrytis cinereaBroth Dilution1250 (as mL/L)[10]
Lichina pygmaea VolatilesCandida albicansBroth Microdilution1690 - 13500[9]

Table 3: Insecticidal Activity of Himachalenes and Related Essential Oils

Compound/Essential OilInsect SpeciesAssayActivity (LC₅₀)Reference
Himachalenes enriched fractionPlutella xylostellaLarvicidal362 µg/mL[13]
β-HimachaleneCallosobruchus analisTopical Application97.5% mortality at 0.56 µmol/insect[8]

Experimental Protocols

Extraction and Quantification of γ-Himachalene from Plant Tissue

This protocol describes the solvent extraction and subsequent quantification of γ-himachalene using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or frozen plant tissue (e.g., needles, bark)

  • Liquid nitrogen

  • Mortar and pestle

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • GC-MS system with a non-polar capillary column (e.g., DB-5MS)

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a glass vial.

  • Add 1 mL of n-hexane to the vial.

  • Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifuge the vial at 3000 x g for 10 minutes to pellet the plant debris.

  • Carefully transfer the supernatant (hexane extract) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Inject 1 µL of the dried extract into the GC-MS system.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Scan Range: 40-400 amu

Quantification: Quantification is achieved by creating a calibration curve with authentic standards of γ-himachalene of known concentrations. The peak area of γ-himachalene in the sample chromatogram is then compared to the calibration curve to determine its concentration.

G Start Plant Tissue Collection Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Solvent Extraction (n-Hexane) Grinding->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Drying Dry Supernatant with Anhydrous Sodium Sulfate Centrifugation->Drying Analysis GC-MS Analysis Drying->Analysis Quantification Quantification using Standard Curve Analysis->Quantification Workflow for γ-himachalene extraction and quantification.

In Vitro Sesquiterpene Synthase Activity Assay

This protocol outlines a method to determine the enzymatic activity of a putative γ-himachalene synthase.

Materials:

  • Purified recombinant sesquiterpene synthase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • n-Hexane

  • Glass vials with PTFE-lined caps

  • GC-MS system

Procedure:

  • Prepare a reaction mixture in a glass vial containing the assay buffer and the purified enzyme.

  • Initiate the reaction by adding FPP to a final concentration of approximately 50 µM.

  • Overlay the reaction mixture with an equal volume of n-hexane to trap the volatile products.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Vortex the vial vigorously to extract the sesquiterpene products into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Analyze 1 µL of the hexane layer by GC-MS to identify the products by comparing their mass spectra and retention times to authentic standards.

Conclusion and Future Directions

γ-Himachalene is a vital component of the sophisticated defense systems of many plants, particularly conifers. Its biosynthesis is tightly regulated by the jasmonate signaling pathway, and it functions in both direct and indirect defense against a range of biotic threats. While significant progress has been made in understanding its role, several areas warrant further investigation. Future research should focus on:

  • Elucidating the complete signaling cascade: Identifying the specific upstream receptors and downstream signaling components that modulate γ-himachalene synthase gene expression.

  • Determining precise quantitative effects: Establishing specific EC₅₀ and LC₅₀ values for pure γ-himachalene against a wider range of herbivores and pathogens.

  • Investigating synergistic and antagonistic interactions: Exploring how γ-himachalene interacts with other volatile and non-volatile defense compounds to create a more effective defensive blend.

  • Translational applications: Leveraging the knowledge of γ-himachalene's defensive properties for the development of novel, environmentally friendly pesticides and for breeding more pest- and disease-resistant crop and forest species.

A deeper understanding of the intricate mechanisms underlying the defensive role of γ-himachalene will not only enhance our fundamental knowledge of plant-environment interactions but also open new avenues for sustainable agriculture and forestry.

References

Spectroscopic Data of γ-Himachalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data available for the sesquiterpene γ-himachalene. The information is compiled from various spectral databases and scientific literature to aid in the identification, characterization, and further research of this natural compound.

Introduction

Spectroscopic Data

The spectroscopic data for γ-himachalene is summarized in the following tables.

Mass Spectrometry (MS)

Mass spectrometry data for γ-himachalene is available from the National Institute of Standards and Technology (NIST) database and PubChem.[1][2] The gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for γ-Himachalene

PropertyValueSource
Molecular FormulaC₁₅H₂₄PubChem
Molecular Weight204.35 g/mol PubChem[1]
Molecular Ion (M⁺)m/z 204PubChem[1], NIST[2]
Top Peakm/z 119PubChem[1]
Second Highest Peakm/z 105PubChem[1]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum for (+)-γ-himachalene is available in the SpectraBase database.[5] The spectrum was recorded on a Varian CFT-20 instrument in deuterated chloroform (CDCl₃) as the solvent.[1] While a detailed peak list with assignments is not provided in the available resources, the spectrum serves as a reference for the identification of γ-himachalene.

Table 2: ¹³C NMR Spectroscopic Data for γ-Himachalene

ParameterDetailsSource
InstrumentVarian CFT-20PubChem[1]
SolventCDCl₃SpectraBase[5]
Data AvailabilitySpectrum availableSpectraBase[5]
Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of (+)-γ-himachalene is available in the SpectraBase database.[5][6] Specific absorption peak frequencies are not listed in the available documentation, but the spectrum provides a characteristic fingerprint for the compound.

Table 3: Infrared (IR) Spectroscopy Data for γ-Himachalene

ParameterDetailsSource
TechniqueVapor Phase IRSpectraBase[5][6]
Data AvailabilitySpectrum availableSpectraBase[5][6]

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra for γ-himachalene are not explicitly published. However, based on common practices for the analysis of sesquiterpenes, the following general methodologies are likely to have been employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sesquiterpenes is a standard technique for their identification and quantification in complex mixtures like essential oils.

A representative GC-MS protocol for sesquiterpene analysis would typically involve:

  • Gas Chromatograph (GC): An Agilent 7890A or similar, coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with an injection volume of approximately 1 µL. The injector temperature would be set to around 250-280°C.

  • Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 50-60°C, holding for a few minutes, then ramping up to a final temperature of 280-300°C.

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass scan range would typically be from m/z 40 to 400.

  • Data Analysis: The acquired mass spectra are compared with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

A general protocol for acquiring ¹³C NMR spectra of a sesquiterpene like γ-himachalene would include:

  • Sample Preparation: Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a suitable frequency for ¹³C nuclei (e.g., 100 or 125 MHz).

  • Data Acquisition: Standard pulse programs for one-dimensional ¹³C NMR with proton decoupling are used. Key parameters that would be set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

A typical protocol for obtaining a vapor phase IR spectrum involves:

  • Sample Introduction: Injecting a small amount of the volatile compound into a heated gas cell.

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The infrared radiation is passed through the gas cell, and the absorbance is measured over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like γ-himachalene.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation NaturalSource Natural Source (e.g., Cedarwood Oil) Extraction Extraction/ Isolation NaturalSource->Extraction PurifiedSample Purified γ-Himachalene Extraction->PurifiedSample GCMS GC-MS PurifiedSample->GCMS NMR NMR (¹³C, ¹H) PurifiedSample->NMR IR IR PurifiedSample->IR MS_Data Mass Spectrum (m/z values) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structure Elucidation/ Confirmation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

A generalized workflow for the spectroscopic analysis of γ-himachalene.

References

The Discovery and History of Himachalene Sesquiterpenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemistry of himachalene sesquiterpenes. It details their isolation from natural sources, principally cedarwood oil, their structural elucidation, and various synthetic and biosynthetic pathways. The guide summarizes key quantitative data, including physicochemical properties and biological activities, in structured tables for comparative analysis. Detailed experimental protocols for isolation, synthesis, and biological evaluation are provided to facilitate replication and further research. Additionally, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the intricate processes involved in the study of these significant natural products. This document serves as a core reference for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Sesquiterpenes, a class of C15 terpenoids, represent a rich source of structurally diverse and biologically active natural products. Among these, the himachalenes, bicyclic sesquiterpenes characterized by a fused six- and seven-membered ring system, have garnered significant attention since their discovery. Primarily isolated from the essential oils of cedar trees (Cedrus spp.), the principal isomers—α-himachalene, β-himachalene, and γ-himachalene—and their derivatives have been the subject of extensive phytochemical and synthetic research.[1][2] Their unique chemical architecture and a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, make them promising candidates for drug discovery and development.[3] This guide aims to provide a detailed technical account of the journey from the initial discovery of himachalenes to our current understanding of their chemistry and biological potential.

Discovery and History

The story of himachalene sesquiterpenes is rooted in the broader history of terpene chemistry, a field pioneered by luminaries such as Otto Wallach and Leopold Ruzicka who established the foundational principles of terpene structure and the "isoprene rule".[4] The initial discovery of himachalenes can be traced back to the mid-20th century with the investigation of essential oils from Himalayan cedarwood (Cedrus deodara).

In the 1950s, Rao and colleagues isolated two novel bicyclic sesquiterpene hydrocarbons, which they named α- and β-himachalene.[2] Shortly after, Joseph and Dev confirmed their structures, laying the groundwork for future research into this class of compounds.[2] These early studies relied on classical chemical degradation techniques and preliminary spectroscopic methods. The advent of more sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has since enabled the identification of numerous other himachalene derivatives and a deeper understanding of their stereochemistry.

dot

Discovery_Timeline cluster_1950s Early Discovery cluster_1960s Structural Elucidation cluster_late_20th Modern Analysis cluster_21st Contemporary Research 1950s 1950s 1960s 1960s 1950s->1960s Structural Confirmation Isolation of α- and β-himachalene (Rao et al.) Isolation of α- and β-himachalene (Rao et al.) Late 20th Century Late 20th Century 1960s->Late 20th Century Advanced Spectroscopy Confirmation of Structures (Joseph & Dev) Confirmation of Structures (Joseph & Dev) 21st Century 21st Century Late 20th Century->21st Century Biological Screening & Synthesis GC-MS and NMR for isomer identification GC-MS and NMR for isomer identification Total Synthesis, Biosynthesis Studies, Pharmacological Investigations Total Synthesis, Biosynthesis Studies, Pharmacological Investigations

Caption: Historical timeline of key milestones in himachalene research.

Physicochemical and Spectral Data

The himachalene isomers share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ) but differ in the position of their double bonds, leading to distinct physicochemical and spectral properties.

Table 1: Physicochemical Properties of Himachalene Isomers
Propertyα-Himachaleneβ-Himachaleneγ-HimachaleneReference(s)
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄[5][6][7]
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol [5][6][7]
Boiling Point 268-269 °C at 760 mmHg (est.)275-276 °C at 760 mmHg267-268 °C at 760 mmHg[1][3][8]
Vapor Pressure 0.013 mmHg at 25 °C (est.)0.008 mmHg at 25 °C (est.)0.013 mmHg at 25 °C (est.)[1][3][8]
logP (o/w) 6.784 (est.)6.338 (est.)6.478 (est.)[1][3][8]
CAS Number 3853-83-61461-03-653111-25-4[1][3][8]
Table 2: Key Spectroscopic Data for Himachalene Isomers
IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spectra (m/z)Reference(s)
α-Himachalene Signals for methyl groups, olefinic protonsSignals for quaternary carbons, sp² carbons of double bonds204 (M+), 189, 161, 133, 119, 105, 91[9][10]
β-Himachalene Signals for methyl groups, olefinic protonSignals for quaternary carbons, sp² carbons of double bonds204 (M+), 189, 161, 133, 119, 105, 91[11][12]
γ-Himachalene Signals for methyl groups, olefinic protonsSignals for quaternary carbons, sp² carbons of double bonds204 (M+), 189, 161, 133, 119, 105, 91[13][14]

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The mass spectral fragmentation pattern is often very similar for the isomers, requiring chromatographic separation for definitive identification.

Experimental Protocols

Isolation of Himachalenes from Cedarwood Oil

The primary natural source of himachalenes is the essential oil of Cedrus species. The isolation protocol typically involves steam distillation of the wood chips followed by fractional distillation and chromatographic purification of the essential oil.

Protocol 4.1.1: Steam Distillation of Cedarwood

  • Preparation of Plant Material: Cedarwood is chipped or shredded to increase the surface area for efficient oil extraction.[15]

  • Apparatus Setup: A steam distillation apparatus is assembled, with the cedarwood material placed in the distillation chamber.[16]

  • Distillation: High-pressure steam is passed through the plant material, causing the volatile essential oils to vaporize.[15]

  • Condensation: The steam and oil vapor mixture is passed through a condenser to cool and liquefy.

  • Separation: The condensed mixture is collected in a separatory funnel. The essential oil, being immiscible with water, forms a separate layer and can be collected.[16]

Protocol 4.1.2: Fractional Distillation and Chromatography

  • Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate the hydrocarbon fraction (containing himachalenes) from the oxygenated sesquiterpenes.[17][18] The fraction boiling in the appropriate range for sesquiterpene hydrocarbons is collected.

  • Column Chromatography: The himachalene-rich fraction is further purified by column chromatography on silica gel using a non-polar eluent such as hexane.[19] Fractions are collected and analyzed by GC-MS to identify those containing the desired himachalene isomers.

dot

Isolation_Workflow Start Cedarwood Chips Steam_Distillation Steam Distillation Start->Steam_Distillation Crude_Oil Crude Cedarwood Oil Steam_Distillation->Crude_Oil Fractional_Distillation Fractional Distillation (Reduced Pressure) Crude_Oil->Fractional_Distillation Hydrocarbon_Fraction Sesquiterpene Hydrocarbon Fraction Fractional_Distillation->Hydrocarbon_Fraction Column_Chromatography Silica Gel Column Chromatography (Hexane) Hydrocarbon_Fraction->Column_Chromatography Himachalenes Pure α-, β-, γ-Himachalene Column_Chromatography->Himachalenes GC_MS GC-MS Analysis Column_Chromatography->GC_MS Monitoring Himachalenes->GC_MS Purity Check

Caption: Experimental workflow for the isolation of himachalenes.

Synthesis of Himachalene Derivatives

Numerous synthetic routes to the himachalene skeleton and its derivatives have been developed. Below is a representative protocol for the synthesis of an acyl-ar-himachalene derivative via Friedel-Crafts acylation.

Protocol 4.2.1: Friedel-Crafts Acylation of ar-Himachalene

  • Reaction Setup: In a round-bottom flask, add acyl chloride (1.56 mmol) and aluminum chloride (AlCl₃, 1.87 mmol) to nitromethane (10 mL).[19]

  • Heating: Heat the mixture to 100 °C.

  • Addition of Substrate: Add ar-himachalene (1 mmol) to the heated mixture.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: After completion, evaporate the solvent. Add a saturated solution of sodium bisulfate (NaHSO₄) to the residue.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system to yield the acylated product.[19]

Biological Activity Assays

Protocol 4.3.1: Antimicrobial Activity (Broth Microdilution Method)

  • Preparation of Stock Solutions: Dissolve the test compounds (himachalene derivatives) in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in sterilized Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.[20]

  • Inoculation: Add a standardized suspension of the microbial culture to each well.

  • Controls: Include a positive control (a standard antibiotic like ampicillin or nystatin) and a negative control (medium with DMSO).[20]

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 24-48 hours for fungi.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 4.3.2: Cytotoxicity Assay (MTT or Crystal Violet Assay)

  • Cell Seeding: Seed human cancer cell lines in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the himachalene derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Staining: Add MTT reagent or crystal violet stain to the wells and incubate.

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][3]

Biosynthesis of Himachalenes

The biosynthesis of himachalenes follows the general terpenoid pathway, starting from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

dot

Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Himachalene_Synthase β-Himachalene Synthase FPP->Himachalene_Synthase Himachalyl_Cation Himachalyl Cation Intermediate Himachalene_Synthase->Himachalyl_Cation Cyclization Alpha_Himachalene α-Himachalene Himachalyl_Cation->Alpha_Himachalene Deprotonation/Rearrangement Beta_Himachalene β-Himachalene Himachalyl_Cation->Beta_Himachalene Deprotonation Gamma_Himachalene γ-Himachalene Himachalyl_Cation->Gamma_Himachalene Deprotonation/Rearrangement

Caption: Biosynthetic pathway of himachalene sesquiterpenes.

The key steps are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP).[21][22]

  • Cyclization: FPP is cyclized by a specific terpene synthase, β-himachalene synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates.

  • Formation of Himachalenes: The final deprotonation and/or rearrangement of the himachalyl cation intermediate leads to the formation of the different himachalene isomers.

Biological Activities

Himachalene sesquiterpenes and their derivatives have been reported to exhibit a range of biological activities.

Table 3: Summary of Reported Biological Activities of Himachalenes and Derivatives
ActivityCompound/DerivativeOrganism/Cell LineQuantitative Data (MIC/IC₅₀)Reference(s)
Antimicrobial Himachalene derivativesBacillus subtilisMIC: 375 µg/mL[6]
Himachalene derivativesMicrococcus luteusMIC: 625 µg/mL[6]
Himachalene-rich oilGram-positive bacteriaMIC: 0.0625 - 0.25% v/v[23]
Himachalene-rich oilFungiMIC: 0.5 - 4.0% v/v[23]
Anti-inflammatory 2-himachelen-7-olRat monocytes (LPS-induced COX-2)Dose-dependent inhibition[3]
Cytotoxicity 2-himachelen-7-olSF-268 (brain cancer)IC₅₀: 8.1 µg/mL[3]
2-himachelen-7-olHT-29 (colon cancer)IC₅₀: 10.1 µg/mL[3]
2-himachelen-7-olCaco-2 (colon cancer)IC₅₀: 9.9 µg/mL[3]
Various derivativesA549 (lung cancer)IC₅₀: 10.67 - 51.5 µM[24]
Various derivativesC6 (glioma)IC₅₀: 4.33 - 49.33 µM[24]

Conclusion and Future Perspectives

The himachalene sesquiterpenes, since their initial discovery in cedarwood oil, have proven to be a fascinating and important class of natural products. The journey from their isolation and structural elucidation using classical methods to the application of modern spectroscopic and synthetic techniques has unveiled a rich chemistry and a promising pharmacological profile. The availability of these compounds from a renewable natural resource, coupled with the development of efficient synthetic and biosynthetic production methods, positions them as valuable scaffolds for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Elucidation of Mechanisms of Action: While various biological activities have been reported, the underlying molecular mechanisms often remain unclear. In-depth studies are needed to identify the specific cellular targets and signaling pathways modulated by himachalenes.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the himachalene scaffold through the synthesis of diverse derivatives and subsequent biological evaluation will be crucial for optimizing their therapeutic potential and identifying lead compounds with improved potency and selectivity.

  • Metabolic Engineering: Advances in synthetic biology could enable the high-yield production of specific himachalene isomers or novel derivatives in microbial hosts, providing a sustainable and scalable source for further development.

  • Clinical Evaluation: Promising lead compounds identified through preclinical studies should be advanced into clinical trials to assess their safety and efficacy in humans.

References

The Occurrence and Analysis of γ-Himachalene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Himachalene, a naturally occurring sesquiterpene hydrocarbon, is a significant component of various essential oils, most notably those derived from cedarwood species.[1][2] This technical guide provides an in-depth overview of the occurrence of γ-himachalene in a range of essential oils, supported by quantitative data. It further details the standard experimental protocols for the extraction, identification, and quantification of this compound, with a focus on hydrodistillation and gas chromatography-mass spectrometry (GC-MS). Additionally, this guide elucidates the biosynthetic pathway of γ-himachalene, offering a comprehensive understanding of its formation in plants. The information is presented to support researchers, scientists, and drug development professionals in their work with this bioactive compound.

Introduction

Gamma-himachalene (γ-himachalene) is a bicyclic sesquiterpene that contributes to the characteristic woody and earthy aroma of several essential oils.[3] As a member of the sesquiterpene family, γ-himachalene is recognized for its potential anti-inflammatory, calming, and antimicrobial properties.[1][2][3] These bioactive properties have led to its investigation for potential therapeutic applications in the pharmaceutical industry, as well as its use in the fragrance and flavor industries.[2] This guide serves as a technical resource, consolidating the current knowledge on the natural sources, analytical methodologies, and biosynthesis of γ-himachalene.

Occurrence of γ-Himachalene in Essential Oils

The concentration of γ-himachalene varies significantly across different plant species and even between different parts of the same plant. The most prominent sources of this sesquiterpene are essential oils derived from the wood of various cedar species, particularly Cedrus atlantica (Atlas cedar) and Cedrus deodara (Himalayan cedar).[1][4][5][6]

Data Presentation: Quantitative Analysis of γ-Himachalene

The following table summarizes the percentage content of γ-himachalene found in various essential oils as reported in scientific literature. This data is crucial for sourcing high-yield plant material for research and development purposes.

Essential Oil SourcePlant SpeciesPlant PartPercentage of γ-Himachalene (%)Reference
Atlas CedarwoodCedrus atlanticaWood12.6 - 15.54[4][7]
Himalayan CedarwoodCedrus deodaraWood7.00 - 12.6[8][9]
Lebanon CedarwoodCedrus libaniWood6.90[10]

Note: The percentage of γ-himachalene and other constituents in essential oils can vary based on factors such as geographical location, age of the plant, and distillation process.

While γ-himachalene is a major constituent in Cedrus species, other related himachalene isomers, such as α-himachalene and β-himachalene, are often found in higher concentrations.[8][11][12] For instance, some analyses of Cedrus deodara essential oil have reported β-himachalene content as high as 37.34% and α-himachalene at 13.83%, with γ-himachalene present at 12.00%.[12] In contrast, essential oils from other conifers, such as those from the Abies genus (firs), and from unrelated plants like Nigella sativa (black cumin), do not typically feature γ-himachalene as a significant component.[13][14][15][16][17][18][19]

Experimental Protocols

The accurate quantification and characterization of γ-himachalene in essential oils rely on standardized and validated experimental procedures. The following sections detail the common methodologies for the extraction and analysis of this sesquiterpene.

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials, particularly from wood and other lignified tissues.[6] This technique involves the co-distillation of volatile compounds with steam.

Detailed Methodology:

  • Plant Material Preparation: Wood chips or sawdust from the desired plant source (e.g., Cedrus deodara) are prepared. The material may be coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is assembled. This consists of a large round-bottom flask (distilling flask), a condenser, and a collection vessel (separator).

  • Loading the Still: The ground plant material is placed into the distilling flask. Water is added to the flask, often enough to immerse the plant material completely.

  • Distillation: The water in the distilling flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor then travels to the condenser.

  • Condensation and Separation: The condenser, cooled with circulating water, liquefies the vapor mixture. The condensate flows into the separator (e.g., a Florentine flask), where the less dense essential oil naturally separates from the aqueous layer (hydrosol).[3]

  • Oil Collection: The separated essential oil layer is carefully collected. The process is typically continued for several hours (e.g., 3-6 hours) to ensure maximum oil recovery.[14]

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials, often under refrigeration, to prevent degradation.

G Experimental Workflow: From Plant Material to Analysis cluster_extraction Extraction cluster_analysis Analysis A Plant Material (e.g., Cedarwood Chips) B Grinding/Chipping A->B C Hydrodistillation B->C D Separation of Essential Oil and Hydrosol C->D E Drying of Essential Oil D->E F Sample Preparation (Dilution in Solvent) E->F Purified Essential Oil G GC-MS Analysis F->G H Data Processing (Peak Identification & Quantification) G->H I Reporting of γ-Himachalene Percentage H->I

Figure 1. A generalized workflow for the extraction and analysis of γ-himachalene from plant material.
Quantification of γ-Himachalene: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils due to its high resolution and ability to provide structural information for compound identification.[10]

Detailed Methodology:

  • Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable organic solvent (e.g., methanol, hexane, or dichloromethane) to a concentration appropriate for GC-MS analysis (e.g., 1 µL of oil in 1 mL of solvent).[14]

  • GC-MS System: An Agilent 7890A GC coupled to a 5975C mass selective detector, or a similar system, is typically used.[8]

  • Gas Chromatography Parameters:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed for separating sesquiterpenes.[14]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]

    • Injector: The sample (e.g., 1 µL) is injected in split mode (e.g., split ratio 1:25 or 1:50) to prevent column overloading. The injector temperature is typically set to 250 °C.[14]

    • Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A typical program starts at a lower temperature (e.g., 60 °C) and is gradually increased to a higher temperature (e.g., 240-300 °C) at a specific rate (e.g., 3-5 °C/min).[13][14]

  • Mass Spectrometry Parameters:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of approximately 40-500 amu.

    • Ion Source and Transfer Line Temperatures: These are typically maintained at around 230 °C and 280 °C, respectively.

  • Compound Identification and Quantification:

    • Identification: γ-Himachalene is identified by comparing its retention time and mass spectrum with those of a known standard or by matching its mass spectrum with entries in a spectral library (e.g., NIST, Wiley). The characteristic fragment ions of γ-himachalene are also used for confirmation.

    • Quantification: The percentage of γ-himachalene in the essential oil is determined by calculating the area of its corresponding peak in the chromatogram relative to the total area of all identified peaks (area normalization method). For more accurate quantification, a calibration curve with a pure standard of γ-himachalene can be used.

Biosynthesis of γ-Himachalene

γ-Himachalene, like all sesquiterpenes, is synthesized in plants from the precursor farnesyl pyrophosphate (FPP).[7][15] The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

The cyclization of the linear FPP molecule into the characteristic bicyclic himachalene skeleton is catalyzed by a specific class of enzymes known as terpene synthases or cyclases. Specifically, a β-himachalene synthase (HcS) has been identified, which catalyzes the conversion of FPP to β-himachalene.[2][12] It is highly probable that a related, yet distinct, γ-himachalene synthase is responsible for the direct formation of γ-himachalene from FPP, or that an isomerase converts β-himachalene to γ-himachalene.

G Biosynthesis of Sesquiterpene Precursor (FPP) cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) A Acetyl-CoA B Mevalonate A->B C Isopentenyl Pyrophosphate (IPP) B->C G Geranyl Pyrophosphate (GPP) C->G D Pyruvate + Glyceraldehyde-3-phosphate E Methylerythritol Phosphate D->E F IPP + Dimethylallyl Pyrophosphate (DMAPP) E->F F->G H Farnesyl Pyrophosphate (FPP) G->H J Diterpenes G->J via GGPP I Sesquiterpenes (including γ-Himachalene) H->I K Sterols, Carotenoids H->K

Figure 2. The general biosynthetic pathway leading to the formation of the sesquiterpene precursor, farnesyl pyrophosphate (FPP).

The specific enzymatic step converting FPP to the himachalene isomers involves a complex series of carbocation rearrangements initiated by the removal of the pyrophosphate group from FPP. The resulting farnesyl cation undergoes cyclization to form the himachalene carbocation, which is then deprotonated to yield the final himachalene isomers, including γ-himachalene.

G Proposed Cyclization of FPP to Himachalene Skeleton A Farnesyl Pyrophosphate (FPP) B Himachalene Synthase (e.g., HcS) A->B C Removal of Pyrophosphate (OPP) B->C catalyzes D Farnesyl Cation C->D E Cyclization & Rearrangement D->E F Himachalene Carbocation E->F G Deprotonation F->G H α-Himachalene G->H I β-Himachalene G->I J γ-Himachalene G->J

Figure 3. A logical diagram illustrating the proposed enzymatic conversion of farnesyl pyrophosphate to the himachalene isomers.

Conclusion

γ-Himachalene is a noteworthy sesquiterpene with significant presence in the essential oils of Cedrus species. Its potential biological activities make it a compound of interest for further research and development in the pharmaceutical and other industries. The methodologies of hydrodistillation and GC-MS provide robust means for the extraction and quantification of γ-himachalene. A deeper understanding of its biosynthetic pathway, particularly the specific terpene synthases involved, will be crucial for potential biotechnological production of this valuable natural compound. This guide provides a foundational resource for professionals working with γ-himachalene, summarizing key data and protocols to facilitate future investigations.

References

The Solubility and Stability of γ-Himachalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of γ-himachalene, a naturally occurring sesquiterpene hydrocarbon. Given the limited availability of direct experimental data for purified γ-himachalene, this document combines established principles of terpene chemistry, data from related compounds, and standardized experimental protocols to offer a robust resource for formulation development, analytical method design, and stability testing.

Core Concepts: Understanding γ-Himachalene

γ-Himachalene (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a bicyclic sesquiterpene found predominantly in the essential oils of various plants, most notably Cedarwood (Cedrus atlantica).[1] Its hydrocarbon structure renders it hydrophobic and lipophilic.

Solubility Profile

Direct quantitative solubility data for γ-himachalene in a range of solvents is not extensively documented in publicly available literature. However, based on its non-polar chemical structure, a qualitative and predicted solubility profile can be established. γ-Himachalene is expected to be soluble in non-polar organic solvents and lipids, and poorly soluble in polar solvents, particularly water.

Table 1: Predicted Solubility of γ-Himachalene in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneHigh"Like dissolves like" principle; γ-himachalene is a non-polar hydrocarbon.
Slightly Polar Diethyl Ether, DichloromethaneHighCapable of dissolving non-polar compounds.
Polar Aprotic Acetone, Ethyl AcetateModerateMay exhibit some solubility due to London dispersion forces.
Polar Protic Ethanol, MethanolLow to ModerateLimited solubility is expected; may be soluble in lower alcohols to some extent.
Highly Polar WaterVery Low / InsolubleAs a hydrocarbon, γ-himachalene is hydrophobic.

Stability Characteristics

The stability of γ-himachalene is influenced by environmental factors such as oxygen, light, and temperature. As an unsaturated hydrocarbon, it is susceptible to oxidation.

Table 2: Predicted Stability of γ-Himachalene under Various Conditions

ConditionPotential Degradation PathwayExpected StabilityNotes
Air/Oxygen Oxidation of double bondsLow to ModerateCan lead to the formation of epoxides, aldehydes, and ketones. The presence of antioxidants can improve stability.
Light (UV) Photo-oxidation, IsomerizationLow to ModerateLight can catalyze oxidation reactions. Storage in amber or opaque containers is recommended.
Elevated Temperature Thermal Degradation, OxidationLow to ModerateIncreased temperature accelerates oxidation and can lead to rearrangements.
Acidic Conditions Isomerization, RearrangementLowAcidic environments can catalyze double bond migration and skeletal rearrangements.
Alkaline Conditions Generally StableHighTypically more stable under basic conditions compared to acidic conditions.

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a compound like γ-himachalene is the shake-flask method followed by quantification using gas chromatography-mass spectrometry (GC-MS).

Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solutions:

    • Add an excess amount of γ-himachalene to a series of vials, each containing a different solvent of interest.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the vials to stand undisturbed for a period to allow undissolved material to sediment.

    • Carefully collect a known volume of the supernatant, ensuring no solid material is transferred. Filtration through a solvent-compatible filter (e.g., PTFE) may be necessary.

  • Quantification:

    • Prepare a series of calibration standards of γ-himachalene in the respective solvent.

    • Dilute the collected supernatant with the same solvent to a concentration within the calibration range.

    • Analyze the diluted samples and calibration standards by GC-MS.

    • Construct a calibration curve and determine the concentration of γ-himachalene in the saturated solution.

Assessment of Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Sample Preparation:

    • Prepare stock solutions of γ-himachalene in a suitable inert solvent (e.g., hexane or a solvent in which it is highly soluble and stable).

    • For each stress condition, transfer an aliquot of the stock solution to a separate reaction vessel.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an acidic solution (e.g., 0.1 M HCl in methanol) and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Add a basic solution (e.g., 0.1 M NaOH in methanol) and incubate at a controlled temperature.

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂ in a suitable solvent) and incubate at a controlled temperature.

    • Thermal Degradation: Incubate a solution of γ-himachalene at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose a solution of γ-himachalene to a controlled light source (e.g., UV lamp). A control sample should be kept in the dark.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base-stressed samples if necessary.

    • Dilute the samples to a suitable concentration for analysis.

  • Quantification and Degradant Profiling:

    • Analyze the samples using a stability-indicating method, typically HPLC with a UV or MS detector, or GC-MS.

    • Quantify the remaining γ-himachalene at each time point to determine the degradation rate.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow_solubility cluster_prep 1. Preparation of Saturated Solutions cluster_sep 2. Separation cluster_quant 3. Quantification (GC-MS) prep1 Add excess γ-himachalene to solvent prep2 Seal and agitate at constant temperature prep1->prep2 sep1 Allow undissolved solute to sediment prep2->sep1 sep2 Collect supernatant sep1->sep2 quant2 Dilute supernatant sep2->quant2 quant1 Prepare calibration standards quant3 Analyze samples and standards quant1->quant3 quant2->quant3 quant4 Determine concentration quant3->quant4

Caption: Workflow for determining the solubility of γ-himachalene.

experimental_workflow_stability cluster_stress Apply Stress Conditions cluster_analysis Analysis at Time Points start Prepare stock solution of γ-himachalene acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photochemical start->photo sample Withdraw and prepare sample acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by HPLC or GC-MS sample->analyze quantify Quantify remaining γ-himachalene analyze->quantify profile Identify degradation products analyze->profile degradation_pathway himachalene γ-Himachalene C₁₅H₂₄ epoxide Epoxide Derivatives himachalene->epoxide Oxidation (e.g., O₂, peroxy acids) carbonyl Aldehydes/Ketones himachalene->carbonyl Ozonolysis/ Oxidative Cleavage diol Diol Derivatives epoxide->diol Hydrolysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of γ-Himachalene from Cedarwood via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-himachalene (γ-himachalene) is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oil of various cedarwood species, particularly Himalayan Cedarwood (Cedrus deodara).[1][2] This compound and its isomers, α- and β-himachalene, are major constituents of cedarwood oil and contribute to its characteristic woody aroma.[1][2] Emerging research has highlighted the potential pharmacological activities of γ-himachalene, including anti-inflammatory and antimicrobial properties, making it a compound of interest for further investigation in drug development.[1]

Steam distillation is the most prevalent and commercially viable method for extracting essential oils from plant materials, including the wood of Cedrus deodara.[3][4] This technique is favored for its ability to isolate volatile compounds at temperatures lower than their boiling points, thus minimizing thermal degradation.[3]

These application notes provide a comprehensive overview and detailed protocols for the extraction of γ-himachalene from cedarwood using steam distillation, including guidance on optimizing extraction parameters and analytical methods for quantification.

Quantitative Data on γ-Himachalene Content in Cedrus deodara Essential Oil

The chemical composition of cedarwood essential oil can vary depending on factors such as the geographical origin of the wood, the specific part of the tree used, and the extraction method employed. The following table summarizes the reported quantitative data for γ-himachalene and its isomers in Cedrus deodara essential oil.

ComponentPercentage (%) in Essential OilReference
α-Himachalene13.83[5]
β-Himachalene37.34[5]
γ-Himachalene 12.00 [5]
α-Atlantone4.53[5]
(Z)-γ-Atlantone2.77[5]
(E)-γ-Atlantone3.34[5]
(E)-α-Atlantone10.63[5]

Experimental Protocols

Materials and Equipment
  • Plant Material: Air-dried and chipped or powdered heartwood of Cedrus deodara. The particle size of the material can influence the extraction efficiency.[5][6]

  • Steam Distillation Apparatus:

    • Steam generator

    • Distillation flask (biomass flask)

    • Still head

    • Condenser

    • Receiver (e.g., Clevenger-type apparatus)

    • Heating source (e.g., heating mantle)

  • Reagents and Solvents:

    • Distilled water

    • Anhydrous sodium sulfate (for drying the essential oil)

    • n-Hexane (for extraction from hydrosol, if necessary, and for GC-MS analysis)

  • Analytical Equipment:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Microsyringe

Protocol for Steam Distillation of Cedarwood Oil

This protocol outlines the general procedure for extracting essential oil from cedarwood. Optimization of specific parameters may be required to maximize the yield of γ-himachalene.

  • Preparation of Plant Material:

    • Ensure the cedarwood is free from foreign matter.

    • Reduce the particle size of the wood to chips or a coarse powder to increase the surface area for efficient steam penetration. A medium particle size is often optimal, as very fine powders can impede steam flow.[5][6]

    • Accurately weigh the prepared plant material.

  • Assembly of the Steam Distillation Unit:

    • Assemble the steam distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

    • Fill the steam generator with distilled water to approximately two-thirds of its capacity.

    • Place the weighed cedarwood material into the distillation flask. Do not pack the material too tightly to allow for even steam distribution.

  • Distillation Process:

    • Begin heating the steam generator to produce a steady flow of steam.

    • Introduce the steam into the bottom of the distillation flask containing the cedarwood.

    • The steam will pass through the wood, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor will travel to the condenser.

    • Ensure a continuous flow of cold water through the condenser to efficiently cool and liquefy the vapor.

    • Collect the condensate, which consists of the essential oil and hydrosol (aqueous phase), in the receiver.

    • The less dense essential oil will form a layer on top of the hydrosol.

    • Continue the distillation for a predetermined duration. The optimal time can range from 3 to 8 hours. Shorter distillation times tend to yield a higher proportion of more volatile monoterpenes, while longer durations are necessary to extract the less volatile sesquiterpenes like γ-himachalene.[7]

  • Isolation and Drying of the Essential Oil:

    • After the distillation is complete, carefully separate the essential oil layer from the hydrosol in the receiver.

    • To maximize recovery, the hydrosol can be extracted with a non-polar solvent like n-hexane, followed by evaporation of the solvent.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, airtight, amber-colored glass vial at 4°C to prevent degradation.

Protocol for GC-MS Analysis of γ-Himachalene

This protocol provides a general method for the quantification of γ-himachalene in the extracted cedarwood oil.

  • Sample Preparation:

    • Prepare a dilute solution of the extracted essential oil in n-hexane (e.g., 1% v/v).

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 1:50

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 4°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 40-400 amu.

  • Compound Identification and Quantification:

    • Identify γ-himachalene by comparing its mass spectrum and retention index with those of a reference standard and/or a reputable mass spectral library (e.g., NIST, Wiley).

    • Quantify the relative percentage of γ-himachalene by integrating the peak area of the compound and dividing it by the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve using a certified reference standard of γ-himachalene is required.

Purification of γ-Himachalene (for Drug Development)

For drug development purposes, isolation of γ-himachalene from the complex essential oil mixture is often necessary.

  • Fractional Distillation: The crude essential oil can be subjected to fractional distillation under reduced pressure to separate the sesquiterpene hydrocarbon fraction, which includes γ-himachalene, from other components with different boiling points.

  • Column Chromatography: The sesquiterpene-rich fraction can be further purified using column chromatography on silica gel or alumina. A non-polar mobile phase, such as n-hexane, can be used to elute the hydrocarbon components. Gradient elution with a slightly more polar solvent may be necessary to achieve separation of the himachalene isomers.

Safety Precautions

  • Cedarwood essential oil may cause skin irritation or sensitization in some individuals. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the oil.[8]

  • Perform the steam distillation in a well-ventilated area to avoid inhalation of the volatile components.

  • Handle all solvents, such as n-hexane, in a fume hood due to their flammability and potential health hazards.

Visualizations

Steam_Distillation_Workflow cluster_preparation Material Preparation cluster_distillation Steam Distillation cluster_separation Separation & Drying cluster_analysis Analysis cedarwood Cedarwood Logs/Chips grinding Grinding/Chipping cedarwood->grinding weighing Weighing grinding->weighing steam_gen Steam Generator dist_flask Distillation Flask (with Cedarwood) steam_gen->dist_flask condenser Condenser dist_flask->condenser receiver Receiver (Clevenger) condenser->receiver separation Phase Separation receiver->separation drying Drying with Na2SO4 separation->drying crude_oil Crude Cedarwood Oil drying->crude_oil gcms GC-MS Analysis crude_oil->gcms data γ-Himachalene Quantification gcms->data

Caption: Experimental workflow for the extraction and analysis of γ-himachalene.

Logical_Relationship cluster_parameters Extraction Parameters cluster_output Output particle_size Particle Size yield Essential Oil Yield particle_size->yield dist_time Distillation Time composition γ-Himachalene Content dist_time->composition steam_rate Steam Flow Rate steam_rate->yield steam_rate->composition yield->composition influences

Caption: Factors influencing the yield and composition of the extracted essential oil.

References

Application Notes and Protocols for the Quantification of γ-Himachalene in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-himachalene (γ-himachalene) is a naturally occurring sesquiterpene hydrocarbon found in a variety of essential oils. It is a significant contributor to the characteristic aroma of cedarwood oils and is being investigated for various pharmacological activities, including anti-inflammatory and antimicrobial properties. Accurate and precise quantification of γ-himachalene is crucial for the quality control of essential oils, standardization of herbal formulations, and for research into its therapeutic potential.

This document provides a detailed protocol for the quantification of γ-himachalene in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, and is intended to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data of γ-Himachalene in Various Essential Oils

The concentration of γ-himachalene can vary significantly depending on the plant species, geographical origin, distillation method, and age of the essential oil. The following table summarizes the typical range of γ-himachalene content in several commercially important essential oils.

Essential OilBotanical NameTypical γ-Himachalene Content (%)Reference
Himalayan CedarwoodCedrus deodara10.0 - 15.0[1]
Atlas CedarwoodCedrus atlantica5.0 - 15.54[2]
VetiverVetiveria zizanioides0.23 - 1.87[3][4][5]
PatchouliPogostemon cablinMinor constituent[6][7][8]
LitseaLitsea leytensis0.143[9]

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of γ-himachalene in essential oils.

Materials and Reagents
  • Essential Oil Samples: Himalayan Cedarwood, Atlas Cedarwood, Vetiver, etc.

  • γ-Himachalene analytical standard: (CAS No. 53111-25-4) of known purity (≥95%).

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher).

  • Internal Standard (IS): n-Tridecane or other suitable n-alkane not present in the essential oil samples.

  • Micropipettes and tips.

  • Volumetric flasks (1 mL, 10 mL).

  • GC vials with inserts.

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with a split/splitless injector and an autosampler for optimal reproducibility.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of sesquiterpenes.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate.

Standard and Sample Preparation

3.3.1. Standard Stock Solution Preparation

  • Accurately weigh approximately 10 mg of γ-himachalene analytical standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with hexane to obtain a stock solution of approximately 1 mg/mL.

  • Prepare a stock solution of the internal standard (e.g., n-tridecane) in hexane at a concentration of approximately 1 mg/mL.

3.3.2. Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the γ-himachalene stock solution in hexane.

  • A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3.3.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with hexane.

  • Take a 100 µL aliquot of this solution and transfer it to a 1 mL volumetric flask.

  • Add 100 µL of the internal standard stock solution (1 mg/mL) to the flask.

  • Dilute to volume with hexane.

  • Transfer the final solution to a GC vial for analysis.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of γ-himachalene. Optimization may be required based on the specific instrument and column used.

Parameter Value
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min.[10]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-350 amu
Solvent Delay 3 min
Data Analysis and Quantification
  • Identification: Identify the γ-himachalene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of γ-himachalene is characterized by a molecular ion peak at m/z 204.

  • Quantification: Perform quantification using the internal standard method. Construct a calibration curve by plotting the ratio of the peak area of γ-himachalene to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of γ-himachalene in the prepared sample solution from the calibration curve.

  • Calculate the percentage of γ-himachalene in the original essential oil sample using the following formula:

    γ-Himachalene (%) = (C x V x DF) / (W x 10)

    Where:

    • C = Concentration of γ-himachalene in the sample solution (µg/mL)

    • V = Final volume of the sample preparation (mL)

    • DF = Dilution factor

    • W = Weight of the essential oil sample (mg)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the GC-MS protocol for the quantification of γ-himachalene in essential oils.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification eo_sample Essential Oil Sample dil_eo dil_eo eo_sample->dil_eo Weigh & Dilute std_gamma γ-Himachalene Standard stock_std stock_std std_gamma->stock_std Prepare Stock is_std Internal Standard stock_is stock_is is_std->stock_is Prepare Stock solvent Hexane/Ethyl Acetate solvent->dil_eo solvent->stock_std solvent->stock_is final_sample Final Sample for Injection dil_eo->final_sample Aliquot & Spike with IS cal_curve Calibration Standards stock_std->cal_curve Serial Dilution stock_is->cal_curve Spike autosampler Autosampler cal_curve->autosampler final_sample->autosampler gc_inlet GC Inlet (250°C) autosampler->gc_inlet Inject 1µL gc_column GC Column (HP-5ms) gc_inlet->gc_column Vaporize & Transfer ms_detector Mass Spectrometer gc_column->ms_detector Separate Analytes chromatogram Acquire Chromatogram & Mass Spectra ms_detector->chromatogram identification Identify Peaks (RT & MS) chromatogram->identification integration Integrate Peak Areas identification->integration calibration_plot Construct Calibration Curve integration->calibration_plot quantification Quantify γ-Himachalene calibration_plot->quantification report Generate Report (%) quantification->report

Caption: Workflow for γ-himachalene quantification by GC-MS.

Conclusion

The described GC-MS protocol provides a reliable and accurate method for the quantification of γ-himachalene in essential oils. Adherence to this protocol will enable researchers and industry professionals to obtain consistent and reproducible results, which are essential for quality assessment, product development, and scientific research. Method validation should be performed in accordance with relevant guidelines (e.g., ICH) to ensure the suitability of the method for its intended purpose.

References

Isolating Gamma-Himachalene: A Detailed Guide to Purification from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Application Note and Protocol Guide

This document provides detailed methodologies for the isolation and purification of gamma-himachalene, a valuable sesquiterpene found in essential oils, from its isomers, alpha- and beta-himachalene. This guide is intended to provide researchers and professionals in drug development with the necessary protocols to obtain high-purity this compound for further study and application.

Himachalene isomers, primarily found in the essential oil of cedarwood (Cedrus deodara), are recognized for their potential therapeutic properties.[1][2] However, the structural similarity of these isomers presents a significant challenge in their separation. This document outlines several effective techniques, including fractional distillation, preparative gas chromatography (GC), supercritical fluid chromatography (SFC), and high-speed counter-current chromatography (HSCCC), to achieve the desired separation.

Physicochemical Properties of Himachalene Isomers

A thorough understanding of the physical properties of the himachalene isomers is fundamental to developing an effective separation strategy. The boiling points of the three primary isomers are very close, which necessitates high-efficiency separation techniques.

IsomerBoiling Point (°C)
α-Himachalene 268 - 269[3][4]
β-Himachalene 275.9[5]
γ-Himachalene 267 - 268

Table 1: Boiling points of himachalene isomers at standard pressure.

Experimental Protocols

The following sections detail the protocols for the isolation and purification of this compound. The choice of method will depend on the available equipment, the desired purity, and the required scale of the separation.

Fractional Distillation

Fractional distillation is a viable initial step for the enrichment of this compound, particularly for separating it from the higher-boiling beta-himachalene. Due to the very close boiling points of alpha- and this compound, achieving high purity with this method alone is challenging.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) to maximize the number of theoretical plates. The column length should be at least 50 cm.

  • Sample Preparation: Place the crude himachalene isomer mixture or the essential oil of Cedrus deodara into the distillation flask. Add boiling chips to ensure smooth boiling.

  • Distillation Process:

    • Heat the distillation flask gradually using a heating mantle.

    • Carefully monitor the temperature at the head of the fractionating column.

    • Collect the initial fraction, which will be enriched in the lower-boiling point components, including this compound and alpha-himachalene. The fraction distilling at approximately 267-269°C should be collected.

    • As the temperature rises, the concentration of beta-himachalene in the distillate will increase. Collect separate fractions as the temperature changes.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative composition of the himachalene isomers in each fraction.

Workflow for Fractional Distillation

Fractional_Distillation Start Crude Himachalene Mixture Distillation Fractional Distillation (High-Efficiency Column) Start->Distillation Fraction1 Fraction 1 (Enriched in α- and γ-Himachalene) Distillation->Fraction1 Fraction2 Intermediate Fractions Distillation->Fraction2 Fraction3 Fraction 3 (Enriched in β-Himachalene) Distillation->Fraction3 Analysis GC-MS Analysis Fraction1->Analysis Fraction2->Analysis Fraction3->Analysis Preparative_GC Sample Enriched Himachalene Fraction Injection Injection into Preparative GC Sample->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Collection Fraction Collection (Cooled Trap) Separation->Collection Gamma_Himachalene Purified γ-Himachalene Collection->Gamma_Himachalene Other_Isomers Other Isomers (α- and β-) Collection->Other_Isomers Purity_Check Purity Analysis (GC-MS) Gamma_Himachalene->Purity_Check SFC_Method_Development Start Himachalene Isomer Mixture Column_Screening Column Screening (Chiral, Polar) Start->Column_Screening Modifier_Optimization Co-solvent (Modifier) Optimization (e.g., MeOH, EtOH) Column_Screening->Modifier_Optimization Gradient_Development Gradient Elution Development Modifier_Optimization->Gradient_Development Prep_SFC Preparative SFC Run Gradient_Development->Prep_SFC Fractionation Fraction Collection Prep_SFC->Fractionation Analysis Purity Analysis Fractionation->Analysis HSCCC_Workflow Solvent_Selection Select Biphasic Solvent System Equilibration Column Equilibration (Stationary Phase) Solvent_Selection->Equilibration Sample_Injection Sample Injection Equilibration->Sample_Injection Elution Elution with Mobile Phase Sample_Injection->Elution Fractionation Fraction Collection Elution->Fractionation Analysis GC-MS Analysis of Fractions Fractionation->Analysis

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Gamma-Himachalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents from natural sources is a significant area of research. Gamma-himachalene, a sesquiterpene found in the essential oils of various plants, has been recognized for its potential anti-inflammatory properties.[1][2]

This document provides a comprehensive set of protocols for establishing an in vitro anti-inflammatory assay to evaluate the efficacy of this compound. The described assays utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.[3][4] These protocols detail methods for assessing cytotoxicity, measuring key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and quantifying the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this guide outlines the investigation of the potential mechanism of action of this compound by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Materials and Reagents

  • This compound (purity ≥95%)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System

  • PGE2, TNF-α, and IL-6 ELISA kits

  • Dexamethasone (positive control)

  • Protease and phosphatase inhibitor cocktails

  • Reagents and antibodies for Western blotting (specific antibodies for phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the anti-inflammatory properties of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_inflammatory_assays Inflammatory Mediator Measurement cluster_mechanistic Mechanistic Studies GH_prep This compound Stock Solution Preparation Cytotoxicity Cytotoxicity Assay (MTT) GH_prep->Cytotoxicity Cell_culture RAW 264.7 Cell Culture Cell_culture->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays Cytotoxicity->Anti_inflammatory Determine non-toxic concentrations NO_assay Nitric Oxide (NO) Assay Anti_inflammatory->NO_assay PGE2_assay PGE2 Assay (ELISA) Anti_inflammatory->PGE2_assay Cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6) Anti_inflammatory->Cytokine_assay Western_blot Western Blot Analysis (NF-κB & MAPK Pathways) Anti_inflammatory->Western_blot

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain optimal growth.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent anti-inflammatory experiments.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Vehicle Control100.0 ± 5.2
198.7 ± 4.8
597.1 ± 5.1
1095.8 ± 4.5
2593.2 ± 4.9
5088.5 ± 5.3
10075.4 ± 6.1
Data are presented as mean ± SD (n=3). Concentrations with cell viability >90% are considered non-toxic.
Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a positive control (Dexamethasone, 10 µM).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant, mix, and incubate for 10 minutes at room temperature.[1][2]

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Table 2: Effect of this compound on Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + γ-Himachalene (1 µM)42.3 ± 2.97.6
LPS + γ-Himachalene (5 µM)35.1 ± 2.523.4
LPS + γ-Himachalene (10 µM)24.6 ± 2.146.3
LPS + γ-Himachalene (25 µM)15.2 ± 1.866.8
LPS + Dexamethasone (10 µM)8.9 ± 1.180.6
Data are presented as mean ± SD (n=3).
Prostaglandin E2 (PGE2) Production Assay (ELISA)
  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO assay.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[5][6][7]

Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Control55.3 ± 6.8-
LPS (1 µg/mL)1245.7 ± 98.20
LPS + γ-Himachalene (1 µM)1150.4 ± 85.17.7
LPS + γ-Himachalene (5 µM)987.2 ± 76.520.8
LPS + γ-Himachalene (10 µM)754.9 ± 63.839.4
LPS + γ-Himachalene (25 µM)512.6 ± 51.258.9
LPS + Dexamethasone (10 µM)321.5 ± 35.774.2
Data are presented as mean ± SD (n=3).
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assays (ELISA)
  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO and PGE2 assays.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturers' instructions.[8][9][10]

Table 4: Effect of this compound on TNF-α and IL-6 Production

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control85.1 ± 9.2-112.4 ± 12.5-
LPS (1 µg/mL)2543.8 ± 189.403125.6 ± 210.80
LPS + γ-Himachalene (1 µM)2310.5 ± 154.79.22890.1 ± 198.47.5
LPS + γ-Himachalene (5 µM)1987.2 ± 132.121.92456.7 ± 185.221.4
LPS + γ-Himachalene (10 µM)1543.9 ± 110.539.31876.3 ± 154.940.0
LPS + γ-Himachalene (25 µM)1021.6 ± 98.759.91245.8 ± 112.160.1
LPS + Dexamethasone (10 µM)754.3 ± 78.270.4987.4 ± 95.368.4
Data are presented as mean ± SD (n=3).

Mechanistic Studies: Signaling Pathway Analysis

To investigate the molecular mechanism underlying the anti-inflammatory effects of this compound, the activation of the NF-κB and MAPK signaling pathways can be assessed by Western blot analysis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[8][11][12] Upon stimulation by LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to induce the expression of pro-inflammatory genes.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) p65_p50_IκBα p65/p50-IκBα (Inactive) p65 p65 p50 p50 Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_p50 p65/p50 (Active) p65_p50_IκBα->p65_p50 Releases p65_p50->Nucleus Translocation p65_p50_nuc p65/p50 p65_p50_nuc->Gene_expression Induces Gamma_Himachalene γ-Himachalene Gamma_Himachalene->IKK Inhibits? Gamma_Himachalene->IκBα Prevents Degradation?

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK pathway, including p38, ERK1/2, and JNK, is another critical signaling cascade involved in the inflammatory response.[6][7][13]

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MEK1/2, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 ERK1_2 ERK1/2 MKKs->ERK1_2 JNK JNK MKKs->JNK AP1 AP-1 (Transcription Factor) p38->AP1 ERK1_2->AP1 JNK->AP1 Gene_expression Pro-inflammatory Gene Expression AP1->Gene_expression Induces Gamma_Himachalene γ-Himachalene Gamma_Himachalene->MKKs Inhibits?

Caption: Simplified MAPK signaling pathway in inflammation.

Western Blot Protocol
  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound (e.g., 10 and 25 µM) for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and normalize to the respective total protein or β-actin.

Table 5: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation

Treatmentp-p65/p65 Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control1.00 ± 0.121.00 ± 0.151.00 ± 0.131.00 ± 0.11
LPS (1 µg/mL)5.21 ± 0.454.89 ± 0.383.98 ± 0.314.12 ± 0.35
LPS + γ-Himachalene (10 µM)3.15 ± 0.283.02 ± 0.252.54 ± 0.222.68 ± 0.24
LPS + γ-Himachalene (25 µM)1.89 ± 0.191.76 ± 0.181.65 ± 0.171.81 ± 0.19
Data are presented as mean ± SD (n=3) relative to the control group.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory potential of this compound. By employing these assays, researchers can systematically assess its cytotoxicity, its ability to inhibit the production of key inflammatory mediators, and its impact on crucial inflammatory signaling pathways. The provided data tables serve as a template for presenting results in a clear and comparative manner. This comprehensive approach will enable a thorough characterization of the anti-inflammatory properties of this compound and provide valuable insights for its potential development as a therapeutic agent.

References

antimicrobial susceptibility testing of gamma-himachalene against bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial susceptibility of γ-himachalene, a naturally occurring sesquiterpene found in the essential oils of various plants, notably Cedarwood. This document details its activity against a range of bacterial strains, outlines protocols for its testing, and discusses its potential mechanisms of action.

Introduction

Gamma-himachalene (γ-himachalene) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. As a prominent constituent of several essential oils, it has garnered interest for its potential biological activities, including antimicrobial properties.[1] The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents, and natural compounds like γ-himachalene represent a promising avenue of research. These notes are intended to serve as a guide for researchers investigating the antimicrobial potential of γ-himachalene.

Antimicrobial Activity of γ-Himachalene and its Derivatives

While comprehensive data on pure γ-himachalene is still emerging, studies on essential oils rich in this compound and on related himachalene derivatives have demonstrated significant antimicrobial effects. The activity appears to be more pronounced against Gram-positive bacteria, a common trait among many sesquiterpenes.[2][3]

Data Summary:

The following table summarizes the available quantitative data on the antimicrobial activity of himachalene-containing extracts and derivatives. It is important to note that these values may not be solely attributable to γ-himachalene, as other components in the extracts could contribute to the observed effects.

Compound/ExtractBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Lichina pygmaea volatile compounds (37.51% γ-himachalene)Staphylococcus aureus CCMM B31690 - 13500Not Reported[4]
Pseudomonas aeruginosa DSM 500901690 - 13500Not Reported[4]
Escherichia coli ATCC 87391690 - 13500Not Reported[4]
ar-himachaleneBacillus subtilis375Not Reported[2]
γ-dehydro-ar-himachaleneBacillus subtilis1500Not Reported[2]
bis dehydro-ar-himachaleneMicrococcus luteus625Not Reported[2]
Himachalene derivativesBacillus subtilis-Not Reported[3][5]
Micrococcus luteus-Not Reported[3][5]
Staphylococcus aureus-Not Reported[3][5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Experimental Protocols

Standardized methods are crucial for the accurate determination of the antimicrobial activity of lipophilic compounds like γ-himachalene. The following are detailed protocols for the broth microdilution and agar disk diffusion methods, adapted for essential oil components.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the MIC and MBC of γ-himachalene in a liquid medium.

Materials:

  • Pure γ-himachalene

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) or Tween 80 as a solubilizing agent

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

  • Mueller-Hinton Agar (MHA) plates (for MBC determination)

Protocol:

  • Preparation of γ-Himachalene Stock Solution: Prepare a stock solution of γ-himachalene in DMSO or another suitable solvent. The final concentration of the solvent in the wells should not exceed a level that affects bacterial growth (typically ≤1% v/v).

  • Bacterial Inoculum Preparation: From a fresh 18-24 hour agar plate culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the γ-himachalene stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no γ-himachalene).

    • Negative Control: A well containing MHB and the highest concentration of γ-himachalene (no bacteria) to check for contamination and compound color.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to ensure it does not inhibit bacterial growth.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of γ-himachalene at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare γ-Himachalene Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacteria inoculum->add_inoculum serial_dilution->add_inoculum controls Set up Positive, Negative, and Solvent Controls add_inoculum->controls incubation Incubate at 37°C for 18-24h controls->incubation mic Determine MIC (No Visible Growth) incubation->mic subculture Subculture from Clear Wells onto Agar Plates mic->subculture mbc Determine MBC (No Growth on Agar) subculture->mbc

Workflow for MIC and MBC determination by broth microdilution.
Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Pure γ-himachalene

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Solvent (e.g., DMSO)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Calipers or a ruler

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform bacterial lawn. Allow the plate to dry for a few minutes.

  • Preparation of Disks: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of γ-himachalene (dissolved in a volatile solvent) onto sterile paper disks. Allow the solvent to evaporate completely.

  • Application of Disks: Place the γ-himachalene-impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.

  • Controls:

    • Positive Control: A disk impregnated with a standard antibiotic known to be effective against the test organism.

    • Negative Control: A disk impregnated with the solvent used to dissolve γ-himachalene.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to γ-himachalene.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab Swab Inoculum onto MHA Plate inoculum->swab disks Prepare γ-Himachalene Impregnated Disks place_disks Place Disks on Agar Surface disks->place_disks swab->place_disks controls Apply Positive and Negative Control Disks place_disks->controls incubation Incubate at 37°C for 18-24h controls->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Workflow for the agar disk diffusion method.

Potential Mechanism of Action

The precise molecular targets and signaling pathways of γ-himachalene's antimicrobial activity are not yet fully elucidated. However, based on studies of other sesquiterpenes, a multi-target mechanism is likely.[6] The lipophilic nature of γ-himachalene allows it to readily interact with and penetrate the bacterial cell membrane.

Proposed Mechanisms:

  • Cell Membrane Disruption: The primary mechanism is believed to be the disruption of the cytoplasmic membrane's structural integrity.[6] This can lead to:

    • Increased membrane permeability.

    • Loss of essential ions and metabolites.

    • Dissipation of the proton motive force, which is critical for ATP synthesis and transport processes.

    • Ultimately, cell lysis and death.

  • Inhibition of Cellular Enzymes: Sesquiterpenes can also target and inhibit essential bacterial enzymes. For instance, some sesquiterpene lactones have been shown to inhibit MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[7] Inhibition of such enzymes would weaken the cell wall, making the bacterium more susceptible to osmotic stress.

Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Inhibition gamma_himachalene γ-Himachalene membrane_disruption Disruption of Membrane Integrity gamma_himachalene->membrane_disruption enzyme_inhibition Inhibition of Essential Enzymes (e.g., MurA) gamma_himachalene->enzyme_inhibition permeability Increased Permeability membrane_disruption->permeability ion_leakage Ion and Metabolite Leakage permeability->ion_leakage pmf_dissipation Proton Motive Force Dissipation ion_leakage->pmf_dissipation cell_lysis Cell Lysis and Death pmf_dissipation->cell_lysis cell_wall_synthesis Impaired Cell Wall Synthesis enzyme_inhibition->cell_wall_synthesis cell_wall_synthesis->cell_lysis

Proposed antimicrobial mechanism of action for γ-himachalene.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial potential, particularly against Gram-positive bacteria. The provided protocols offer a standardized framework for its evaluation. Future research should focus on:

  • Determining the MIC and MBC of pure γ-himachalene against a broader range of clinically relevant bacterial and fungal strains, including antibiotic-resistant isolates.

  • Elucidating the specific molecular targets and signaling pathways involved in its antimicrobial action.

  • Investigating potential synergistic effects when combined with conventional antibiotics.

  • Evaluating its efficacy and safety in in vivo models of infection.

A deeper understanding of γ-himachalene's antimicrobial properties will be instrumental in developing it as a potential new therapeutic agent in the fight against infectious diseases.

References

Application Notes and Protocols for Assessing the Insecticidal Effects of Gamma-Himachalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-himachalene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, notably conifers like the Himalayan Cedar (Cedrus deodara).[1][2] As environmental and health concerns over synthetic pesticides grow, there is increasing interest in botanical compounds as safer, biodegradable alternatives.[3] this compound and related compounds have demonstrated insecticidal properties, making them promising candidates for development as biocontrol agents.[1][4] These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to rigorously assess the insecticidal efficacy of this compound. The protocols cover key bioassays including contact toxicity, fumigant toxicity, and repellent activity.

Experimental Workflow

The overall process for evaluating the insecticidal activity of this compound follows a structured workflow, from compound preparation to bioassay execution and data analysis. This ensures reproducible and comparable results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay Execution cluster_analysis Phase 3: Data Analysis A Compound Acquisition (Isolation or Synthesis of γ-himachalene) B Stock Solution & Serial Dilution Preparation (e.g., in Acetone or Ethanol) A->B D Contact Toxicity (Topical or Filter Paper) B->D E Fumigant Toxicity (Sealed Container) B->E F Repellent Activity (Area Preference Assay) B->F C Insect Rearing (Target Species under Controlled Conditions) C->D C->E C->F G Data Collection (Mortality Counts, Repellency Percentage) D->G E->G F->G H Statistical Analysis (Probit for LC₅₀/LD₅₀, ANOVA) G->H I Interpretation & Reporting H->I

Caption: General experimental workflow for assessing insecticidal activity.

Quantitative Data Summary

The insecticidal potential of a compound is typically quantified by metrics such as the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀). The table below summarizes larvicidal activity data for fractions rich in himachalenes, including this compound.

Compound/Fraction TestedTarget Insect SpeciesAssay TypeMetricValue (µg/mL)Reference
Himachalenes Enriched FractionDiamondback Moth (Plutella xylostella)Larvicidal BioassayLC₅₀362[1]
Cedrus deodara Crude Essential OilDiamondback Moth (Plutella xylostella)Larvicidal BioassayLC₅₀425[1]
Pentane Fraction (52.35% himachalenes)Diamondback Moth (Plutella xylostella)Larvicidal BioassayLC₅₀287[1]

Experimental Protocols

Detailed protocols are essential for obtaining reliable and comparable data. The following sections describe standard methods for assessing contact, fumigant, and repellent effects.

Protocol 1: Contact Toxicity Bioassay (Filter Paper Method)

This assay determines the toxicity of this compound when insects come into direct contact with a treated surface.[5]

Objective: To determine the median lethal concentration (LC₅₀) of this compound through contact exposure.

Materials:

  • This compound

  • Volatile solvent (e.g., analytical grade acetone or ethanol)

  • Filter paper (e.g., Whatman No. 1, sized to fit Petri dishes)

  • Glass Petri dishes (e.g., 9 cm diameter)

  • Micropipette

  • Test insects (20-30 adults or late-instar larvae per replicate)

  • Incubator or environmental chamber (e.g., 25±1°C, 60±10% RH)

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain at least five different concentrations. A negative control group should use only the solvent.[5][6] A positive control with a known synthetic insecticide (e.g., cypermethrin) can also be included.[7]

  • Application: Using a micropipette, evenly apply 1 mL of each test solution (or solvent control) to a filter paper disc.[5] Allow the solvent to evaporate completely in a fume hood (typically 5-10 minutes).

  • Insect Exposure: Place the treated filter paper into the bottom of a Petri dish. Introduce the test insects into the dish and seal it with a lid.[5]

  • Incubation: Place the sealed Petri dishes in an incubator set to appropriate environmental conditions for the target insect species.

  • Data Collection: Record insect mortality at specified time points (e.g., 12, 24, and 48 hours).[6][8] An insect is considered dead if it shows no movement when prodded gently with a fine brush.

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence intervals, using Probit analysis.

Protocol 2: Fumigant Toxicity Bioassay

This method assesses the toxicity of volatile compounds, like this compound, that act in a gaseous phase within an enclosed space.[7][9]

Objective: To determine the median lethal concentration (LC₅₀) of this compound through fumigant action.

Materials:

  • This compound and solvent

  • Airtight glass jars or containers (e.g., 700 mL or 1 L)[7][10]

  • Filter paper discs (e.g., 2 cm diameter)

  • Micropipette

  • Test insects in small, ventilated vials or cages

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in a volatile solvent as described in the contact toxicity protocol.

  • Application: Apply a specific volume (e.g., 50 µL) of the test solution onto the filter paper disc. The control will receive solvent only.[10]

  • Exposure: Suspend the treated filter paper from the underside of the airtight container's lid, ensuring it does not touch the insects or their cage. Place the vial containing the test insects at the bottom of the container and seal it tightly.[9]

  • Incubation: Maintain the sealed containers in an incubator under controlled conditions.

  • Data Collection: Record mortality at regular intervals (e.g., 6, 12, 24 hours) post-exposure.[7]

  • Data Analysis: Calculate mortality percentages, correct with Abbott's formula if necessary, and determine LC₅₀/LC₉₀ values via Probit analysis. The concentration should be expressed as mg or µL per volume of air (e.g., mg/L air).[7]

Protocol 3: Repellent Activity Bioassay (Area Preference Method)

This assay evaluates the ability of this compound to repel insects from a treated area.[11][12]

Objective: To quantify the repellent effect of this compound on a target insect species.

Materials:

  • This compound and solvent

  • Filter paper discs (sized to fit Petri dishes)

  • Petri dishes

  • Scissors, pencil, and ruler

  • Micropipette

  • Test insects (20-30 per replicate)

Procedure:

  • Preparation of Filter Paper: Cut a filter paper disc in half. On one half, apply a solution of this compound at a specific concentration. On the other half, apply only the solvent as a control.[11]

  • Assembly: Allow the solvent to evaporate completely. Rejoin the two halves inside a Petri dish using tape on the underside.

  • Insect Introduction: Release the test insects into the center of the Petri dish and seal the dish.[12]

  • Incubation: Place the dishes in the dark under controlled conditions to avoid phototactic influences.

  • Data Collection: After a set period (e.g., 2 or 4 hours), count the number of insects present on the treated half (Nt) and the control half (Nc).[11]

  • Data Analysis: Calculate the Percent Repellency (PR) using the formula:

    • PR (%) = [(Nc - Nt) / (Nc + Nt)] × 100

    • Positive values indicate repellency, while negative values suggest attraction.[11] The data can be assigned to repellency classes (e.g., Class 0 to V) for interpretation.

Proposed Mechanism of Action

While the precise molecular targets of this compound are not fully elucidated, many plant-derived terpenoids exert their insecticidal effects via neurotoxicity.[4] They can interfere with neurotransmitter systems, such as the octopaminergic or GABAergic systems, leading to disruption of normal nerve signal transmission. This disruption can result in hyperexcitation, paralysis, and ultimately, death of the insect. Pyrethroid insecticides, for example, are known neurotoxicants.[13]

G A γ-Himachalene Exposure (Contact or Fumigation) B Penetration of Insect Cuticle/Trachea A->B C Interaction with Insect Nervous System B->C D Binding to Neuronal Receptors (e.g., Octopamine/GABA Receptors) C->D E Disruption of Normal Neurotransmission D->E F Symptoms: Hyperexcitation, Ataxia, Paralysis E->F G Insect Mortality F->G

Caption: Proposed neurotoxic mechanism of action for γ-himachalene.

References

Application Notes and Protocols for the Chemical Synthesis of γ-Himachalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of γ-himachalene and its derivatives. The content is designed to furnish researchers with detailed methodologies and comparative data to support further investigation and drug development endeavors.

Introduction

γ-Himachalene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of plants such as cedarwood.[1] Its unique bicyclic structure has made it and its derivatives attractive targets for chemical synthesis, driven by their potential biological activities, including antimicrobial and anti-inflammatory properties.[1] The synthesis of these compounds is also crucial for studying their role as insect pheromones, which has significant implications for pest management.[2][3] This document outlines various synthetic strategies, including total synthesis, semi-synthesis from natural precursors, and biosynthetic approaches.

Synthetic Strategies

The synthesis of γ-himachalene and its derivatives can be broadly categorized into three main approaches:

  • Total Synthesis: This approach involves the construction of the himachalene skeleton from simple, achiral starting materials. Key strategies often employ cycloaddition reactions and ring expansion methodologies.

  • Semi-synthesis (Hemisynthesis): This more common approach utilizes naturally occurring himachalene isomers, such as α- and β-himachalene, as starting materials for the synthesis of γ-himachalene and a variety of derivatives. These methods often involve isomerization, oxidation, and functional group interconversions.[2][4]

  • Biosynthesis: Recent advancements have enabled the production of himachalene isomers in engineered microorganisms like Saccharomyces cerevisiae, offering a potentially scalable and sustainable route.[5][6]

I. Total Synthesis Approaches

Total synthesis provides a versatile route to himachalene derivatives, allowing for the introduction of structural modifications that are not easily accessible from natural precursors.

A. Intermolecular Diels-Alder Approach to α- and β-Himachalene

A notable total synthesis of α- and β-himachalene was achieved through an intermolecular Diels-Alder reaction.[7] While this synthesis does not directly yield γ-himachalene, the himachalene core structure is assembled, and subsequent isomerization could potentially lead to the desired isomer. The key steps involve the [4+2] cycloaddition of a dienone ester with isoprene.[7]

Experimental Protocol: Synthesis of Keto Ester 7 (Key Intermediate) [7]

  • Preparation of Dienone Ester 6: Synthesize 2-carbomethoxy-4,4-dimethyl-2,5-cyclohexadienone (dienone ester 6) from 4,4-dimethyl-2-cyclohexenone.

  • Diels-Alder Reaction:

    • In a sealed tube, dissolve dienone ester 6 (1 equiv) and isoprene (excess) in benzene.

    • Heat the mixture at 150 °C for 24 hours.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (petroleum ether/ether, 9:1) to afford keto ester 7 .

Reactants Product Yield Reference
Dienone ester 6, IsopreneKeto ester 7Not specified[7]

Logical Workflow for Diels-Alder Approach

Diels_Alder_Approach Start 4,4-dimethyl-2-cyclohexenone Dienone Dienone ester 6 Start->Dienone Multi-step KetoEster Keto ester 7 (Himachalene Core) Dienone->KetoEster Diels-Alder Isoprene Isoprene Isoprene->KetoEster Diels-Alder AlphaBeta α- and β-Himachalene KetoEster->AlphaBeta Multi-step ar_Himachalene_Synthesis Mixture α-, β-, γ-Himachalene Mixture ArHimachalene ar-Himachalene (1) Mixture->ArHimachalene Dehydrogenation (Raney Ni, 93%) AcylArHimachalene Acyl-ar-himachalene (2) ArHimachalene->AcylArHimachalene Friedel-Crafts Acylation (AcCl, AlCl3, 69%) Biosynthesis_Workflow Yeast S. cerevisiae EngineeredYeast Engineered Yeast Yeast->EngineeredYeast Transformation Plasmid Expression Plasmid (PoTPS01) Plasmid->EngineeredYeast Transformation Fermentation Fed-batch Fermentation EngineeredYeast->Fermentation Product β-Himachalene Fermentation->Product Extraction

References

Application of Gamma-Himachalene in Pharmacological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-himachalene, a sesquiterpene hydrocarbon, is a naturally occurring bicyclic organic compound predominantly found in the essential oils of various coniferous trees, most notably Cedarwood (Cedrus atlantica).[1][2] Its characteristic woody and earthy aroma has led to its use in the fragrance industry.[3] Beyond its aromatic properties, emerging pharmacological research has highlighted the potential of this compound and essential oils rich in this compound in several therapeutic areas, including anti-inflammatory, antimicrobial, and potentially anticancer and neuroprotective applications. This document provides detailed application notes and experimental protocols to guide researchers in the pharmacological investigation of this compound.

Disclaimer: Much of the existing research has been conducted on essential oils containing this compound as a significant component, rather than on the isolated compound. The following information is synthesized from these studies and should be interpreted with this consideration. Further research on pure this compound is required to fully elucidate its specific pharmacological profile.

Pharmacological Applications and Mechanisms of Action

This compound has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development.

Anti-inflammatory Activity

Essential oils of Cedrus atlantica, containing significant amounts of this compound (typically 12-15%), have been shown to possess anti-inflammatory properties.[1][2][4][5] The proposed mechanism of action for many anti-inflammatory phytochemicals involves the modulation of key inflammatory pathways. While direct evidence for this compound is still emerging, it is hypothesized to act by inhibiting pro-inflammatory enzymes and transcription factors.

A potential mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][9][11][12][13] By inhibiting NF-κB activation, this compound may suppress the production of inflammatory mediators like prostaglandins and nitric oxide.

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Gamma_Himachalene γ-Himachalene Gamma_Himachalene->IKK Inhibits (Proposed) DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation G Gamma_Himachalene γ-Himachalene Cellular_Stress Induction of Cellular Stress Gamma_Himachalene->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Caspase9_active Active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Cleaves Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture RAW 264.7 Macrophages Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Pre_treat Pre-treat with γ-Himachalene Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % NO Inhibition Measure_Absorbance->Calculate_Inhibition

References

Application Notes and Protocols for Evaluating the Cytotoxic Activity of Gamma-Himachalene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-himachalene, a sesquiterpenoid found in the essential oils of various plants, has been identified as a molecule of interest for its potential biological activities.[1] This document provides a comprehensive set of protocols for the systematic evaluation of the cytotoxic and apoptotic effects of this compound on in vitro cancer cell line models. The following application notes and detailed experimental procedures are intended to guide researchers in assessing the potential of this compound as an anticancer agent. The protocols cover the determination of cell viability, cytotoxicity, and the induction of apoptosis, along with methods to investigate the underlying molecular mechanisms.

Data Presentation: Summarized Quantitative Data

The following tables are templates for presenting quantitative data obtained from the described experimental protocols.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cancer Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7 (Breast)MTT24Value
48Value
72Value
e.g., A549 (Lung)MTT24Value
48Value
72Value
e.g., HeLa (Cervical)MTT24Value
48Value
72Value

IC50 (Inhibitory Concentration 50) is the concentration of this compound that inhibits 50% of cancer cell growth.

Table 2: Cytotoxicity of this compound as Determined by LDH Release Assay

Cancer Cell LineThis compound Conc. (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
e.g., MCF-7Control24Value
IC5024Value
2 x IC5024Value
e.g., A549Control24Value
IC5024Value
2 x IC5024Value

Table 3: Apoptosis Induction by this compound Measured by Annexin V/PI Staining

Cancer Cell LineThis compound Conc. (µM)Treatment Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MCF-7Control24ValueValue
IC5024ValueValue
2 x IC5024ValueValue
e.g., A549Control24ValueValue
IC5024ValueValue
2 x IC5024ValueValue

Experimental Workflow

The overall experimental workflow for evaluating the cytotoxic activity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis & Mechanism Assays cluster_analysis Data Analysis compound_prep This compound Stock Solution Preparation mtt_assay MTT Assay (Cell Viability) compound_prep->mtt_assay cell_culture Cancer Cell Line Culture & Seeding cell_culture->mtt_assay ldh_assay LDH Assay (Cytotoxicity) cell_culture->ldh_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc Determine IC50 statistical_analysis Statistical Analysis ldh_assay->statistical_analysis annexin_assay Annexin V/PI Staining (Apoptosis Detection) annexin_assay->statistical_analysis western_blot Western Blotting (Signaling Pathway Analysis) western_blot->statistical_analysis ic50_calc->ldh_assay Use IC50 conc. ic50_calc->annexin_assay Use IC50 conc. ic50_calc->western_blot Use IC50 conc.

Caption: Experimental workflow for evaluating this compound's cytotoxic activity.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2).

  • Culture Medium: Use the recommended complete medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 70-80% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-treatment control.[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][7]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[6]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Investigation of Apoptotic Signaling Pathways

The induction of apoptosis often involves the activation of specific signaling cascades. Western blotting can be employed to investigate the effect of this compound on key proteins involved in apoptosis.

Hypothetical Signaling Pathway for this compound Induced Apoptosis

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway gamma_himachalene This compound bcl2 Bcl-2 (Anti-apoptotic) (Down-regulation) gamma_himachalene->bcl2 bax Bax (Pro-apoptotic) (Up-regulation) gamma_himachalene->bax death_receptor Death Receptors (e.g., Fas, TRAIL-R) gamma_himachalene->death_receptor Potential Effect cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Western Blot Protocol

Western blotting is a technique used to detect specific proteins in a sample.[13] It can be used to assess changes in the expression of apoptosis-related proteins.[14]

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key proteins to investigate include:

    • Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved Caspase-8

    • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

    • PARP: Cleaved PARP

    • Loading Control: β-actin or GAPDH

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[15]

By following these detailed protocols, researchers can effectively evaluate the cytotoxic activity of this compound on cancer cell lines and gain insights into its potential mechanisms of action, thereby contributing to the development of novel anticancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Separation of γ-Himachalene from α- and β-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the challenging separation of γ-himachalene from its α- and β-isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Core Challenges in Himachalene Isomer Separation

The primary difficulty in isolating γ-himachalene lies in the inherent structural similarities between the α, β, and γ isomers. These sesquiterpenes share the same molecular formula and weight, leading to nearly identical physicochemical properties such as boiling point and polarity. This similarity results in significant co-elution challenges in standard chromatographic methods, making baseline separation and purification difficult to achieve.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate γ-himachalene from its α- and β-isomers?

A1: The difficulty arises from the fact that α-, β-, and γ-himachalene are structural isomers with very similar physicochemical properties. They have the same molecular weight and similar boiling points and polarities, which leads to their co-elution in many standard gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems.

Q2: What are the most promising chromatographic techniques for this separation?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques. For GC, the use of capillary columns with high theoretical plates is recommended. Argentation chromatography, which utilizes silver ions to interact with the double bonds of the isomers, has shown significant promise in enhancing separation. Preparative-scale GC and HPLC are necessary for isolating larger quantities of a specific isomer.

Q3: Can I use mass spectrometry (MS) to differentiate the isomers if they co-elute?

A3: While GC-MS is an excellent tool for identifying the presence of different himachalene isomers in a mixture, it cannot resolve co-eluting peaks. The mass spectra of the isomers are often very similar, making it difficult to distinguish them based on fragmentation patterns alone. Therefore, chromatographic separation is crucial prior to MS detection for accurate quantification and isolation.

Q4: Are there any non-chromatographic methods for separating these isomers?

A4: While chromatography is the dominant technique, other methods like fractional distillation under reduced pressure could theoretically be employed. However, due to the very close boiling points of the isomers, this method is often impractical and inefficient for achieving high purity.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Troubleshooting

Issue: Poor resolution or complete co-elution of himachalene isomers.

This is the most common challenge encountered during the GC analysis of himachalene isomers.

Potential Cause Suggested Solution
Inadequate Column Polarity Use a mid- to high-polarity column (e.g., a polyethylene glycol/wax-type or a phenyl-substituted column) to exploit subtle differences in isomer polarity.
Suboptimal Temperature Program Implement a slow oven temperature ramp (e.g., 1-2 °C/min) to maximize the interaction of the isomers with the stationary phase. An initial isothermal period at a lower temperature can also improve the separation of more volatile components.
Incorrect Carrier Gas Flow Rate Optimize the carrier gas (e.g., helium or hydrogen) flow rate to achieve the best column efficiency (lowest theoretical plate height). This can be determined experimentally by performing a van Deemter plot analysis.
Insufficient Column Length For difficult separations, using a longer capillary column (e.g., 60 m or 100 m) will increase the number of theoretical plates and improve resolution.
Co-elution with Matrix Components If analyzing a complex mixture like an essential oil, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds.

Logical Workflow for Troubleshooting GC Co-elution:

Argentation_Workflow Start Start: Mixture of Himachalene Isomers Prepare_Column Prepare Argentation Column (AgNO3-impregnated Silica Gel) Start->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Elute_Column Elute with a Non-polar Mobile Phase Gradient (e.g., Hexane/Diethyl Ether) Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by GC-MS Collect_Fractions->Analyze_Fractions Isolate_Gamma Pool Fractions Containing Pure γ-Himachalene Analyze_Fractions->Isolate_Gamma

Technical Support Center: Optimizing Steam Distillation for Gamma-Himachalene Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing steam distillation parameters to maximize the yield of gamma-himachalene, a sesquiterpene primarily found in the essential oils of coniferous trees like Cedrus atlantica and Cedrus deodara.[1][2][3]

Troubleshooting Guide: Common Issues & Solutions

Q1: My overall essential oil yield is very low. What are the potential causes and how can I fix this?

A1: Low overall yield is a common issue that can stem from several factors related to your material, equipment, and process parameters.

  • Biomass Preparation: The physical state of the plant material is critical. Overly large pieces will have insufficient surface area for efficient extraction, while material that is too fine (powder) can become compacted, leading to "channeling" where steam creates preferential paths, bypassing the bulk of the material.[4] For cedarwood, using medium-sized chips or shavings is recommended for optimal yield.[5][6]

  • Steam Flow Rate: An excessively high steam flow rate can decrease extraction efficiency by reducing the contact time between the steam and the plant material.[7] Conversely, a flow rate that is too low may not provide enough energy to carry over all the volatile compounds. It is crucial to find an optimal, consistent flow rate for your specific equipment and batch size.

  • Equipment Leaks: Ensure all glass joints and connections in your distillation apparatus are perfectly sealed.[4] Any steam leaks will reduce the pressure and efficiency of the system, leading to significant loss of volatile compounds.[4]

  • Distillation Time: The majority of essential oil is often extracted in the first 20 to 40 minutes.[8] However, for a complete extraction, a longer duration is necessary. If your distillation time is too short, you will be leaving a significant amount of oil behind in the biomass.

Q2: The overall oil yield is good, but the concentration of this compound is lower than expected. Why is this happening?

A2: This indicates that your distillation parameters are not optimized for the extraction of less volatile compounds like sesquiterpenes.

  • Inadequate Distillation Time: this compound is a sesquiterpene, which is heavier and less volatile than monoterpenes (e.g., α-pinene).[1][7] Monoterpenes are extracted early in the distillation process.[1][7] To increase the concentration of sesquiterpenes like this compound, you must extend the distillation time.[1][7][9] Studies on other essential oils show that the proportion of sesquiterpenes in the collected oil increases significantly in the later fractions of the distillation process.[1][7]

  • High Temperature Degradation: Terpenes are heat-sensitive organic compounds.[10][11] Standard atmospheric steam distillation occurs at 100°C, but higher temperatures can cause decomposition or alteration of delicate terpenes.[10] this compound may degrade under prolonged exposure to high heat.

  • Solution - Employ Vacuum Steam Distillation: To preserve the chemical structure of this compound, it is highly recommended to perform the distillation under vacuum.[11][12] Applying a vacuum lowers the boiling point of water and the volatile compounds, allowing for effective distillation at much lower temperatures (e.g., below 50°C), which is crucial for preventing thermal degradation.[12]

Q3: My distillate appears cloudy or milky, but the oil layer is not separating well. What should I do?

A3: This is often due to the formation of an emulsion.

  • Pre-loading the Separator: Before starting the distillation, it is good practice to preload the receiving vessel (separator or Florentine flask) with distilled water.[8] This can help prevent the initial droplets of oil from coating the glassware and improve subsequent phase separation.[8]

  • Allow Sufficient Settling Time: After the distillation is complete, allow the collected distillate to stand undisturbed in a cool place. This will give the oil and water phases more time to separate naturally.

  • Salting Out: If an emulsion persists, you can add a saturated sodium chloride (NaCl) solution to the distillate. This increases the polarity of the aqueous phase, reducing the solubility of the essential oil and helping to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the ideal steam distillation parameters for maximizing this compound?

A1: The ideal parameters depend on your specific equipment, but the following principles apply:

  • Biomass: Use medium-sized, dried wood chips or shavings of Cedrus species.[5][6]

  • Temperature/Pressure: Use vacuum steam distillation to keep the temperature below 50-60°C to prevent thermal degradation of sesquiterpenes.[12]

  • Distillation Time: A longer distillation time is required. While total oil yield may plateau earlier, the fraction of sesquiterpenes like this compound increases with time.[1][7] Monitor the composition of the extracted oil over time to determine the optimal endpoint.

  • Steam Flow Rate: Use a moderate, consistent steam flow. A lower flow rate generally improves extraction efficiency but may require longer distillation times.[7]

Q2: How does distillation time affect the final chemical profile of the essential oil?

A2: Distillation time has a profound effect on the oil's composition. More volatile compounds (like monoterpenes) are extracted first. Less volatile compounds (like sesquiterpenes) require more time and energy to vaporize and travel through the apparatus. Therefore, short distillations will yield an oil rich in monoterpenes, while longer distillations are necessary to capture a full profile that includes heavier compounds like this compound.[1][7][13][14]

Q3: Should I use fresh or dried plant material for extracting cedarwood oil?

A3: For wood-based distillations, dried material is typically used. Drying the wood reduces the water content, which can improve the efficiency of the steam distillation process and potentially lead to a higher concentration of essential oil in the final product.

Q4: How should I properly store the extracted essential oil to preserve the this compound content?

A4: Essential oils can degrade when exposed to heat, light, and air. To maintain the integrity of the oil, store it in an airtight, amber or dark-colored glass container in a cool, dark place.[15][16] For long-term storage, refrigeration is recommended.

Data Presentation

Table 1: Typical Major Chemical Constituents of Cedarwood Essential Oil from Steam Distillation.

This table presents the typical percentage range of this compound and other major sesquiterpenes found in essential oils from Cedrus species.

CompoundChemical ClassTypical Percentage (%) in C. deodara OilReference(s)
β-HimachaleneSesquiterpene37.34%[5][6]
α-HimachaleneSesquiterpene5.0 – 15.0%[5][6][16]
γ-Himachalene Sesquiterpene 5.0 – 12.0% [5][6][16]
(E)-α-AtlantoneSesquiterpene Ketone10.63%[5][6]

Table 2: Illustrative Example of How Distillation Time Affects Terpene Class Distribution.

This table uses data from lavender essential oil distillation as a proxy to illustrate the general principle that sesquiterpene concentration increases with longer distillation times. A similar trend is expected for the extraction of this compound.

Distillation Time (min)Monoterpene Concentration (%)Sesquiterpene Concentration (%)Reference
0–569.79%25.73%[1]
240–28013.77%75.3 – 76.8%[1]

Experimental Protocols

Protocol: Optimized Vacuum Steam Distillation for High this compound Yield

This protocol outlines a general procedure. Researchers must adapt parameters based on their specific equipment and analytical results.

  • Biomass Preparation:

    • Source wood from Cedrus deodara or Cedrus atlantica, preferably from the heartwood.[3]

    • Reduce the wood to medium-sized chips or shavings (avoid fine powder).[5][6]

    • Ensure the biomass is adequately dried before distillation.

  • Apparatus Setup:

    • Assemble a standard steam distillation apparatus, including a boiling flask (steam generator), a biomass flask, a still head, a condenser, and a receiving separator (e.g., Florentine flask).

    • Ensure all ground glass joints are properly greased (if applicable) and securely clamped to create a leak-proof system.[4]

    • Connect the apparatus to a vacuum pump via a vacuum adapter on the receiving end.

    • Connect the condenser to a circulating chiller with cold water.

  • Distillation Process:

    • Fill the boiling flask with distilled water to about two-thirds capacity.

    • Loosely pack the prepared cedarwood chips into the biomass flask, ensuring there is space for steam to permeate evenly.

    • Begin heating the boiling flask to generate steam.

    • Once the system is purged of air, slowly apply vacuum to reach the desired pressure, which will lower the boiling point of the water.

    • Maintain a gentle and consistent flow of steam through the biomass.

    • Monitor the temperature in the still head; it should remain stable at the boiling point of water for the applied vacuum pressure.

    • Collect the distillate (hydrosol and essential oil) in the separator. The process is complete when no more oil is observed condensing. This may take several hours.[17]

  • Oil Separation and Storage:

    • Allow the collected distillate to cool and separate completely.

    • Carefully separate the top layer of essential oil from the aqueous hydrosol.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the final oil in a sealed, amber glass vial in a cool, dark location.[15]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_post 3. Post-Processing Biomass Source Cedrus Wood Chips Create Medium-Sized Chips/Shavings Biomass->Chips Drying Dry Biomass Chips->Drying Pack Pack Biomass Flask Drying->Pack Assemble Assemble Apparatus (Connect Vacuum) Pack->Assemble Heat Generate Steam Assemble->Heat Distill Collect Distillate Heat->Distill Separate Separate Oil & Hydrosol Distill->Separate DryOil Dry Oil (Anhydrous Na2SO4) Separate->DryOil Store Store Oil DryOil->Store Analysis Analysis Store->Analysis GC-MS Analysis

Caption: Experimental workflow for optimizing this compound yield.

logical_relationships Yield γ-Himachalene Yield & Purity Time Distillation Time Time->Yield Longer time favors sesquiterpenes Temp Temperature Temp->Yield Lower temp prevents degradation Pressure Vacuum Pressure Pressure->Temp Higher vacuum (lower pressure) decreases temp Flow Steam Flow Rate Flow->Yield Moderate flow prevents channeling & ensures carryover Size Biomass Particle Size Size->Yield Medium size optimizes surface area

Caption: Key parameters influencing this compound yield and purity.

References

preventing degradation of gamma-himachalene during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and storage of gamma-himachalene. Our goal is to provide you with the necessary information to minimize degradation and ensure the quality and stability of your samples.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and storage of this compound.

Troubleshooting Extraction Issues

Problem: Low yield of this compound during steam distillation.

Possible Cause Troubleshooting Step Rationale
Improper Plant Material Preparation Ensure the cedarwood is properly chipped or ground to a consistent and appropriate particle size.Smaller particles provide a larger surface area for more efficient steam penetration and oil extraction. However, particles that are too fine can impede steam flow.
Incorrect Distillation Temperature Maintain the steam temperature within the optimal range for sesquiterpene extraction, typically between 100°C and 110°C.[1]Temperatures that are too low will result in incomplete extraction, while excessively high temperatures can lead to the degradation of heat-sensitive compounds like this compound.
Insufficient Distillation Time Extend the distillation time. Monitor the output and continue distillation until the oil yield plateaus.Sesquiterpenes are heavier and less volatile than monoterpenes, requiring longer distillation times for complete extraction.
Channeling of Steam Ensure the plant material is packed uniformly in the still to prevent steam from creating channels and bypassing the bulk of the material.Uneven packing leads to inefficient extraction as a significant portion of the material will not come into adequate contact with the steam.
Leaking Apparatus Inspect all joints and seals of the distillation apparatus for leaks before and during operation.Leaks in the system will result in the loss of volatile compounds, including this compound, reducing the overall yield.

Problem: Suspected degradation of this compound during solvent extraction.

Possible Cause Troubleshooting Step Rationale
High Extraction Temperature Employ low-temperature extraction methods such as cold maceration or use solvents with low boiling points and recover the solvent under reduced pressure.Heat is a major factor in terpene degradation.[2] Minimizing heat exposure throughout the extraction process is crucial for preserving the integrity of this compound.
Reactive Solvent Use non-polar, inert solvents such as hexane or heptane. Avoid chlorinated solvents or those that may contain acidic or alkaline impurities.Solvents can react with terpenes, leading to isomerization or degradation. Inert solvents are less likely to cause chemical alterations to this compound.
Prolonged Exposure to Air Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.Oxygen can lead to the oxidation of terpenes, forming various degradation products.[2]
Presence of Acidic or Basic Impurities Use high-purity solvents and ensure all glassware is thoroughly cleaned and neutralized.Acidic or basic conditions can catalyze the degradation or rearrangement of terpenes.
Troubleshooting Storage Issues

Problem: Loss of this compound content or change in aroma of the stored extract.

Possible Cause Troubleshooting Step Rationale
Exposure to Oxygen Store extracts in airtight containers, filling them to the top to minimize headspace. Consider flushing the container with an inert gas like nitrogen or argon before sealing.[2][3]Oxygen is a primary driver of oxidative degradation in terpenes.[2] Reducing its presence is critical for long-term stability.
Exposure to Light Store containers in a dark place, away from direct sunlight or other sources of UV radiation. Use amber or other opaque glass containers.[2][3]UV light provides the energy to initiate and accelerate degradation reactions in terpenes.[2]
High Storage Temperature Store extracts in a cool environment, preferably refrigerated (2-8°C). Avoid temperature fluctuations.[2]Heat increases the rate of chemical reactions, including degradation pathways of terpenes.[2]
Inappropriate Container Material Use glass containers. Avoid plastic containers as terpenes can sometimes interact with or leach compounds from plastic.Glass is inert and will not react with the components of the essential oil.
Presence of Water Ensure the extract is completely dry before storage. Use a drying agent like anhydrous sodium sulfate if necessary.The presence of water can promote microbial growth and may also participate in certain degradation reactions.

Section 2: Frequently Asked Questions (FAQs)

Extraction
  • Q1: What is the most common method for extracting this compound? A1: The most common method for commercially extracting this compound is through the steam distillation of cedarwood.[4] This method is effective for obtaining essential oils from woody plant materials.

  • Q2: Are there alternative extraction methods that can reduce the risk of degradation? A2: Yes, low-temperature extraction methods are recommended to minimize thermal degradation. These include supercritical CO2 extraction and solvent extraction using a low-boiling-point solvent with subsequent removal under vacuum.[2]

  • Q3: How can I monitor the extraction process to maximize this compound yield? A3: You can monitor the extraction by collecting fractions of the distillate over time and analyzing them using Gas Chromatography (GC). This will allow you to determine when the concentration of this compound in the distillate is no longer significant, indicating the end of the effective extraction period.

Degradation Pathways
  • Q4: What are the main factors that cause the degradation of this compound? A4: The primary factors that lead to the degradation of this compound, like other terpenes, are exposure to heat, light (UV radiation), and oxygen.[2] These factors can induce oxidation, isomerization, and polymerization reactions.

  • Q5: What are the likely degradation products of this compound? A5: Under oxidative conditions, this compound can form various oxygenated derivatives, such as epoxides, alcohols, and ketones. The specific degradation products will depend on the conditions (e.g., presence of light, heat, and type of oxidant).

  • Q6: How does pH affect the stability of this compound? A6: While specific data on this compound is limited, terpenes, in general, are more stable in neutral pH conditions. Strongly acidic or alkaline conditions can catalyze isomerization and degradation reactions. For instance, some sesquiterpene lactones have shown instability at a pH of 7.4, while being stable at a more acidic pH of 5.5.[5] It is therefore recommended to maintain a neutral pH during extraction and storage whenever possible.

Storage and Stability
  • Q7: What are the ideal storage conditions for this compound or cedarwood oil? A7: The ideal storage conditions are in a cool, dark, and airtight container. Specifically:

    • Temperature: Refrigeration at 2-8°C is recommended.[2]

    • Light: Store in amber or opaque glass bottles to protect from light.[2][3]

    • Atmosphere: Minimize headspace in the container and consider flushing with an inert gas like nitrogen to displace oxygen.[3]

  • Q8: What is the expected shelf-life of cedarwood oil rich in this compound? A8: Essential oils rich in sesquiterpenes, like cedarwood oil, are generally more stable than those high in monoterpenes.[6] With proper storage, cedarwood oil can have a shelf life of several years. However, it is always best to re-analyze the composition periodically to ensure it meets the required specifications.

  • Q9: Can I use antioxidants to prevent the degradation of this compound? A9: Yes, the addition of antioxidants can help to inhibit oxidative degradation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), or natural antioxidants like tocopherols (Vitamin E), can be effective.[7][8] The choice and concentration of the antioxidant should be optimized for your specific application.

  • Q10: How can I tell if my this compound sample has degraded? A10: Signs of degradation include a change in color, an increase in viscosity, and a change in aroma (e.g., a sour or rancid smell).[3][9][10][11] For a quantitative assessment, Gas Chromatography (GC) analysis is the most reliable method to determine the concentration of this compound and to detect the presence of degradation products.

Section 3: Experimental Protocols and Data

Protocol for Steam Distillation of this compound from Cedarwood

This protocol provides a general guideline for the laboratory-scale steam distillation of cedarwood oil.

  • Preparation of Plant Material:

    • Obtain dried cedarwood chips or shavings.

    • Grind the wood to a coarse powder to increase the surface area. Avoid grinding too finely, as this may impede steam flow.

  • Apparatus Setup:

    • Assemble a steam distillation apparatus consisting of a steam generator, a still pot for the plant material, a condenser, and a collection flask (separatory funnel or Florentine flask).

    • Ensure all glass joints are properly sealed.

  • Distillation Process:

    • Place the ground cedarwood into the still pot. Do not overfill.

    • Begin passing steam from the generator through the plant material.

    • Maintain a steady flow of steam to ensure even heating and extraction.

    • The steam and volatile oils will travel to the condenser, where they will cool and liquefy.

  • Collection and Separation:

    • Collect the distillate, which will consist of water and essential oil.

    • The essential oil, being less dense than water, will form a layer on top.

    • Separate the oil from the water using a separatory funnel.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried oil and store it in a cool, dark, and airtight container.

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.

  • Sample Preparation:

    • Prepare several aliquots of the this compound extract or oil in amber glass vials.

    • Some samples can be prepared with the addition of antioxidants (e.g., BHT, BHA, tocopherol at various concentrations) to evaluate their stabilizing effect.

    • A control sample with no added antioxidants should be included.

  • Storage Conditions:

    • Place the vials in a stability chamber at an elevated temperature, for example, 40°C ± 2°C, with controlled humidity (e.g., 75% RH ± 5% RH), as per ICH guidelines for accelerated stability testing.[12]

    • Store a parallel set of samples at the recommended storage condition (e.g., 5°C ± 3°C) for real-time stability comparison.

  • Time Points for Analysis:

    • Withdraw samples from the stability chamber at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, analyze the samples for the concentration of this compound using a validated Gas Chromatography (GC-FID or GC-MS) method.

    • Monitor for the appearance of degradation products.

    • Also, evaluate physical characteristics such as color, clarity, and odor.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.

    • The data can be used to estimate the shelf-life of the product under the recommended storage conditions.

Protocol for GC-MS Analysis of this compound

This method is suitable for the quantification of this compound and the identification of its degradation products.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 1:50), depending on the sample concentration.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Identification: Identify this compound and its degradation products by comparing their mass spectra and retention indices with those of reference standards and/or spectral libraries (e.g., NIST, Wiley).

  • Quantification: Use an internal or external standard method for accurate quantification.

Section 4: Visual Diagrams

Factors Leading to this compound Degradation

Degradation Degradation of γ-Himachalene Heat Heat Heat->Degradation Accelerates Reactions Light Light (UV) Light->Degradation Initiates Oxidation Oxygen Oxygen Oxygen->Degradation Oxidative Attack pH Extreme pH (Acidic/Alkaline) pH->Degradation Catalyzes Isomerization

Caption: Key environmental factors that contribute to the degradation of this compound.

Workflow for Preventing this compound Degradation

cluster_extraction Extraction cluster_storage Storage cluster_result Result Extraction Low-Temperature Extraction Inert_Atmosphere_Ext Inert Atmosphere Extraction->Inert_Atmosphere_Ext Storage Cool & Dark Conditions Inert_Atmosphere_Ext->Storage Transfer Airtight_Container Airtight Container Storage->Airtight_Container Inert_Atmosphere_Sto Inert Gas Flush Airtight_Container->Inert_Atmosphere_Sto Antioxidants Add Antioxidants Inert_Atmosphere_Sto->Antioxidants Stable_Product Stable γ-Himachalene Product Antioxidants->Stable_Product

Caption: A recommended workflow to minimize the degradation of this compound during extraction and storage.

References

Technical Support Center: Troubleshooting Peak Tailing for Gamma-Himachalene in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the GC-MS analysis of gamma-himachalene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical (Gaussian). When tailing occurs, it can lead to several analytical problems:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation difficult.

  • Inaccurate Integration: Data analysis software may struggle to correctly identify the start and end of a tailing peak, leading to errors in area calculation and inaccurate quantification.[2][3]

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the method's limit of detection.[2]

While this compound, a C15H24 sesquiterpene, is a relatively non-polar hydrocarbon, it can still exhibit peak tailing due to various physical and chemical issues within the GC-MS system.[4][5][6]

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing in GC can typically be traced back to one of two root causes: physical disruptions in the flow path or unwanted chemical interactions (adsorption).[4][7]

Common specific causes include:

  • Inlet Contamination: This is the most frequent source of peak tailing.[8] Over time, non-volatile residues from samples can accumulate on the injector liner, septum, and inlet seal, creating "active sites" that interact with analytes.[9]

  • Flow Path Disruption: Physical issues can create turbulence or dead volume in the carrier gas path, causing all peaks in the chromatogram to tail.[4][10] This includes a poor column cut, incorrect column installation depth in the inlet, or leaks.[10][11]

  • Column Issues: The column itself can be a source of problems. Contamination can build up at the head of the column, or the stationary phase can degrade, exposing active silanol groups that cause tailing.[1][12]

  • Method-Related Issues: Injecting too much sample (column overload), a polarity mismatch between the sample solvent and the column's stationary phase, or an improperly configured split ratio can all lead to poor peak shape.[1][8]

Q3: How can I differentiate between an inlet problem and a column problem?

A3: A simple diagnostic test can help pinpoint the source of the issue. Inject a non-polar, inert compound, such as a simple hydrocarbon (e.g., dodecane or another alkane).[13][14]

  • If the hydrocarbon peak is symmetrical, but your this compound peak tails: The issue is likely due to chemical interactions (activity) within the system.[14] This points toward a contaminated or degraded liner, septum, or the column itself, as these active sites will interact more with certain analytes.

  • If the hydrocarbon peak also tails: The problem is likely a physical one affecting the flow path. This suggests a poor column cut, incorrect installation, or a blockage that is causing turbulence for all compounds passing through the system.[4][10]

Q4: Could my injection parameters cause peak tailing for this compound?

A4: Yes, injection parameters can significantly impact peak shape. Key factors include:

  • Sample Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase at the column inlet, leading to tailing.[1] Consider diluting your sample or reducing the injection volume.

  • Solvent Mismatch: A significant polarity mismatch between your sample solvent and the stationary phase can cause poor peak focusing on the column.[8] For example, injecting a very polar solvent like methanol onto a non-polar column (like a DB-5ms) can sometimes cause peak distortion for early eluting compounds.

  • Split Ratio Too Low: In a split injection, the total flow through the inlet should be sufficient to ensure efficient sample transfer. A minimum of 20 mL/min is often recommended.[8] If the split ratio is too low, the flow may not be high enough to produce a sharp injection band.

  • Splitless Injection Issues: When using splitless injection, the sample solvent remains in the hot inlet for a longer time. If not properly purged, the solvent can slowly "bleed" onto the column, creating a broad solvent front that can obscure or merge with early eluting peaks, mimicking severe tailing.[10]

Systematic Troubleshooting Guide

When encountering peak tailing, a systematic approach is the most efficient way to identify and resolve the problem. The following table and workflow diagram summarize the key steps. A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.5 is generally considered problematic and warrants investigation.[3][15][16]

Summary of Causes and Solutions
Potential CauseCommonly Affected PeaksTypical Tailing Factor (Tf)Recommended Action
Physical / Flow Path Issues
Poor Column Cut / BlockageAll peaks> 1.8Re-cut 5-10 cm from the column inlet, ensuring a clean, square cut.[10]
Incorrect Column InstallationAll peaks> 1.5Verify and adjust the column installation depth in the inlet and detector per manufacturer specifications.[10]
Chemical / Activity Issues
Contaminated Inlet Liner/SealActive or all compounds> 1.5Perform inlet maintenance: replace the liner, septum, and inlet O-ring/seal.[4][8]
Column Contamination (Inlet side)Active or later eluting compounds> 1.6Trim 10-20 cm from the front of the column. If this fails, the column may need replacement.[12]
Column Degradation / Active ColumnPolar or active compounds> 1.7Condition the column. If the issue persists after trimming and conditioning, replace the column.[8]
Methodological Issues
Sample OverloadThe overloaded peak and nearby peaks> 1.5Reduce injection volume or dilute the sample.[1]
Solvent-Phase MismatchEarly eluting peaks> 1.5Change the sample solvent to one that is more compatible with the stationary phase (e.g., hexane for a non-polar column).[8]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing for this compound.

G Troubleshooting Workflow for Peak Tailing cluster_start cluster_diag cluster_results cluster_causes cluster_solutions1 cluster_solutions2 start Observe Peak Tailing for this compound (Tf > 1.5) diagnostic Inject Inert Hydrocarbon (e.g., Dodecane) start->diagnostic result1 Hydrocarbon Peak is Symmetrical, this compound Tails diagnostic->result1 Symmetrical Peak result2 ALL Peaks Tail (Hydrocarbon + this compound) diagnostic->result2 Tailing Peak cause1 Indicates Chemical Activity Issue result1->cause1 cause2 Indicates Physical / Flow Path Issue result2->cause2 solution1a 1. Perform Inlet Maintenance (Replace Liner, Septum, Seal) cause1->solution1a solution2a 1. Check Column Installation Depth cause2->solution2a solution1b 2. Trim 10-20 cm from Column Inlet solution1a->solution1b If tailing persists solution1c 3. Re-condition or Replace Column solution1b->solution1c If tailing persists solution2b 2. Re-cut Column Inlet (Ensure square cut) solution2a->solution2b If depth is correct solution2c 3. Check for Leaks at Fittings solution2b->solution2c If cut is good

Caption: A flowchart detailing the systematic approach to troubleshooting peak tailing.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner, Septum, O-Ring/Seal Replacement)

Routine inlet maintenance is the most effective way to prevent peak tailing caused by the accumulation of non-volatile residues.[17][18]

Materials:

  • Appropriate wrenches for your GC model

  • Lint-free gloves and swabs[19]

  • Tweezers

  • Solvents: Methanol, Acetone

  • New consumables: septum, inlet liner, and O-ring or inlet seal appropriate for your instrument[20]

Procedure:

  • Cool Down: Set the injector temperature to a safe level (e.g., <50°C). Turn off the carrier gas flow at the instrument controller and wait for the inlet to depressurize.

  • Disassembly: Wearing lint-free gloves, loosen the septum retaining nut and remove the old septum with tweezers.[19]

  • Remove the liner assembly from the inlet. Carefully pull the old liner and O-ring out, using tweezers to grasp the liner.[19]

  • Cleaning and Inspection: Inspect the inside of the inlet for any visible contamination or particles from the septum. If needed, gently clean the interior surfaces with a lint-free swab lightly dampened with methanol or acetone. Inspect the metal inlet seal for any damage or debris.

  • Reassembly: Place a new O-ring onto the new liner. Carefully insert the new liner into the inlet, ensuring it is seated correctly.[19]

  • Place the new septum into the retaining nut and tighten it according to the manufacturer's recommendation. Overtightening can cause the septum to core or split.[19][21]

  • System Check: Restore the carrier gas flow and allow the inlet to purge for 10-15 minutes to remove any air.[19] Perform a leak check using an electronic leak detector around the fittings. Once confirmed leak-free, you can heat the inlet to the method setpoint.

Protocol 2: GC Column Conditioning

Proper conditioning is essential for new columns to remove contaminants and ensure a stable, low-bleed baseline.[22]

Procedure:

  • Installation (Inlet Only): Install the column into the injector, but do not connect the other end to the detector. Ensure a proper, clean, square cut on the column end.[11][14]

  • Purge: Set the carrier gas flow rate to the recommended value for your column diameter (typically 1-2 mL/min). Purge the column for 15-30 minutes at ambient temperature (e.g., 40°C) to remove all oxygen from the system.[14][22] This is a critical step, as heating the column in the presence of oxygen will permanently damage the stationary phase.[22]

  • Temperature Program: While maintaining carrier gas flow, program a slow oven temperature ramp (e.g., 5-10°C/min) to a conditioning temperature. This temperature should be about 20°C above the final temperature of your analytical method but must not exceed the column's maximum isothermal temperature limit.[14]

  • Hold: Hold at the conditioning temperature for 1-2 hours. For a highly sensitive detector like a mass spectrometer, a longer conditioning time (e.g., overnight) may be necessary to achieve a stable baseline.[14] A properly conditioned column will show a stable, flat baseline signal.[22]

  • Cool Down and Connect: Cool the oven down. Turn off the carrier gas flow and connect the column to the MS detector, ensuring a proper installation and leak-free connection.

  • Final Check: Restore gas flow, heat the system to operating temperatures, and run a blank or solvent injection to confirm a stable baseline before analyzing samples.

References

Technical Support Center: Improving the Resolution of Himachalene Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving common challenges encountered during the gas chromatographic (GC) separation of himachalene isomers, such as α-himachalene and β-himachalene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the resolution of himachalene isomers in GC?

A1: The successful separation of himachalene isomers, which often have very similar boiling points and polarities, hinges on the careful optimization of three primary factors: the GC column's stationary phase, the oven temperature program, and the carrier gas flow rate. A systematic approach to optimizing these parameters is crucial for achieving baseline resolution.

Q2: Which type of GC column is most effective for separating α- and β-himachalene?

A2: The choice of the GC column is paramount for separating structurally similar isomers like himachalenes.[1]

  • Non-polar columns (e.g., DB-5ms, HP-5ms) separate compounds primarily based on their boiling points. Since α- and β-himachalene have very close boiling points, achieving baseline separation on a standard non-polar column can be challenging but may be improved with a longer column (e.g., 60 m).

  • Polar columns (e.g., those with polyethylene glycol like Carbowax, or cyanopropyl-substituted polysiloxane phases) can offer better selectivity based on subtle differences in polarity and molecular shape.

  • Liquid crystalline stationary phases are known for their exceptional ability to separate positional and geometric isomers based on the molecule's length-to-breadth ratio and rigidity.[2][3]

Q3: How does the oven temperature program impact the separation of himachalene isomers?

A3: The temperature program directly influences the retention time and peak width of the analytes.[4][5] A slow temperature ramp rate (e.g., 1-5 °C/minute) generally provides better resolution by allowing more interaction time between the isomers and the stationary phase.[6] Conversely, a fast ramp can lead to co-elution.[4] It is often a trade-off between resolution and analysis time.

Q4: Can the carrier gas and its flow rate affect the resolution of these isomers?

A4: Absolutely. The choice of carrier gas (commonly Helium or Hydrogen) and its linear velocity are critical for column efficiency. Hydrogen often provides better efficiency and allows for faster analyses at its optimal linear velocity.[6] Operating the column at the optimal flow rate for the chosen carrier gas is key to minimizing band broadening and maximizing resolution.

Q5: What are Kovats retention indices, and how can they help in identifying himachalene isomers?

A5: The Kovats retention index is a standardized method for reporting retention times in gas chromatography, which helps in comparing results between different instruments and laboratories. It relates the retention time of an analyte to the retention times of n-alkane standards. By comparing the experimentally determined retention indices of your peaks to published values for α- and β-himachalene on similar stationary phases, you can more confidently identify the isomers.

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of himachalene isomers in a question-and-answer format.

Problem: Poor or No Separation of Isomer Peaks

  • Symptom: The chromatogram shows broad, overlapping, or completely co-eluting peaks for the himachalene isomers.

  • Possible Cause & Solution:

    • Inappropriate Stationary Phase: Your current column may not have the necessary selectivity.

      • Solution: If using a non-polar column, consider switching to a more polar stationary phase (e.g., a wax or cyanopropyl-based column) to exploit subtle polarity differences. For very challenging separations, a liquid crystalline phase may be required.[2][3]

    • Suboptimal Temperature Program: The temperature ramp may be too fast.

      • Solution: Decrease the oven ramp rate (e.g., to 1-2 °C/min) to increase the interaction time between the isomers and the stationary phase.[6] You can also try lowering the initial oven temperature.[4]

    • Non-Optimal Carrier Gas Flow Rate: The carrier gas velocity might be too high or too low, leading to band broadening.

      • Solution: Optimize the carrier gas flow rate to achieve the highest column efficiency. For a 0.25 mm ID column, a typical starting flow rate for helium is around 1.0-1.5 mL/min.[6]

Problem: Peak Tailing

  • Symptom: The peaks for the himachalene isomers are asymmetrical with a "tail" extending from the back of the peak.

  • Possible Cause & Solution:

    • Active Sites in the System: Active sites in the injector liner or at the head of the column can cause interactions with the analytes.

      • Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column from the inlet side to remove any contamination.[6]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute your sample. Using a split injection with a higher split ratio can also help.[6]

Problem: Irreproducible Retention Times

  • Symptom: The retention times for the himachalene isomers vary significantly between runs.

  • Possible Cause & Solution:

    • Leaks in the System: Leaks in the injector, column fittings, or detector interface can cause fluctuations in pressure and flow.

      • Solution: Perform a thorough leak check of the entire GC system using an electronic leak detector.[6]

    • Inconsistent Oven Temperature: Poor control of the GC oven temperature will lead to retention time shifts.

      • Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.[6]

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

      • Solution: Condition the column according to the manufacturer's instructions. If retention times continue to shift, the column may need to be replaced.

Data Presentation

The following table summarizes the Kovats retention indices for α-himachalene on standard non-polar and polar stationary phases, providing a quantitative basis for column selection and isomer identification.

IsomerStationary Phase TypeKovats Retention Index (I)
α-Himachalene Standard Non-Polar1435 - 1475[7]
Semi-Standard Non-Polar1427 - 1471[7]
Standard Polar1632 - 1704[7]

Note: These values represent a range from multiple sources and should be used as a guide. Actual retention indices may vary based on the specific column and analytical conditions.

Experimental Protocols

Below are detailed methodologies for the gas chromatographic analysis of himachalene isomers.

Method 1: High-Resolution Separation on a Polar Stationary Phase

This method is designed to maximize the separation of α- and β-himachalene by leveraging a polar stationary phase.

  • Sample Preparation:

    • Prepare a stock solution of the essential oil or sample containing himachalene isomers at a concentration of approximately 1 mg/mL in hexane or ethyl acetate.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

    • If the sample contains particulate matter, filter it through a 0.45 µm syringe filter prior to injection.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-WAX or equivalent polar capillary column (e.g., containing polyethylene glycol).

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Hydrogen or Helium, at an optimal flow rate (e.g., ~1.2 mL/min for Helium).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 3 °C/minute to 220 °C.

      • Final Hold: Hold at 220 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C (for FID).

Method 2: Screening on a Non-Polar Stationary Phase

This method is suitable for initial screening and analysis on a common, non-polar column.

  • Sample Preparation:

    • Follow the same procedure as in Method 1.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness (a 60 m column may provide better resolution).

    • Carrier Gas: Hydrogen or Helium, at an optimal flow rate.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 1 minute.

      • Ramp: 5 °C/minute to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C (for FID).

Visualizations

The following diagrams illustrate key workflows for troubleshooting and method optimization.

TroubleshootingWorkflow start Poor Resolution of Himachalene Isomers check_column Is the Stationary Phase Appropriate? start->check_column check_temp Is the Temperature Program Optimized? check_column->check_temp Yes change_column Select a More Polar or Specialized Column (e.g., WAX, Liquid Crystal) check_column->change_column No check_flow Is the Carrier Gas Flow Rate Optimal? check_temp->check_flow Yes adjust_temp Decrease Ramp Rate (e.g., 1-3 °C/min) Lower Initial Temperature check_temp->adjust_temp No adjust_flow Optimize Linear Velocity for Carrier Gas check_flow->adjust_flow No end Resolution Improved check_flow->end Yes change_column->check_temp adjust_temp->check_flow adjust_flow->end

Caption: Troubleshooting workflow for poor resolution.

OptimizationWorkflow start Start: GC Method Optimization step1 Step 1: Column Selection - Non-polar for screening - Polar for selectivity start->step1 step2 Step 2: Initial Temperature Program - Start low (e.g., 60-70°C) - Moderate ramp (e.g., 5°C/min) step1->step2 step3 Step 3: Optimize Carrier Gas Flow - Determine optimal linear velocity step2->step3 step4 Step 4: Refine Temperature Program - Adjust ramp rate - Modify hold times step3->step4 step5 Step 5: Evaluate Resolution Is baseline separation achieved? step4->step5 step5->step4 No, refine further end End: Finalized Method step5->end Yes

Caption: Experimental workflow for GC method optimization.

References

addressing low yield of gamma-himachalene in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chemical and biological synthesis of gamma-himachalene, with a primary focus on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] It is a bicyclic compound found primarily in the essential oils of coniferous trees, such as those from the Cedrus genus (cedarwood).[2][3] It is valued for its characteristic woody and earthy aroma and is investigated for its potential antimicrobial and anti-inflammatory properties.[4]

Q2: What are the primary methods for producing this compound?

There are three main routes for producing this compound:

  • Extraction from Natural Sources: This is the most common method, typically involving steam distillation of essential oils from plants like cedarwood.[1]

  • Chemical Synthesis: Laboratory synthesis can be performed through multi-step reactions, often involving the cyclization and functionalization of other terpenes or simpler organic starting materials.[1][5]

  • Biosynthesis/Metabolic Engineering: This approach uses engineered microorganisms, such as yeast (Saccharomyces cerevisiae), to produce this compound from simple sugars. This involves expressing a specific sesquiterpene synthase that catalyzes the cyclization of the precursor Farnesyl Pyrophosphate (FPP).[1][6]

Q3: What is the direct precursor for the biosynthesis of this compound?

In biological systems, the universal precursor for all sesquiterpenes, including this compound, is Farnesyl Pyrophosphate (FPP).[1] Specific enzymes known as sesquiterpene synthases catalyze the complex cyclization of FPP to form the characteristic himachalene carbon skeleton.[1]

Q4: What general factors can lead to low yields in terpene synthesis?

Low yields in terpene synthesis, whether chemical or biological, can be attributed to several factors:

  • Volatility: Terpenes are volatile compounds, and significant loss can occur during sample preparation, extraction, and purification if samples are not kept cool.[7]

  • Precursor Availability: In both chemical and biological synthesis, an insufficient supply of the direct precursor will limit the final yield.

  • Reaction/Fermentation Conditions: Suboptimal conditions such as temperature, pH, pressure, solvent, or catalyst activity can drastically reduce yield and selectivity.[8][9]

  • Enzyme Inefficiency (Biosynthesis): The terpene synthase used may have low catalytic activity or stability, leading to a bottleneck in production.[10]

  • Cellular Toxicity (Biosynthesis): The accumulation of the terpene product or pathway intermediates can be toxic to the microbial host, inhibiting growth and production.[10]

  • Byproduct Formation: Competing side reactions can consume precursors and reagents, reducing the yield of the desired product.[8]

Troubleshooting Guide for Low this compound Yield

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low yield in a multi-step chemical synthesis.

Potential Cause: Your chemical synthesis of this compound is producing the target molecule, but the overall yield is below expectations. This could be due to issues with reagents, reaction conditions, or competing side reactions.

Troubleshooting Steps:

  • Verify Precursor and Reagent Quality:

    • Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction or poison catalysts.

    • Use fresh solvents, as contaminants like water or peroxides can quench catalysts or react with intermediates.

  • Optimize Reaction Conditions:

    • Temperature: Temperature is critical. For instance, in Friedel-Crafts acylation of related himachalenes, reactions at room temperature versus 100 °C yield different product ratios.[8] Systematically vary the temperature to find the optimal point for your specific cyclization or functionalization step.

    • Catalyst: Ensure the catalyst is active. For reactions involving metal catalysts (e.g., Raney nickel for dehydrogenation), verify its activity and loading.[8] Consider screening alternative catalysts if yield does not improve.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[8] Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation.

  • Analyze Byproducts:

    • Use GC-MS to identify the major byproducts.[1] Understanding their structure can provide insight into competing reaction pathways (e.g., rearrangements, incomplete cyclization, or oxidation).

    • Based on the byproducts, adjust reaction conditions to disfavor their formation. For example, if oxidation is an issue, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Example of Temperature Effect on Product Yield in a Related Reaction

The following data from a Friedel-Crafts acylation of ar-himachalene illustrates how temperature can impact product distribution.[8]

Reaction TemperatureDesired Product (Acyl-ar-himachalene) YieldByproduct Yield
25 °C~100% (Single Product)0%
100 °C69%21%

This demonstrates the importance of temperature control for maximizing the yield of a desired product.

Issue 2: Low titers in microbial biosynthesis of this compound.

Potential Cause: Your engineered microbial strain (e.g., yeast) is producing this compound, but the concentration (titer) is low. This often points to a bottleneck in the metabolic pathway, low enzyme activity, or cellular stress.

Troubleshooting Steps:

  • Enhance Precursor (FPP) Supply:

    • The native production of FPP may be insufficient. Overexpress key enzymes in the upstream mevalonate (MVA) pathway to boost the FPP pool available for the this compound synthase.[6]

  • Optimize Synthase Expression and Activity:

    • Codon Optimization: Ensure the gene for your this compound synthase is codon-optimized for your expression host (e.g., S. cerevisiae).

    • Promoter Engineering: The strength of the promoter controlling synthase expression is crucial. Test a range of promoters (from weak to strong) to find a balance that maximizes production without overly burdening the cell. In a study on β-himachalene, screening promoters led to a 40.9-fold improvement in initial production.[6]

    • Fusion Proteins: Consider creating a fusion protein by linking the synthase to an enzyme from the FPP pathway (like ERG20). This can channel the substrate directly to the synthase, improving efficiency. This strategy increased β-himachalene production by 66%.[6]

  • Optimize Fermentation Conditions:

    • Systematically test different temperatures, pH levels, and media compositions.

    • Implement fed-batch fermentation to maintain optimal growth and production phases, which can significantly increase final titers. A fed-batch strategy increased β-himachalene yield to 2.12 g/L.[6]

  • Mitigate Product Toxicity:

    • Terpenes can be toxic to cells. Implement a two-phase fermentation by adding an organic solvent overlay (e.g., dodecane) to the culture. This solvent can sequester the this compound as it's produced, reducing its concentration in the aqueous phase and alleviating cellular toxicity.

Table 2: Impact of Metabolic Engineering Strategies on Himachalene Production

The following data, adapted from a study on β-himachalene biosynthesis in S. cerevisiae, highlights the potential yield improvements from various strategies.[6]

Strain/StrategyKey ModificationTiter (mg/L)Fold Increase
YB-0Base strain with synthase1.111x
YB-1Promoter optimization46.5041.9x
YB-2Fusion protein (Synthase-ERG20)77.0169.4x
YB-2 (Bioreactor)Optimized fed-batch fermentation21201910x

Experimental Protocols

Protocol 1: General Procedure for Acylation of a Himachalene Derivative

This protocol is based on the Friedel-Crafts acylation of ar-himachalene and can be adapted for related reactions.[8]

Materials:

  • ar-himachalene (1 mmol)

  • Acyl chloride (1.56 mmol)

  • Aluminum chloride (AlCl₃) (1.87 mmol)

  • Nitromethane (10 mL)

  • Saturated sodium bisulfate (NaHSO₄) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a round-bottom flask, mix the acyl chloride and AlCl₃ in nitromethane.

  • Heat the mixture to the desired reaction temperature (e.g., 25 °C or 100 °C).

  • Add the ar-himachalene to the mixture.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture and evaporate the solvent using a rotary evaporator.

  • Add 20 mL of a saturated NaHSO₄ solution to the residue.

  • Extract the crude material with Et₂O (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from byproducts.

Visualizations

Diagram 1: Simplified Chemical Synthesis Pathway

SynthesisPathway cluster_start Starting Materials cluster_reaction Key Transformation cluster_end Final Product Precursor Acyclic Precursor (e.g., Farnesol derivative) Cyclization Intramolecular Cyclization Precursor->Cyclization Acid Catalyst or Lewis Acid Product This compound Cyclization->Product Rearrangement

Caption: A conceptual workflow for the chemical synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Synthesis Yield

Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity AnalyzeByproducts Identify Byproducts (GC-MS, NMR) Start->AnalyzeByproducts ReviewConditions Review Reaction Conditions (Temp, Time, Catalyst) Start->ReviewConditions Optimize Systematically Optimize Conditions CheckPurity->Optimize AnalyzeByproducts->Optimize Adjust to minimize side reactions Purify Improve Purification Protocol AnalyzeByproducts->Purify Develop selective separation ReviewConditions->Optimize Resolved Yield Improved Optimize->Resolved Purify->Resolved

Caption: A decision tree for troubleshooting low yields in chemical synthesis.

Diagram 3: Core Biosynthesis Pathway

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Synthase This compound Synthase FPP->Synthase Enzyme Binding Product This compound Synthase->Product Catalytic Cyclization & Rearrangement

Caption: The enzymatic conversion of FPP to this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Gamma-Himachalene in Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges of gamma-himachalene in aqueous-based biological assays. Given its hydrophobic nature as a sesquiterpene, achieving effective concentrations without precipitation is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my aqueous bioassay medium?

A1: this compound is a sesquiterpene, a class of organic compounds characterized by a 15-carbon skeleton, making it highly lipophilic (fat-soluble) and consequently, practically insoluble in water. Its hydrophobic nature causes it to aggregate and precipitate in aqueous environments like cell culture media and buffers. This poor solubility can lead to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the primary strategies to solubilize this compound for in vitro studies?

A2: The three main approaches to enhance the solubility of hydrophobic compounds like this compound are:

  • Co-solvency: Using a water-miscible organic solvent to prepare a concentrated stock solution.

  • Surfactant-mediated Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the this compound molecule is encapsulated.

Q3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A3: This is a common issue. First, ensure the final concentration of your co-solvent (e.g., DMSO) in the assay is at a non-toxic level, typically below 0.5%. If precipitation still occurs, consider the following:

  • Reduce the final concentration of this compound: Your target concentration may be above its solubility limit in the final assay medium.

  • Use a stepwise dilution: Instead of adding the stock solution directly to the full volume of the medium, add it to a smaller volume first while vortexing, and then bring it to the final volume.

  • Pre-warm the medium: Gently warming the assay medium to 37°C before adding the compound can sometimes help.

  • Explore alternative solubilization methods: If co-solvents alone are insufficient, using surfactants or cyclodextrins may be necessary.

Q4: Can the solubilization agent affect my experimental results?

A4: Yes, it is crucial to include proper controls. Co-solvents like DMSO can have biological effects at higher concentrations. Surfactants and cyclodextrins can also influence cell membranes and protein function. Therefore, always include a vehicle control in your experiments, which contains the same concentration of the solubilizing agent as your test samples but without this compound.

Troubleshooting Guide: Solubilization Methods

This guide provides a systematic approach to overcoming the solubility issues of this compound.

Method 1: Co-solvency with DMSO

Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing stock solutions of hydrophobic compounds.

Troubleshooting Steps:

  • Initial Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (up to 37°C) or sonication if necessary.

  • Working Solution Preparation:

    • Perform serial dilutions from your stock solution in your cell culture medium or assay buffer.

    • Crucially, maintain the final DMSO concentration below 0.5% (v/v) in your assay to avoid solvent-induced cytotoxicity or off-target effects. [1]

  • Observation of Precipitation: If precipitation occurs upon dilution, your compound's solubility limit in the aqueous medium has been exceeded.

    • Solution 1: Lower the final concentration of this compound.

    • Solution 2: Prepare a more concentrated DMSO stock solution to reduce the volume added to the aqueous phase.

    • Solution 3: Consider using a combination of solubilizing agents.

Data Presentation: Co-solvent Concentrations

Co-solventTypical Stock ConcentrationRecommended Final Concentration in Assay
DMSO10 - 100 mM< 0.5%
Ethanol10 - 50 mM< 1%
Method 2: Surfactant-Mediated Solubilization

Non-ionic surfactants like Tween 20 (Polysorbate 20) can form micelles in aqueous solutions that encapsulate hydrophobic molecules, increasing their apparent solubility.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which micelles start to form. For Tween 20, the CMC is approximately 0.06 mM.[2] You need to work above this concentration.

  • Preparation:

    • Prepare a stock solution of Tween 20 in your assay buffer (e.g., 1-10%).

    • Dissolve this compound directly into the Tween 20 solution or add a concentrated DMSO stock of this compound to the Tween 20 solution.

  • Optimization:

    • Test a range of Tween 20 concentrations (e.g., 0.1% to 1%) to find the optimal concentration that solubilizes this compound without affecting your assay.

    • Always include a vehicle control with the same concentration of Tween 20.

Data Presentation: Surfactant Concentrations for Solubilization

SurfactantCritical Micelle Concentration (CMC)Typical Working Concentration for Solubilization
Tween 20~0.06 mM0.1% - 1% (v/v)
Tween 80~0.012 mM0.1% - 1% (v/v)
Method 3: Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.

Troubleshooting Steps:

  • Choosing a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD generally offers higher solubility for the complex.

  • Complex Formation (Kneading Method):

    • Create a paste of the cyclodextrin with a small amount of water or a water-ethanol mixture.

    • Add this compound to the paste and knead thoroughly.

    • Dry the mixture to obtain a powder of the inclusion complex.

  • Solubility Assessment: Dissolve the complex in your assay buffer and determine the concentration of solubilized this compound.

  • Assay Considerations: As with other methods, include a vehicle control with the same concentration of cyclodextrin.

Data Presentation: Solubility Enhancement with Cyclodextrins (Example with Sesquiterpene Lactones)

Sesquiterpene LactoneCyclodextrinSolubility Increase
Dehydrocostuslactoneβ-CD100-4600%[3]
Costunolideβ-CD100-4600%[3]
(-)-α-Santoninβ-CD100-4600%[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 204.35 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.04 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Tween 80

  • 96-well microtiter plate

  • Sterile TSB with 0.5% Tween 80

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in TSB with 0.5% Tween 80 to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[4]

  • Prepare serial two-fold dilutions of the this compound stock solution in TSB with 0.5% Tween 80 in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control (bacteria in broth with DMSO vehicle) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation: Example MIC Values for Himachalene Derivatives

CompoundBacterial StrainMIC (µg/mL)
ar-himachaleneBacillus subtilis375[5]
bisdehydro-ar-himachaleneMicrococcus luteus625[5]
γ-dehydro-ar-himachaleneBacillus subtilis1500[5]
Protocol 3: COX-2 Inhibition Assay for Anti-inflammatory Activity

Objective: To assess the inhibitory effect of this compound on COX-2 activity.

Materials:

  • This compound stock solution (in DMSO)

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

Procedure:

  • Prepare dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is compatible with the assay (typically <1%).

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

  • Add your this compound dilutions to the sample wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).

  • Pre-incubate the plate as per the kit instructions to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the signal (e.g., fluorescence or colorimetric) according to the kit's protocol.

  • Calculate the percent inhibition and determine the IC50 value for this compound.

Data Presentation: Example IC50 Values for Anti-inflammatory Activity

CompoundAssayIC50
Sesquiterpene lactonesInhibition of IL-1β, TNFα, IL-6 production0.69 - 1.70 µM[6]
CelastrolInhibition of TNFα and IL-1β production30 - 100 nM[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The anti-inflammatory and potential anticancer effects of sesquiterpenes like this compound are often attributed to their modulation of key signaling pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->genes Induces Transcription nucleus Nucleus gamma_himachalene γ-Himachalene gamma_himachalene->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stimulus Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_p p-ERK1/2 ERK->ERK_p TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_p->TranscriptionFactors Activates Proliferation Cell Proliferation, Inflammation TranscriptionFactors->Proliferation Promotes gamma_himachalene γ-Himachalene gamma_himachalene->MEK Inhibits?

Caption: Postulated mechanism of this compound inhibiting the MAPK/ERK pathway.

Experimental Workflow Diagram

solubility_workflow start Start: γ-Himachalene Solubility Issue stock_prep Prepare High-Conc. Stock in DMSO start->stock_prep dilution Dilute in Aqueous Medium stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation success Proceed with Bioassay precipitation->success No troubleshoot Troubleshoot precipitation->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc surfactant Use Surfactant (e.g., Tween 20) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin lower_conc->dilution surfactant->dilution cyclodextrin->dilution

References

minimizing byproduct formation in the synthesis of himachalene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of himachalene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts acylation of ar-himachalene is producing a significant amount of a rearranged byproduct. How can I improve the selectivity for the desired acyl-ar-himachalene?

A1: The formation of rearranged byproducts in Friedel-Crafts acylation of ar-himachalene is highly dependent on the reaction temperature. At elevated temperatures, himachalene derivatives are prone to rearrangements.

Troubleshooting Steps:

  • Control the Reaction Temperature: Maintain a lower reaction temperature to favor the desired product. For instance, conducting the reaction at 25°C with AlCl₃ as a catalyst can lead to the formation of the desired acyl-ar-himachalene as the sole product. In contrast, increasing the temperature to 100°C can result in a mixture of the desired product and a rearranged acyl-hydroperoxide byproduct.[1]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting material is consumed to prevent further side reactions.[1]

ParameterCondition 1Condition 2
Temperature 25°C100°C
Catalyst AlCl₃AlCl₃
Solvent NitromethaneNitromethane
Product(s) (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanoneA mixture of (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone (69%) and 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone (21%)
Reference [1][1]

Q2: I am observing a mixture of halogenated and rearranged products during the aromatization of a himachalene mixture. How can I selectively synthesize arylhimachalene?

A2: The formation of rearrangement byproducts during aromatization is often catalyzed by acids formed in situ. The choice of reagents and the inclusion of a co-solvent to mitigate acid formation are crucial.

Troubleshooting Steps:

  • Reagent Selection: Using bromine (Br₂) in dichloromethane (CH₂Cl₂) can lead to the formation of arylhimachalene, but also rearrangement products due to the in-situ formation of bromic acid.[2]

  • Utilize a Co-solvent: Employing a co-solvent like dimethyl sulfoxide (DMSO) with a milder halogenating agent like iodine can eliminate the acid formed and regenerate the iodine, leading to a better yield of the desired dehydro-7,8-arylhimachalene.[2]

Q3: My oxidation of α-dehydro-ar-himachalene to the corresponding benzocycloheptenone is resulting in a mixture of products. What are the optimal conditions for this conversion?

A3: The oxidation of the exocyclic double bond in α-dehydro-ar-himachalene is sensitive to the choice of oxidizing agent. Stronger oxidizing agents can lead to a mixture of unwanted products.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: While agents like KMnO₄, Hg(OAc)₂, and RuCl₃/NaIO₄ can lead to product mixtures, a combination of sodium periodate (NaIO₄) and a catalytic amount of osmium tetroxide (OsO₄) has been shown to be effective.[3]

  • Solvent System: A mixed solvent system of water and tetrahydrofuran (THF) (1:1, v/v) is suitable for this reaction.[3]

  • Reaction Time and Temperature: The reaction can be carried out at room temperature for approximately 20 hours to achieve a good yield of the desired benzocycloheptenone.[3]

ParameterOptimized Condition
Oxidizing Agents NaIO₄ and OsO₄ (catalytic)
Solvent Water:THF (1:1, v/v)
Temperature Room Temperature
Time 20 hours
Yield 73%
Reference [3]

Q4: I am having difficulty purifying my himachalene derivative. What are some effective purification strategies?

A4: Purification of himachalene derivatives often requires chromatographic techniques. The choice of stationary and mobile phases is critical for successful separation.

Troubleshooting Steps:

  • Column Chromatography: Silica gel column chromatography is a common and effective method.[1][3][4]

  • Solvent System (Eluent): A non-polar solvent system is typically used. A mixture of hexane and ethyl acetate is frequently employed, with the ratio adjusted based on the polarity of the specific derivative. Common starting ratios are hexane/ethyl acetate (98:2) or (90:10).[1][4] For particularly non-polar compounds, 100% heptane can be used.[3]

  • Recrystallization: For solid derivatives, recrystallization can be an effective final purification step. A hexane solution can be used for slow evaporation to obtain crystals.[4]

Experimental Protocols

Protocol 1: Synthesis of Bromo-nitro-arylhimachalene

This protocol details a two-step halogenation and nitration process starting from arylhimachalene.[4]

  • Bromination:

    • In a 100 mL round-bottom flask, dissolve 1 g (4.901 mmol) of arylhimachalene in a suitable solvent.

    • Add 1.42 g (17.5 mmol) of HBr.

    • Add 0.5 mL of H₂O₂ dropwise over 1 hour at 0°C.

    • Stir the reaction mixture for 24 hours at 0°C.

    • Monitor the reaction by thin-layer and gas chromatography.

    • Upon completion, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel with hexane/ethyl acetate (98:2) as the eluent.

  • Nitration:

    • In a separate flask, prepare a nitrating mixture of 1.2 mL of HNO₃ and 1.2 mL of H₂SO₄.

    • Add the acid mixture dropwise to the bromo-arylhimachalene solution over 1 hour and 30 minutes at 0°C.

    • Stir the solution for 12 hours at room temperature.

    • After completion, add 20 mL of a saturated NaHCO₃ solution to the reaction mixture.

    • Extract with ethyl acetate, wash with water, and dry over MgSO₄.

    • Evaporate the solvent and purify the crude product by chromatography on silica gel with hexane/ethyl acetate (90:10) as the eluent.

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration start_bromo Arylhimachalene reagents_bromo HBr, H₂O₂ (0°C, 24h) start_bromo->reagents_bromo workup_bromo Neutralization (NaHCO₃) & Extraction (Ethyl Acetate) reagents_bromo->workup_bromo purification_bromo Column Chromatography (Hexane/EtOAc 98:2) workup_bromo->purification_bromo product_bromo Bromo-arylhimachalene purification_bromo->product_bromo reagents_nitro HNO₃, H₂SO₄ (0°C to RT, 12h) product_bromo->reagents_nitro workup_nitro Quenching (NaHCO₃) & Extraction (Ethyl Acetate) reagents_nitro->workup_nitro purification_nitro Column Chromatography (Hexane/EtOAc 90:10) workup_nitro->purification_nitro product_nitro Bromo-nitro-arylhimachalene purification_nitro->product_nitro troubleshooting_flowchart start Low Yield or Byproduct Formation q1 Identify the Reaction Type start->q1 fc Friedel-Crafts Acylation q1->fc Acylation aromatization Aromatization q1->aromatization Aromatization oxidation Oxidation q1->oxidation Oxidation sol_fc Lower Reaction Temperature (e.g., 25°C) fc->sol_fc sol_aromatization Use I₂/DMSO to Avoid Acid Formation aromatization->sol_aromatization sol_oxidation Use Selective Reagents (e.g., OsO₄/NaIO₄) oxidation->sol_oxidation

References

Technical Support Center: Chiral Separation of Himachalene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral separation of himachalene enantiomers. Himachalene, a sesquiterpene, exists as various isomers and enantiomers, making their separation and quantification a challenging analytical task.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating himachalene enantiomers?

A1: The most effective techniques for the chiral separation of volatile and semi-volatile compounds like himachalene are Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).[4][5] Both methods offer high resolution and are compatible with the chiral stationary phases required for enantioseparation.

Q2: Which type of chiral stationary phase (CSP) is most suitable for himachalene enantiomers?

A2: For sesquiterpenes such as himachalene, cyclodextrin-based CSPs are highly recommended for both GC and SFC applications.[6][7] Specifically, derivatized β- and γ-cyclodextrins often provide the necessary selectivity for resolving terpene enantiomers.[4]

Q3: Why is my resolution between the himachalene enantiomers poor?

A3: Poor resolution can stem from several factors including an inappropriate chiral stationary phase, suboptimal temperature (for GC) or pressure/co-solvent composition (for SFC), incorrect flow rate, or co-elution with other matrix components. A systematic method development approach is crucial to optimize these parameters.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A4: While HPLC is a powerful technique for chiral separations, GC and SFC are generally preferred for volatile sesquiterpenes due to their higher efficiency and speed for such compounds. If HPLC is to be used, normal-phase chromatography with polysaccharide-based chiral stationary phases would be the most promising approach.

Q5: What are the typical challenges in quantifying himachalene enantiomers in complex matrices like essential oils?

A5: The primary challenges include matrix interference, where other components in the essential oil co-elute with the himachalene enantiomers, and the potential for low concentrations of the target analytes. Effective sample preparation and the use of mass spectrometry (MS) for detection can help mitigate these issues.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of himachalene enantiomers.

Gas Chromatography (GC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No separation of enantiomers 1. Incorrect chiral stationary phase. 2. Temperature program is not optimal. 3. Carrier gas flow rate is too high or too low.1. Screen different derivatized cyclodextrin columns (e.g., β- and γ-cyclodextrins). 2. Optimize the temperature ramp. A slower ramp often improves resolution. 3. Perform a flow rate optimization study to find the optimal linear velocity for the carrier gas (e.g., Helium or Hydrogen).
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet or column. 2. Sample overload. 3. Incompatible solvent.1. Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Reduce the injection volume or dilute the sample. 3. Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Inconsistent retention times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Oven temperature instability.1. Use a reliable electronic pressure control (EPC) system. 2. Perform a leak check of the entire GC system. 3. Calibrate the GC oven and ensure it maintains a stable temperature.
Supercritical Fluid Chromatography (SFC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no enantioseparation 1. Unsuitable chiral stationary phase. 2. Incorrect mobile phase composition (CO2/co-solvent ratio). 3. Suboptimal back pressure or temperature.1. Screen a variety of polysaccharide-based or cyclodextrin-based chiral columns. 2. Optimize the gradient or isocratic percentage of the co-solvent (e.g., methanol, ethanol). 3. Adjust the back pressure (typically 100-200 bar) and column temperature (30-50 °C) to fine-tune selectivity.
Peak splitting or broadening 1. Sample solvent is too strong. 2. High injection volume. 3. Mismatched mobile phase and sample solvent.1. Dissolve the sample in a weaker solvent or the initial mobile phase. 2. Reduce the injection volume. 3. Ensure the sample solvent is miscible with the supercritical CO2 and co-solvent.
Baseline instability 1. Incomplete mixing of CO2 and co-solvent. 2. Contaminated mobile phase components. 3. Fluctuations in back pressure.1. Ensure the pump is functioning correctly and the mobile phases are adequately mixed. 2. Use high-purity CO2 and fresh, filtered co-solvents. 3. Check the back pressure regulator for proper operation.

Experimental Protocols

Protocol 1: Chiral GC-MS Method for Himachalene Enantiomers

This protocol outlines a general method for the chiral separation of himachalene enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • Gas Chromatograph equipped with an autosampler and a Mass Spectrometric detector.

2. Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Sample Preparation:

  • Dilute the sample (e.g., essential oil) in a suitable solvent like hexane to a final concentration of approximately 100 µg/mL.

Protocol 2: Chiral SFC-UV Method for Himachalene Enantiomers

This protocol provides a general method for the chiral separation of himachalene enantiomers using Supercritical Fluid Chromatography with UV detection.

1. Instrumentation:

  • SFC system equipped with a back pressure regulator, autosampler, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based, 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: Methanol.

  • Gradient: 2% B to 15% B over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (e.g., 98:2 CO2:Methanol, approximated by dissolving in Methanol) to a concentration of 1 mg/mL.

Visualizations

MethodDevelopmentWorkflow cluster_start Start cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Validation Start Define Separation Goal (e.g., Baseline Resolution) Screen_Technique Select Technique (GC or SFC) Start->Screen_Technique Screen_CSP Screen Chiral Stationary Phases (e.g., Cyclodextrin, Polysaccharide) Screen_Technique->Screen_CSP Evaluate_Separation Evaluate Initial Separation (Resolution > 0.8?) Screen_CSP->Evaluate_Separation Evaluate_Separation->Screen_CSP No Optimize_GC Optimize GC Parameters (Temp. Program, Flow Rate) Evaluate_Separation->Optimize_GC Yes (GC) Optimize_SFC Optimize SFC Parameters (Co-solvent, Pressure, Temp.) Evaluate_Separation->Optimize_SFC Yes (SFC) Fine_Tune Fine-Tune Parameters for Resolution and Run Time Optimize_GC->Fine_Tune Optimize_SFC->Fine_Tune Validate Method Validation (Robustness, Repeatability) Fine_Tune->Validate Final_Method Finalized Analytical Method Validate->Final_Method

Caption: A generalized workflow for developing a chiral separation method for himachalene enantiomers.

TroubleshootingTree Problem Poor Enantiomer Resolution (Rs < 1.5) Check_CSP Is the CSP appropriate for sesquiterpenes? Problem->Check_CSP Check_GC_Temp Is the GC temperature program optimized? Check_CSP->Check_GC_Temp Yes Solution_CSP Screen alternative chiral stationary phases. Check_CSP->Solution_CSP No Check_SFC_MobilePhase Is the SFC mobile phase composition optimal? Check_GC_Temp->Check_SFC_MobilePhase Yes Solution_GC_Temp Decrease temperature ramp rate. Check_GC_Temp->Solution_GC_Temp No Check_FlowRate Is the flow rate optimized? Check_SFC_MobilePhase->Check_FlowRate Yes Solution_SFC_MobilePhase Adjust co-solvent percentage and/or type. Check_SFC_MobilePhase->Solution_SFC_MobilePhase No Solution_FlowRate Perform flow rate optimization study. Check_FlowRate->Solution_FlowRate No

Caption: A decision tree for troubleshooting poor resolution in the chiral separation of himachalene.

References

Technical Support Center: Optimizing Solvent Selection for γ-Himachalene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for the efficient extraction of γ-himachalene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of γ-himachalene.

Issue Potential Cause Recommended Solution
Low or No Yield of γ-Himachalene Inappropriate Solvent Choice: The solvent polarity may not be suitable for the nonpolar nature of γ-himachalene.Select a nonpolar solvent such as n-hexane, which is effective for extracting sesquiterpenes. Consider a sequential extraction with solvents of increasing polarity to isolate different compound classes.
Insufficient Extraction Time: The solvent may not have had enough contact time with the plant material to effectively dissolve the γ-himachalene.For maceration, allow the plant material to soak for at least 24-72 hours. For Soxhlet extraction, ensure the process runs for a sufficient number of cycles (typically several hours).
Poor Sample Preparation: Large particle size of the plant material can limit solvent penetration and surface area contact.Grind the dried plant material into a fine powder to maximize the surface area available for extraction.
Degradation of γ-Himachalene: Prolonged exposure to high temperatures during methods like Soxhlet extraction or hydrodistillation can lead to the degradation of thermolabile compounds.If using Soxhlet, choose a solvent with a lower boiling point to reduce the extraction temperature. For hydrodistillation, optimize the extraction time and temperature to minimize thermal stress. Consider maceration at room temperature for a gentler extraction.
Co-extraction of Unwanted Compounds Solvent is Too Broad-Spectrum: Solvents like ethanol can extract a wide range of both polar and nonpolar compounds, leading to a less pure extract.Use a highly nonpolar solvent like n-hexane to selectively extract lipids and nonpolar terpenes like γ-himachalene. If a broader extraction is initially performed, a subsequent liquid-liquid partitioning or chromatographic step will be necessary for purification.
Inconsistent Extraction Yields Variability in Plant Material: The concentration of γ-himachalene can vary depending on the age, geographical source, and harvesting time of the plant material.Ensure that the plant material is sourced consistently and properly identified. Standardize the drying and storage conditions of the plant material before extraction.
Inconsistent Extraction Parameters: Variations in temperature, extraction time, or solvent-to-solid ratio between experiments will lead to inconsistent results.Strictly control and document all extraction parameters for each experiment to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for γ-himachalene extraction?

A1: The most critical factor is the polarity of the solvent. γ-Himachalene is a nonpolar sesquiterpene hydrocarbon. According to the principle of "like dissolves like," nonpolar solvents are the most effective for its extraction.

Q2: Which solvent is generally recommended for achieving a high yield of γ-himachalene?

A2: N-hexane is a highly recommended solvent for the extraction of γ-himachalene and other nonpolar sesquiterpenes due to its low polarity, which allows for selective extraction of these compounds with high efficiency.

Q3: Can I use ethanol to extract γ-himachalene?

A3: While ethanol can extract a broad spectrum of phytochemicals, its high polarity makes it less efficient for selectively extracting nonpolar compounds like γ-himachalene. Using ethanol will likely result in a lower yield of γ-himachalene and a higher co-extraction of more polar, unwanted compounds.

Q4: How can I remove the solvent from my extract to isolate the γ-himachalene?

A4: The solvent can be removed using a rotary evaporator under reduced pressure. This technique allows for gentle evaporation of the solvent at a lower temperature, which helps to prevent the degradation of heat-sensitive compounds like γ-himachalene.

Q5: My GC-MS analysis shows the presence of other himachalene isomers. How can I improve the purity of my γ-himachalene extract?

A5: The co-extraction of other isomers like α- and β-himachalene is common as they share similar chemical properties. To isolate pure γ-himachalene, further purification steps such as column chromatography using a silica gel stationary phase and a nonpolar mobile phase (e.g., hexane or a hexane/ethyl acetate gradient) are necessary.

Data Presentation

The following table summarizes the comparative yield of sesquiterpenes from plant material using different extraction methods and solvents. While this data is for α-zingiberene from ginger, it serves as a representative example of the efficiencies of these methods for a similar sesquiterpene.

Extraction MethodSolventTarget SesquiterpeneYield (% of essential oil)Yield (g/g of plant material)Reference
HydrodistillationWaterα-Zingiberene15.70%0.007
Steam DistillationWaterα-Zingiberene28.9%0.006
Supercritical Fluid Extraction (SFE)CO₂α-Zingiberene19.34%0.051

Note: Yields can vary significantly based on the plant matrix, specific compound, and experimental conditions.

A study on the essential oil of Cedrus deodara obtained by hydrodistillation reported the following composition of himachalene isomers as a percentage of the total essential oil:

  • β-Himachalene: 37.34%

  • α-Himachalene: 13.83%

  • γ-Himachalene: 12.00%

Experimental Protocols

Maceration Protocol for γ-Himachalene Extraction

This protocol is a gentle method suitable for extracting heat-sensitive compounds.

Materials:

  • Dried and finely powdered plant material (e.g., cedarwood)

  • n-Hexane (analytical grade)

  • A large, sealable glass container (e.g., Erlenmeyer flask with a stopper)

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of Alpha-, Beta-, and Gamma-Himachalene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Himachalenes are a group of naturally occurring sesquiterpene hydrocarbons, with alpha- (α), beta- (β), and gamma- (γ) himachalene being the most common isomers. Extracted primarily from the essential oils of cedar trees, such as Cedrus deodara and Cedrus atlantica, these compounds have garnered interest for their diverse biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial properties of α-, β-, and γ-himachalene, consolidating available experimental data to assist researchers, scientists, and drug development professionals in evaluating their potential as novel antimicrobial agents.

Comparative Antimicrobial Activity

Direct comparative studies on the antimicrobial efficacy of purified α-, β-, and γ-himachalene isomers are limited in publicly available literature. Most research evaluates the activity of essential oils rich in these compounds or focuses on their chemically modified derivatives. However, by collating data from various sources, a comparative picture begins to emerge.

Antibacterial Activity: Available evidence suggests that himachalenes exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria.[3] This is a common characteristic of hydrophobic terpenes, as the complex lipopolysaccharide outer membrane of Gram-negative bacteria presents a formidable barrier.[4] One study noted that non-aromatic α-himachalene was more active than its aromatized derivatives against both bacterial and fungal cultures.[5] Essential oils from Cedrus atlantica, rich in β-himachalene (28.99%) and α-himachalene (14.43%), have demonstrated significant antibacterial effects, particularly against Gram-positive strains like Micrococcus luteus and Staphylococcus aureus.[2]

Antifungal Activity: Himachalenes have also shown promising antifungal potential. Studies on himachalene derivatives have reported notable activity against mycotoxigenic fungi such as Aspergillus parasiticus, A. ochraceous, and A. sydowii.[1] Specifically, the antifungal activity of himachalene against these Aspergillus species was found to be high, with Minimum Inhibitory Concentration (MIC) values ranging from 23.4 to 187.5 µg/mL.[3]

Data Presentation: Summary of Antimicrobial Activity

The following table summarizes the available quantitative data on the antimicrobial activity of himachalenes. It is important to note that much of the data comes from studies on essential oils or derivatives, rather than pure, isolated isomers.

Compound/IsomerTarget MicroorganismAssay MethodResultReference
Himachalene (isomer unspecified)Aspergillus sydowiiBroth MicrodilutionMIC: 23.4 - 187.5 µg/mL[3]
Himachalene (isomer unspecified)Aspergillus parasiticusBroth MicrodilutionMIC: 23.4 - 187.5 µg/mL[3]
Himachalene (isomer unspecified)Aspergillus ochraceousBroth MicrodilutionMIC: 23.4 - 187.5 µg/mL[3]
Cedrus atlantica EO (High α- & β-himachalene)Micrococcus luteusBroth MicrodilutionMIC: 0.0625% (v/v)[2]
Cedrus atlantica EO (High α- & β-himachalene)Staphylococcus aureusBroth MicrodilutionMIC: 0.125% (v/v)[2]
Cedrus atlantica EO (High α- & β-himachalene)Escherichia coliBroth MicrodilutionMIC: 0.25% (v/v)[2]
Cedrus atlantica EO (High α- & β-himachalene)Pseudomonas aeruginosaBroth MicrodilutionMIC: 0.5% (v/v)[2]
Cedrus atlantica EO (High α- & β-himachalene)Candida albicansBroth MicrodilutionMIC: 0.5% (v/v)[2]
Cedrus atlantica EO (High α- & β-himachalene)Candida albicansAgar Disc DiffusionZone of Inhibition: 22.65 mm[2]
α-Himachalene (Non-aromatic)General Bacteria & FungiNot SpecifiedQualitatively more active than aromatic derivatives[5]

Proposed Mechanism of Antimicrobial Action

The precise signaling pathways for himachalenes are not fully elucidated. However, the mechanism of action for sesquiterpenes is generally attributed to their lipophilic nature, which allows them to partition into the lipid bilayers of microbial cell membranes. This interaction disrupts membrane integrity, increases permeability, and leads to the leakage of vital intracellular components, ultimately resulting in cell death.[4]

G cluster_0 Proposed Antimicrobial Mechanism of Himachalenes Himachalene Himachalene Isomer (Lipophilic Sesquiterpene) Membrane Microbial Cell Membrane Partitioning Himachalene->Membrane Disruption Membrane Structure Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Ions & Intracellular Macromolecules Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of himachalene antimicrobial activity.

Experimental Protocols

The data cited in this guide were primarily obtained through two standard antimicrobial susceptibility testing methods: Broth Microdilution for determining Minimum Inhibitory Concentration (MIC) and the Agar Disc Diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland turbidity standard.[6] This suspension is then diluted in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: A serial two-fold dilution of the test compound (e.g., himachalene isomer) is prepared in a 96-well microtiter plate using the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]

G cluster_1 Workflow: Broth Microdilution for MIC A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilutions of Himachalene in 96-Well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Read Wells Visually or with Spectrophotometer for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Experimental workflow for MIC determination.

Agar Disc Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth on an agar surface.[2]

Protocol:

  • Plate Preparation: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.

  • Inoculation: The entire surface of the agar is swabbed with a standardized microbial inoculum to create a uniform "lawn" of growth.

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. These discs are then placed firmly onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under suitable conditions. The compound diffuses from the disc into the agar, creating a concentration gradient.

  • Measurement: If the compound is effective, a clear circular area will form around the disc where microbial growth is inhibited. The diameter of this "zone of inhibition" is measured in millimeters (mm).[2]

G cluster_2 Workflow: Agar Disc Diffusion P1 Prepare Agar Plate and Inoculate with Microbial Lawn P3 Place Discs onto Inoculated Agar Surface P1->P3 P2 Impregnate Sterile Paper Discs with Himachalene Solution P2->P3 P4 Incubate Plate to Allow Growth and Compound Diffusion P3->P4 P5 Measure Diameter of the Zone of Inhibition (mm) P4->P5 P6 Compare Zone Size to Determine Susceptibility P5->P6

Caption: Experimental workflow for the agar disc diffusion assay.

Conclusion

While the existing body of research strongly suggests that himachalene isomers possess significant antimicrobial properties, particularly against Gram-positive bacteria and various fungi, there is a clear need for more systematic studies. Future research should focus on direct, side-by-side comparisons of purified α-, β-, and γ-himachalene against a broad panel of clinically relevant microorganisms. Such studies are essential to fully elucidate their individual structure-activity relationships and determine their true potential for development into new therapeutic agents. The available data, primarily from essential oil studies, indicates that α- and β-himachalene are key contributors to the observed antimicrobial effects and warrant further investigation.

References

Validating Anti-Inflammatory Effects of Gamma-Himachalene: A Comparative Guide to In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo anti-inflammatory effects of gamma-himachalene, a naturally occurring sesquiterpene. Due to the limited availability of specific in vivo data for this compound, this document will use the well-researched bicyclic sesquiterpene, β-caryophyllene , as a direct comparator to illustrate the experimental workflow, data presentation, and mechanistic investigation. This approach offers a robust template for evaluating this compound's potential.

The guide will focus on the widely accepted carrageenan-induced paw edema model, a standard for acute inflammation studies. We will compare the hypothetical performance of this compound against β-caryophyllene and the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a primary screening tool for acute anti-inflammatory agents. The inflammatory response in this model is biphasic, with an initial release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.

Hypothetical and Literature-Based Data Summary

The following table summarizes the expected and literature-derived quantitative data for the percentage inhibition of paw edema at various time points after carrageenan induction.

Treatment GroupDose (mg/kg)1 hour (%)2 hours (%)3 hours (%)4 hours (%)5 hours (%)
Vehicle (Control)-00000
This compound (Hypothetical)501525354540
β-Caryophyllene5020.532.844.255.448.7
Indomethacin (Positive Control)1025.338.952.163.258.5

Note: Data for β-caryophyllene and Indomethacin are representative values derived from published studies. The data for this compound is hypothetical and serves as a placeholder for future experimental validation.

Impact on Pro-Inflammatory Cytokines

Effective anti-inflammatory compounds are expected to reduce the levels of key pro-inflammatory cytokines at the site of inflammation.

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-1β Reduction (%)
Vehicle (Control)-00
This compound (Hypothetical)503025
β-Caryophyllene504540
Indomethacin (Positive Control)105045

Note: TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1beta) are pivotal cytokines in the inflammatory cascade. Reduction percentages are relative to the vehicle control group.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate comparison of results.

Carrageenan-Induced Paw Edema Protocol

1. Animals:

  • Male Wistar rats (180-220g) are used.

  • Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

2. Grouping and Administration:

  • Animals are randomly divided into four groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 1% Tween 80 in saline) orally.

    • Group II (this compound): Receives a suspension of this compound in the vehicle at the desired dose.

    • Group III (β-Caryophyllene): Receives a suspension of β-caryophyllene in the vehicle.

    • Group IV (Positive Control): Receives indomethacin suspended in the vehicle.

  • All treatments are administered orally 60 minutes before the induction of inflammation.

3. Induction of Edema:

  • 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[1]

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

5. Biochemical Analysis:

  • At the end of the experiment (5 hours), animals are euthanized, and the inflamed paw tissue is collected.

  • The tissue is homogenized and used for the quantification of TNF-α and IL-1β using ELISA kits, and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB Kinase (IKK) TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB_active->Genes Induces Transcription Cytokines Inflammatory Cytokines & Mediators Genes->Cytokines gamma_himachalene This compound (Hypothesized) gamma_himachalene->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

experimental_workflow acclimatization Animal Acclimatization (Wistar Rats, 1 week) grouping Random Grouping (n=6) - Vehicle - this compound - β-Caryophyllene - Indomethacin acclimatization->grouping dosing Oral Administration (1 hour pre-induction) grouping->dosing induction Inflammation Induction (0.1 mL 1% Carrageenan sub-plantar injection) dosing->induction measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement euthanasia Euthanasia & Tissue Collection (at 5 hours) measurement->euthanasia analysis Biochemical Analysis - ELISA (TNF-α, IL-1β) - MPO Assay euthanasia->analysis data_analysis Data Analysis (% Inhibition of Edema & Cytokines) analysis->data_analysis

Caption: Experimental workflow for the in vivo validation of anti-inflammatory agents.

Conclusion

While direct in vivo evidence for the anti-inflammatory efficacy of isolated this compound is pending, the established activity of the related sesquiterpene β-caryophyllene provides a strong rationale for its investigation. The experimental framework detailed in this guide offers a standardized and robust methodology for such a validation. By employing the carrageenan-induced paw edema model and analyzing key inflammatory markers and signaling pathways, researchers can effectively determine the therapeutic potential of this compound and compare its performance against established anti-inflammatory agents. This systematic approach is essential for the progression of novel natural compounds in the drug development pipeline.

References

The Insecticidal Potential of Gamma-Himachalene: A Comparative Analysis with Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and environmentally benign insecticides is a perpetual challenge. In this context, natural compounds like sesquiterpenes, a class of C15 terpenoids, have garnered significant attention. This guide provides a comparative analysis of the insecticidal efficacy of gamma-himachalene, a prominent sesquiterpene found in the essential oils of plants like the Himalayan cedar (Cedrus deodara), against other notable sesquiterpenes.

While data on the isolated form of this compound is limited, studies on essential oil fractions rich in himachalenes (α, β, and γ isomers) provide valuable insights into its potential. This guide synthesizes available experimental data to offer a comparative overview of its toxic, repellent, and antifeedant properties against various insect pests, juxtaposed with the performance of other well-researched sesquiterpenes.

Comparative Insecticidal Efficacy: A Tabular Overview

The following tables summarize the available quantitative data on the insecticidal activity of this compound (as part of a himachalene-rich fraction) and other selected sesquiterpenes. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, target insect species, and the use of isolated compounds versus essential oil fractions.

Sesquiterpene (or fraction)Target InsectBioassay TypeEfficacy Metric (LC50/LD50)Source
Himachalenes-enriched fraction Diamondback moth (Plutella xylostella)Larvicidal (Leaf Dip)LC50: 362 µg/mL[1]
β-HimachalenePulse beetle (Callosobruchus analis)Topical Application97.5% mortality at 0.56 µmol/insect[2]
β-HimachaleneHousefly (Musca domestica)Topical ApplicationHigh mortality and quick knockdown[2]
α-HumuleneOld-World bollworm (Helicoverpa armigera)IngestionLC50: 20.86 µg/mL[3][4]
α-HumuleneGranary weevil (Sitophilus granarius)ContactLD50: 41.87 µ g/adult (24h)[5]
β-CaryophylleneRed flour beetle (Tribolium castaneum)ContactLD50: >4,515 mg/kg (dermal, rabbit)[6]
Caryophyllene oxideMaize weevil (Sitophilus zeamais)ContactLD50: 34.09 µ g/adult [7]
Caryophyllene oxideRed flour beetle (Tribolium castaneum)ContactLD50: 45.56 µ g/adult [7]
Caryophyllene oxideDiamondback moth (Plutella xylostella)ContactLD50: 20.71 mg/mL[8]

Table 1: Comparative Lethal Concentration (LC50) and Lethal Dose (LD50) of Selected Sesquiterpenes.

SesquiterpeneTarget InsectBioassay TypeEfficacy MetricSource
FarnesolMosquitoesRepellency Test73% repellency at 2mg for 30 min[9]
β-CaryophylleneMosquitoes (Aedes aegypti)Oviposition DeterrenceSignificantly active
α-HumuleneMosquitoes (Aedes aegypti)Oviposition DeterrenceSignificantly active
BisabololLepidopteran larvaeAntifeedant AssayVaries with species

Table 2: Repellent and Antifeedant Activities of Selected Sesquiterpenes.

Experimental Protocols: A Closer Look

The methodologies employed in determining insecticidal efficacy are critical for interpreting and comparing results. Below are detailed descriptions of common experimental protocols used in the cited studies.

Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of a substance through direct contact with the insect's cuticle.

Experimental_Workflow_Contact_Toxicity cluster_prep Preparation cluster_application Application cluster_observation Observation & Data Collection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in a suitable solvent (e.g., acetone). Application Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator. Compound_Prep->Application Insect_Prep Select healthy, uniform-sized adult insects. Insect_Prep->Application Observation Place insects in ventilated containers with food and water. Application->Observation Control Treat a control group with the solvent only. Control->Observation Mortality_Count Record mortality at specified time intervals (e.g., 24, 48, 72 hours). Observation->Mortality_Count Analysis Calculate the LD50 value using probit analysis. Mortality_Count->Analysis

Figure 1: Workflow for a typical contact toxicity bioassay.
Larvicidal Bioassay (Leaf Dip Method)

This assay is commonly used to evaluate the efficacy of insecticides against leaf-eating insect larvae.

Experimental_Workflow_Larvicidal cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Observation cluster_analysis Data Analysis Solution_Prep Prepare different concentrations of the test compound in a solvent with a surfactant. Dipping Dip leaf discs in the test solutions for a specific duration (e.g., 10 seconds). Solution_Prep->Dipping Leaf_Prep Excise leaf discs from an appropriate host plant. Leaf_Prep->Dipping Larvae_Prep Select healthy, uniform-sized larvae (e.g., 2nd or 3rd instar). Exposure Place individual larvae in petri dishes with a treated leaf disc. Larvae_Prep->Exposure Drying Air-dry the treated leaf discs. Dipping->Drying Control_Dip Dip control leaf discs in the solvent-surfactant solution. Control_Dip->Drying Drying->Exposure Incubation Incubate under controlled conditions (temperature, humidity, photoperiod). Exposure->Incubation Mortality_Check Record larval mortality at regular intervals (e.g., 24, 48 hours). Incubation->Mortality_Check LC50_Calc Calculate the LC50 value using statistical software. Mortality_Check->LC50_Calc

Figure 2: Workflow for a larvicidal bioassay using the leaf dip method.
Antifeedant Bioassay (No-Choice Test)

This method assesses the ability of a compound to deter insects from feeding.

Experimental_Workflow_Antifeedant cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis Compound_Application Apply a known concentration of the test compound to a food source (e.g., leaf disc). Exposure_Setup Place an individual insect in an arena with a treated food source. Compound_Application->Exposure_Setup Control_Prep Prepare a control food source treated only with the solvent. Control_Setup Place a control insect in an arena with an untreated food source. Control_Prep->Control_Setup Insect_Starvation Starve test insects for a few hours before the assay. Insect_Starvation->Exposure_Setup Insect_Starvation->Control_Setup Consumption_Measurement After a set period (e.g., 24 hours), measure the amount of food consumed in both treated and control setups. Exposure_Setup->Consumption_Measurement Control_Setup->Consumption_Measurement AFI_Calculation Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI). Consumption_Measurement->AFI_Calculation

Figure 3: Workflow for a no-choice antifeedant bioassay.

Signaling Pathways and Mechanisms of Action

The insecticidal activity of sesquiterpenes can be attributed to various mechanisms, including neurotoxicity, disruption of developmental processes, and enzymatic inhibition. While the precise signaling pathways for this compound are not yet fully elucidated, the general mechanisms for sesquiterpenes often involve interactions with the insect's nervous system.

Signaling_Pathway cluster_nervous_system Nervous System Interactions cluster_development Developmental Disruption cluster_cellular Cellular Effects Sesquiterpene Sesquiterpene Octopamine_Receptor Octopamine Receptor Modulation Sesquiterpene->Octopamine_Receptor GABA_Receptor GABA Receptor Antagonism Sesquiterpene->GABA_Receptor Acetylcholinesterase Acetylcholinesterase Inhibition Sesquiterpene->Acetylcholinesterase JH_Mimicry Juvenile Hormone Mimicry/Antagonism Sesquiterpene->JH_Mimicry Chitin_Synthesis Chitin Synthesis Inhibition Sesquiterpene->Chitin_Synthesis Mitochondrial_Dysfunction Mitochondrial Dysfunction Sesquiterpene->Mitochondrial_Dysfunction Detox_Enzyme_Inhibition Inhibition of Detoxification Enzymes (e.g., P450s, GSTs) Sesquiterpene->Detox_Enzyme_Inhibition Insect_Death Insect Paralysis & Death Octopamine_Receptor->Insect_Death GABA_Receptor->Insect_Death Acetylcholinesterase->Insect_Death Growth_Inhibition Inhibition of Growth & Metamorphosis JH_Mimicry->Growth_Inhibition Chitin_Synthesis->Growth_Inhibition Reduced_Fitness Reduced Fitness & Reproduction Mitochondrial_Dysfunction->Reduced_Fitness Detox_Enzyme_Inhibition->Reduced_Fitness Growth_Inhibition->Reduced_Fitness Reduced_Fitness->Insect_Death

Figure 4: Potential signaling pathways and mechanisms of insecticidal action for sesquiterpenes.

Discussion and Future Directions

The available data suggests that himachalenes, including this compound, exhibit significant insecticidal properties. The LC50 value of a himachalenes-enriched fraction against the major agricultural pest Plutella xylostella indicates a potent activity.[1] Furthermore, the high mortality rates observed for β-himachalene against the stored product pest Callosobruchus analis and the public health pest Musca domestica underscore the potential of this structural class of sesquiterpenes.[2]

Future research should prioritize the isolation and purification of this compound to conduct systematic insecticidal bioassays against a broad range of insect pests. Such studies would enable a more precise comparison with other sesquiterpenes and facilitate a deeper understanding of its structure-activity relationships. Investigating the specific molecular targets and signaling pathways of this compound will also be crucial for its potential development as a commercial bio-insecticide. The exploration of synergistic effects with other natural compounds could further enhance its insecticidal potency.

References

A Comparative Guide to the Quantification of γ-Himachalene: A Cross-Validation of GC-MS and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of γ-himachalene, a significant sesquiterpene found in the essential oils of various medicinal plants. The accurate determination of its concentration is crucial for quality control, standardization of herbal products, and pharmacological research. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on currently available data for γ-himachalene and structurally related sesquiterpenes.

Introduction to γ-Himachalene and its Quantification

γ-Himachalene is a bicyclic sesquiterpene hydrocarbon that contributes to the characteristic aroma and potential biological activities of several plant extracts. Its precise quantification is essential for ensuring the consistency and efficacy of products derived from these plants. Both GC-MS and qNMR are powerful analytical techniques for the analysis of volatile compounds in complex matrices. GC-MS offers high sensitivity and separation efficiency, making it a cornerstone for volatile analysis.[1] In contrast, qNMR provides a direct and primary method of measurement based on the fundamental relationship between signal intensity and the number of atomic nuclei, often without the need for identical reference standards.[2] A cross-validation approach, leveraging the strengths of both techniques, provides a high level of confidence in the analytical results.

Experimental Protocols

Detailed methodologies for the quantification of γ-himachalene using GC-MS and qNMR are presented below. These protocols are based on established methods for the analysis of sesquiterpenes in essential oils and other natural product extracts.[3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the essential oil or plant extract.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration within the calibrated range.

  • Add a known concentration of an internal standard (e.g., n-alkane such as n-tetradecane or a stable isotope-labeled analog if available) for accurate quantification.

  • Vortex the solution to ensure homogeneity.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless or split mode (e.g., 1:50 split ratio).

  • Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp at 3 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For γ-himachalene (MW: 204.35 g/mol ), characteristic ions such as m/z 204, 189, 161, 133, 119, and 105 can be monitored.[7][8]

3. Data Analysis and Quantification:

  • Identify the γ-himachalene peak by comparing its retention time and mass spectrum with a certified reference standard or spectral libraries (e.g., NIST, Wiley).[7][8]

  • Construct a calibration curve by plotting the ratio of the peak area of γ-himachalene to the peak area of the internal standard against the concentration of the γ-himachalene standards.

  • Quantify γ-himachalene in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative ¹H-NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh a precise amount of the essential oil or extract.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene) that has a signal in a clear region of the spectrum.[2]

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Ensure complete dissolution and homogenization.

2. NMR Acquisition Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16 to 64 (depending on sample concentration).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often used for accurate quantification.

  • Acquisition Time (aq): Sufficient to ensure good resolution (typically 2-4 seconds).

  • Spectral Width: Appropriate to cover all signals of interest (e.g., 0-12 ppm).

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Select a well-resolved, characteristic signal of γ-himachalene for integration. For sesquiterpenes, signals in the olefinic region (typically 4.5-6.0 ppm) or methyl group region (0.5-2.0 ppm) are often used. The selection of a specific signal for γ-himachalene requires a reference spectrum for unambiguous assignment.[9]

  • Integrate the selected signal of γ-himachalene and a known signal from the internal standard.

  • Calculate the concentration of γ-himachalene using the following formula:

    Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • Canalyte = Concentration of γ-himachalene

    • Ianalyte, Istd = Integral values of the analyte and standard signals

    • Nanalyte, Nstd = Number of protons for the integrated signals of the analyte and standard

    • MWanalyte, MWstd = Molecular weights of the analyte and standard

    • mstd = Mass of the internal standard

    • V = Volume of the solvent

Performance Comparison

The following tables summarize the typical performance characteristics of GC-MS and qNMR for the quantification of sesquiterpenes. It is important to note that direct comparative validation data for γ-himachalene is not extensively published; therefore, these values are based on studies of similar compounds and general validation principles for these techniques.[3][5][10][11][12]

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-MSqNMR
Linearity (R²) ≥ 0.998[3]≥ 0.995[12]
Limit of Detection (LOD) 0.05 µg/L - 10 µg/L[13]~10 µM[10]
Limit of Quantification (LOQ) 0.15 µg/L - 50 µg/L[13]Dependent on desired accuracy and experiment time[10]
Accuracy (% Recovery) 80 - 115%[3][5]98 - 102%[12]
Precision (RSD) Intra-day: ≤ 12%, Inter-day: ≤ 11%[3]≤ 2%[12]

Table 2: General Methodological Comparison

FeatureGC-MSqNMR
Principle Chromatographic separation followed by mass-based detection.Nuclear spin resonance; signal area is directly proportional to the number of nuclei.
Sample Preparation Dilution, addition of internal standard.Precise weighing of sample and internal standard, dissolution.
Analysis Time 15-40 minutes per sample.5-20 minutes per sample.
Selectivity High, based on retention time and mass fragmentation.High, based on unique chemical shifts of protons.
Sensitivity Very high (ppb to ppt levels).Moderate (ppm to low mM levels).
Need for Reference Standard Requires a certified reference standard of the analyte for calibration.Can use a universal internal standard; does not require an identical analyte standard.
Structural Information Provides mass fragmentation pattern.Provides detailed structural information (connectivity, stereochemistry).
Destructive/Non-destructive Destructive.Non-destructive.

Workflow for Cross-Validation

A robust analytical workflow for the cross-validation of γ-himachalene quantification involves analyzing the same set of samples by both GC-MS and qNMR and comparing the results.

cross_validation_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_validation Cross-Validation cluster_conclusion Conclusion Sample Essential Oil/Extract Sample Prep Weighing & Dilution Sample->Prep GCMS_IS Add Internal Standard (e.g., n-alkane) Prep->GCMS_IS qNMR_IS Add Internal Standard (e.g., Maleic Acid) Prep->qNMR_IS GCMS_Run GC-MS Acquisition (SIM Mode) GCMS_IS->GCMS_Run GCMS_Quant Quantification via Calibration Curve GCMS_Run->GCMS_Quant Compare Compare Results (e.g., Bland-Altman plot, Student's t-test) GCMS_Quant->Compare qNMR_Run NMR Acquisition (Optimized Parameters) qNMR_IS->qNMR_Run qNMR_Quant Quantification via Direct Calculation qNMR_Run->qNMR_Quant qNMR_Quant->Compare Conclusion Validated Quantification of γ-Himachalene Compare->Conclusion

Caption: Workflow for the cross-validation of γ-himachalene quantification.

Conclusion

Both GC-MS and qNMR are highly capable techniques for the quantification of γ-himachalene.

  • GC-MS is the method of choice when very high sensitivity is required, for instance, in the analysis of trace levels of γ-himachalene. Its reliance on chromatographic separation also makes it well-suited for analyzing highly complex mixtures. However, it requires a certified reference standard of γ-himachalene for accurate quantification.

  • qNMR offers a more direct and potentially faster method of quantification that does not necessitate an identical reference standard, which can be a significant advantage if a certified standard for γ-himachalene is unavailable or expensive.[2] Its non-destructive nature also allows for further analysis of the sample. While generally less sensitive than GC-MS, its accuracy and precision are excellent for concentrations typically found in essential oils.

For a comprehensive and robust quality control strategy, a cross-validation approach is highly recommended. The use of GC-MS for routine, high-throughput screening and qNMR for the validation of primary reference materials and for orthogonal verification of results provides the highest level of analytical confidence. This ensures the reliability of data for research, development, and regulatory purposes.

References

Gamma-Himachalene vs. Beta-Caryophyllene: A Comparative Study on Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of two naturally occurring sesquiterpenes: gamma-himachalene and beta-caryophyllene. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and beta-caryophyllene. It is important to note that while there is a substantial body of research on beta-caryophyllene, specific mechanistic and quantitative data for pure this compound is limited. The data for this compound is primarily derived from studies on essential oils where it is a major constituent, such as Cedrus atlantica essential oil.

CompoundAssayModel SystemKey FindingsIC50 / Effective DoseReference
This compound 5-Lipoxygenase (5-LOX) InhibitionIn vitroThe essential oil of Cedrus atlantica, containing γ-himachalene (0.99%), exhibited significant 5-LOX inhibition.IC50: 36.42 ± 0.103 µg/mL (for the essential oil)[1]
Carrageenan-induced paw edemaWistar ratsThe essential oil of Cedrus atlantica, with γ-himachalene (12.15%) as a major component, showed significant anti-inflammatory effects.25 and 50 mg/kg (for the essential oil)[2][3]
Beta-Caryophyllene LPS-induced TNF-α productionRAW 264.7 macrophagesDose-dependent inhibition of TNF-α secretion.Not explicitly stated, but significant reduction at tested concentrations.[4][5]
LPS-induced IL-6 productionRAW 264.7 macrophagesDose-dependent inhibition of IL-6 secretion.Not explicitly stated, but significant reduction at tested concentrations.[4][5]
LPS-induced IL-1β productionPrimary microgliaReduction in IL-1β levels.Not explicitly stated, but observed at low concentrations.[6][7]
Carrageenan-induced paw edemaWistar ratsDose-dependent reduction in paw edema.12.5 and 25 mg/kg (for caryophyllene oxide)[8][9][10]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol is a standard in vitro method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with LPS.

Methodology

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight[11].

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or beta-caryophyllene) and the cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (10-100 ng/mL) is added to the wells to induce an inflammatory response[11]. Control groups include cells treated with vehicle only, LPS only, and test compound only.

  • Incubation: The plates are incubated for a specified period (typically 6-24 hours) to allow for cytokine production.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits[12].

  • Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-only treated group. The IC50 value, the concentration of the compound that inhibits 50% of the cytokine production, can then be determined.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Methodology

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: The rats are randomly divided into several groups (n=6-8 per group): a control group, a positive control group (e.g., treated with indomethacin, a standard NSAID), and several test groups receiving different doses of this compound or beta-caryophyllene.

  • Compound Administration: The test compounds and the positive control are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation[13]. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat[13][14].

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[13].

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.

Signaling Pathways and Visualizations

Beta-Caryophyllene Anti-inflammatory Signaling Pathway

Beta-caryophyllene exerts its anti-inflammatory effects primarily through the activation of the cannabinoid receptor 2 (CB2). This activation initiates a signaling cascade that leads to the inhibition of the pro-inflammatory NF-κB and MAPK pathways.

BCP_Pathway cluster_nfkb Cytoplasm cluster_nucleus Nucleus BCP Beta-Caryophyllene CB2 CB2 Receptor BCP->CB2 activates IKK IKK CB2->IKK inhibits TAK1 TAK1 CB2->TAK1 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK TLR4->TAK1 IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Proinflammatory_Genes activates Inflammation Inflammation Proinflammatory_Genes->Inflammation MAPKK MAPKK (MKK3/6, MKK4/7) TAK1->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates to IkB_NFkB->NFkB releases

Caption: Beta-caryophyllene's anti-inflammatory pathway.

This compound Proposed Anti-inflammatory Action

Specific signaling studies for this compound are limited. However, studies on Cedrus atlantica essential oil, where this compound is a major component, demonstrate anti-inflammatory effects, likely through the inhibition of pro-inflammatory enzymes and mediators.

GH_Pathway GH This compound (in Cedrus atlantica oil) Proinflammatory_Enzymes Pro-inflammatory Enzymes (e.g., 5-LOX) GH->Proinflammatory_Enzymes inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Inflammatory_Stimuli->Proinflammatory_Enzymes activates Proinflammatory_Mediators Pro-inflammatory Mediators Proinflammatory_Enzymes->Proinflammatory_Mediators produce Inflammation Inflammation (Edema, Pain) Proinflammatory_Mediators->Inflammation

Caption: Proposed anti-inflammatory action of this compound.

Experimental Workflow: LPS-Induced Cytokine Production

The following diagram illustrates the workflow for the in vitro assessment of anti-inflammatory activity using LPS-stimulated macrophages.

LPS_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pretreat Pre-treat with Test Compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Cytokine Incubate for 6-24 hours Stimulate->Incubate_Cytokine Collect_Supernatant Collect Supernatant Incubate_Cytokine->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6, etc.) via ELISA Collect_Supernatant->ELISA Analyze Analyze Data (Calculate % inhibition, IC50) ELISA->Analyze End End Analyze->End

Caption: Workflow for LPS-induced cytokine production assay.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram outlines the workflow for the in vivo assessment of acute anti-inflammatory activity.

Carrageenan_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group_Animals Randomly Group Animals Acclimatize->Group_Animals Administer_Compound Administer Test Compound/ Vehicle/Positive Control Group_Animals->Administer_Compound Measure_Initial_Volume Measure Initial Paw Volume Administer_Compound->Measure_Initial_Volume Induce_Edema Inject Carrageenan sub-plantar Measure_Initial_Volume->Induce_Edema Measure_Post_Injection Measure Paw Volume at time intervals Induce_Edema->Measure_Post_Injection Analyze Calculate Paw Edema and % Inhibition Measure_Post_Injection->Analyze End End Analyze->End

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

Beta-caryophyllene has a well-documented anti-inflammatory profile, with its mechanism of action elucidated through the CB2 receptor and subsequent modulation of the NF-κB and MAPK signaling pathways. This is supported by a growing body of in vitro and in vivo data.

In contrast, while this compound is recognized as a component of anti-inflammatory essential oils, there is a notable lack of specific research on the pure compound's mechanisms of action and quantitative potency. The available data suggests that essential oils rich in this compound possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory enzymes like 5-LOX.

For drug development professionals, beta-caryophyllene presents a more characterized lead compound for anti-inflammatory therapies. Further research is warranted to isolate and characterize the specific anti-inflammatory pathways and potency of pure this compound to determine its potential as a therapeutic agent.

References

Assessing the Synergistic Potential of Gamma-Himachalene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions of phytochemicals is paramount for innovating novel therapeutic agents. This guide explores the current landscape of research into the synergistic effects of gamma-himachalene, a notable sesquiterpene, with other terpenes. While direct experimental data on specific synergistic combinations involving this compound is not yet available in the public domain, this document provides a framework for assessing its potential synergies by examining its known biological activities and drawing parallels with established terpene interactions.

This compound is a sesquiterpene recognized for a variety of biological properties, including anti-inflammatory, calming, and antimicrobial effects. It is a significant component of the essential oil of the Atlas cedar (Cedrus atlantica), where its presence is thought to contribute to the oil's overall therapeutic profile. The concept of synergy, often referred to as the "entourage effect" in cannabis research, posits that the combined effect of multiple compounds is greater than the sum of their individual effects. This principle is crucial in the study of terpenes, as these compounds often occur in complex mixtures in nature.

While specific studies quantifying the synergistic effects of isolated this compound with other individual terpenes are lacking, the broader body of research on terpene synergy provides a strong foundation for hypothesizing and testing such interactions.

Hypothetical Synergistic Mechanisms

The potential synergistic effects of this compound with other terpenes could manifest through several mechanisms. For instance, one terpene might enhance the bioavailability of another, or they could act on different targets within the same signaling pathway to produce a more potent effect. A conceptual workflow for investigating these potential synergies is outlined below.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanistic Investigation A Identify Terpenes with Complementary Activities B Review Known Signaling Pathways of Individual Terpenes A->B C Postulate Potential Synergistic Interactions B->C D Checkerboard Assay to Determine FIC Index C->D E Cell-Based Assays on Relevant Cell Lines D->E F Analysis of Molecular Markers (e.g., Cytokines) E->F G Gene Expression Analysis (e.g., RNA-seq) F->G H Western Blot for Protein Expression G->H I Enzyme Inhibition Assays H->I G cluster_0 Terpene Intervention cluster_1 Signaling Cascade cluster_2 Cellular Response This compound This compound IKK IKK This compound->IKK Inhibits Partner Terpene Partner Terpene NFkB_p65_p50 NF-κB (p65/p50) Partner Terpene->NFkB_p65_p50 Inhibits Nuclear Translocation IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active Activation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB_p65_p50_active->Pro-inflammatory\nCytokines Upregulates

Validating the Cytotoxic Effects of Gamma-Himachalene Derivatives on New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct validation of the cytotoxic effects of gamma-himachalene on new cell lines is limited in publicly available research, significant data exists for its close derivatives, 2-himachelen-7-ol and β-2-himachalen-6-ol. These sesquiterpenes, isolated from Cedrus libani and wild carrot respectively, have demonstrated potent anticancer activities across a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic performance of these this compound derivatives, supported by experimental data and detailed methodologies, to offer a valuable resource for researchers in oncology and drug discovery.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of 2-himachelen-7-ol and β-2-himachalen-6-ol on various human cancer cell lines. For comparison, data for the conventional chemotherapeutic agent Cisplatin is also included where available.

CompoundCell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
2-Himachelen-7-ol SF-268Glioblastoma8.1~36.8[1]
HT-29Colorectal Carcinoma10.1~45.8[1]
Caco-2Colorectal Adenocarcinoma9.9~44.9[1]
Sk-OV-3Ovarian Cancer>50>226.8[1]
β-2-Himachalen-6-ol B16F-10Murine Melanoma13~59.0[2]
Caco-2Colorectal Adenocarcinoma-18-58[2]
MB-MDA-231Breast Adenocarcinoma-18-58[2]
A549Lung Carcinoma-18-58[2]
SF-268Glioblastoma4~18.1[2]
Cisplatin SF-268Glioblastoma7.5~25.0[1]
HT-29Colorectal Carcinoma85~283.3[1]
Caco-2Colorectal Adenocarcinoma11.2~37.3[1]
Sk-OV-3Ovarian Cancer12.5~41.7[1]

Note: The IC50 values for β-2-himachalen-6-ol against Caco-2, MB-MDA-231, and A549 cell lines were reported as a range of 18-58 µM.

A study on 2-himachelen-7-ol also investigated its synergistic effect with Cisplatin. Co-treatment of SF-268, Caco-2, and HT-29 cells with 10 µg/mL of 2-himachelen-7-ol and 5 µg/mL of Cisplatin resulted in a significant synergistic cytotoxic effect compared to individual treatments.

Experimental Protocols

The methodologies employed in the cited studies to determine the cytotoxic effects of the this compound derivatives are detailed below.

Cell Viability Assay (WST-1 and MTT)
  • Cell Culture: Human cancer cell lines (SF-268, HT-29, Caco-2, Sk-OV-3, B16F-10, MB-MDA-231, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (2-himachelen-7-ol or β-2-himachalen-6-ol) or the vehicle control (DMSO).

  • Incubation: The treated cells were incubated for specified periods (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • WST-1 Assay: After the incubation period, WST-1 reagent was added to each well, and the plates were incubated for an additional 1-4 hours. The absorbance was then measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

    • MTT Assay: MTT solution was added to each well and incubated for 3-4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The IC50 values were calculated from the dose-response curves by plotting the percentage of cell viability against the concentration of the test compound.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells were treated with the test compound at its predetermined IC50 concentration for a specified duration.

  • Cell Staining: The treated cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer. The distribution of cells into viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) populations was determined.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Add this compound Derivative (or control) at various concentrations incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add WST-1 or MTT Reagent incubation2->add_reagent incubation3 Incubate for 1-4h add_reagent->incubation3 read_absorbance Measure Absorbance incubation3->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxic effects of this compound derivatives.

Signaling Pathway for Apoptosis Induction

apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell Induces apoptosis Apoptosis cell->apoptosis Undergoes motility Decreased Cell Motility cell->motility invasion Decreased Cell Invasion cell->invasion

Caption: Cellular effects induced by this compound derivatives in cancer cells.

Logical Relationship of the Validation Study

validation_logic gamma_himachalene This compound derivative1 2-Himachelen-7-ol gamma_himachalene->derivative1 Structural Similarity derivative2 β-2-Himachalen-6-ol gamma_himachalene->derivative2 Structural Similarity cytotoxicity Reported Cytotoxic Effects derivative1->cytotoxicity derivative2->cytotoxicity validation Validation on New Cell Lines cytotoxicity->validation Forms basis for

Caption: Rationale for validating cytotoxicity based on derivative data.

References

Comparative Chemical Stability of Himachalene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical stability of isomeric compounds is paramount for ensuring the efficacy, safety, and shelf-life of potential therapeutic agents. This guide provides a comparative analysis of the chemical stability of himachalene isomers—specifically α-himachalene, β-himachalene, and γ-himachalene. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes information from computational studies, general terpene chemistry, and established principles of chemical stability to provide a predictive comparison. It also outlines a comprehensive experimental protocol for a forced degradation study to generate empirical data.

Himachalenes are naturally occurring bicyclic sesquiterpenes found in the essential oils of plants such as Cedrus deodara (Himalayan cedar). As isomers, α-, β-, and γ-himachalene share the same molecular formula (C₁₅H₂₄) and a similar carbon skeleton, but differ in the position of their double bonds. This structural variance is expected to influence their relative chemical stability. In general, sesquiterpenes, due to their higher molecular weight and lower volatility, tend to be more thermally stable than their monoterpene counterparts.

Predictive Stability Comparison

The stability of an alkene is influenced by the substitution pattern of its double bonds, with greater substitution generally leading to increased thermodynamic stability. Based on the structures of the himachalene isomers, a qualitative prediction of their relative stability can be made.

  • α-Himachalene: Contains one trisubstituted endocyclic double bond and one disubstituted exocyclic double bond. Exocyclic double bonds are generally less stable than endocyclic ones.

  • β-Himachalene: Features a trisubstituted and a tetrasubstituted endocyclic double bond. A tetrasubstituted double bond contributes significantly to the molecule's stability.

  • γ-Himachalene: Possesses two trisubstituted endocyclic double bonds.

Based on these structural features, the predicted order of chemical stability is:

β-Himachalene > γ-Himachalene > α-Himachalene

This prediction is grounded in the understanding that the tetrasubstituted double bond in β-himachalene provides the greatest thermodynamic stability, while the exocyclic double bond in α-himachalene is a likely point of instability.

Quantitative Data Summary

A thorough review of existing literature did not yield specific quantitative data from direct comparative stability studies of α-, β-, and γ-himachalene. To obtain such data, a forced degradation study as outlined in the experimental protocols below is recommended. The following table is provided as a template to be populated with experimental results.

Stress ConditionParameterα-Himachaleneβ-Himachaleneγ-Himachalene
Thermal (e.g., 80°C) % Degradation after 24hData to be generatedData to be generatedData to be generated
Half-life (t₁/₂)Data to be generatedData to be generatedData to be generated
Oxidative (e.g., 3% H₂O₂) % Degradation after 8hData to be generatedData to be generatedData to be generated
Major DegradantsData to be generatedData to be generatedData to be generated
Acidic (e.g., 0.1 M HCl) % Degradation after 12hData to be generatedData to be generatedData to be generated
Basic (e.g., 0.1 M NaOH) % Degradation after 12hData to be generatedData to be generatedData to be generated

Experimental Protocols

To empirically determine the chemical stability of himachalene isomers, a forced degradation study should be conducted. This involves subjecting the compounds to various stress conditions and monitoring their degradation over time.

Objective: To compare the intrinsic chemical stability of α-, β-, and γ-himachalene under thermal, oxidative, and pH stress conditions.

Materials:

  • High-purity standards of α-himachalene, β-himachalene, and γ-himachalene.

  • HPLC-grade acetonitrile, methanol, and water.

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂).

  • HPLC system with a UV/Vis or Mass Spectrometry (MS) detector.

  • A suitable HPLC column (e.g., C18).

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of each himachalene isomer in acetonitrile at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Thermal Stress: Dilute the stock solutions with acetonitrile to a final concentration of 100 µg/mL. Place the solutions in a temperature-controlled oven at 60°C and 80°C. Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Oxidative Stress: Dilute the stock solutions with acetonitrile to 100 µg/mL. Add 3% hydrogen peroxide and keep the samples at room temperature. Withdraw aliquots at 0, 2, 4, 6, and 8 hours.

    • Acid Hydrolysis: Dilute the stock solutions with a 0.1 M HCl solution to 100 µg/mL. Keep the samples at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 12 hours and neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Dilute the stock solutions with a 0.1 M NaOH solution to 100 µg/mL. Keep the samples at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 12 hours and neutralize with an equivalent amount of 0.1 M HCl.

    • Control Samples: Keep diluted solutions of each isomer in acetonitrile at room temperature, protected from light, to serve as controls.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent himachalene isomer from its degradation products.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm or MS.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of degradation of each isomer at each time point under each stress condition.

    • Identify and, if possible, characterize the major degradation products using MS and other spectroscopic techniques.

    • Determine the degradation kinetics and half-life for each isomer under each condition.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Stock_alpha α-Himachalene Stock (1 mg/mL) Thermal Thermal Stress (60°C & 80°C) Stock_alpha->Thermal Oxidative Oxidative Stress (3% H₂O₂) Stock_alpha->Oxidative Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_alpha->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_alpha->Base Stock_beta β-Himachalene Stock (1 mg/mL) Stock_beta->Thermal Stock_beta->Oxidative Stock_beta->Acid Stock_beta->Base Stock_gamma γ-Himachalene Stock (1 mg/mL) Stock_gamma->Thermal Stock_gamma->Oxidative Stock_gamma->Acid Stock_gamma->Base Sampling Time-point Sampling Thermal->Sampling Oxidative->Sampling Acid->Sampling Base->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Degradation Calculate % Degradation HPLC->Degradation Kinetics Determine Kinetics & Half-life Degradation->Kinetics Comparison Comparative Stability Assessment Kinetics->Comparison

Caption: Experimental workflow for the comparative chemical stability study of himachalene isomers.

Degradation_Pathway Himachalene α-Himachalene Oxidant [O] (e.g., H₂O₂) Epoxide Epoxide Intermediate Himachalene->Epoxide Epoxidation Diol Diol Product Epoxide->Diol Hydrolysis Cleavage Oxidative Cleavage Products Epoxide->Cleavage Further Oxidation

Caption: Plausible oxidative degradation pathway for α-himachalene.

confirming the mechanism of action of gamma-himachalene's antimicrobial properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of γ-himachalene, a naturally occurring sesquiterpene. While research points towards its potential as an antimicrobial agent, a definitive understanding of its mechanism of action is still emerging. This document summarizes the existing experimental data, compares its activity with other alternatives, and outlines the methodologies used in these investigations.

Comparative Antimicrobial Activity of γ-Himachalene and Other Agents

Limited studies have investigated the antimicrobial activity of pure γ-himachalene. Most available data comes from studies on essential oils where γ-himachalene is a significant component. This makes it challenging to attribute the observed effects solely to γ-himachalene.

One study on the volatile compounds of Lichina pygmaea identified γ-himachalene as the most abundant constituent (37.51%). The essential oil demonstrated significant antimicrobial activity against a range of pathogens, with Minimum Inhibitory Concentration (MIC) values between 1.69 and 13.5 mg/mL[1][2]. Another study on the essential oil of Cedrus atlantica, which also contains γ-himachalene, suggested a bactericidal and fungicidal mechanism of action[3].

A study on various derivatives of himachalene showed that aromatized versions had some activity against Gram-positive bacteria, with MICs ranging from 375 to 1500 µg/mL against Bacillus subtilis and 625 µg/mL against Micrococcus luteus. However, these derivatives were inactive against Gram-negative bacteria at concentrations up to 3000 µg/mL[4]. It is important to note that these are derivatives and not γ-himachalene itself.

For a clearer perspective, the following table presents a compilation of MIC values for essential oils rich in γ-himachalene and for some common antimicrobial agents.

Antimicrobial AgentTest Organism(s)MIC Range (µg/mL)Reference
Lichina pygmaea essential oil (37.51% γ-himachalene)Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans1690 - 13500[1][2]
ar-Himachalene (derivative)Bacillus subtilis375[4]
γ-dehydro-ar-himachalene (derivative)Bacillus subtilis1500[4]
bis-dehydro-ar-himachalene (derivative)Micrococcus luteus625[4]
Ampicillin (Antibiotic)Bacillus subtilis0.02 - 1Standard Reference
Ciprofloxacin (Antibiotic)Escherichia coli, Pseudomonas aeruginosa0.004 - 1Standard Reference
Fluconazole (Antifungal)Candida albicans0.25 - 8Standard Reference

Note: The data for the essential oil represents the activity of a complex mixture, not solely γ-himachalene. The data for himachalene derivatives may not be representative of γ-himachalene's activity. Standard reference values for antibiotics and antifungals are provided for a general comparison of potency.

Proposed Mechanism of Action: An Indirect Confirmation

The precise mechanism of action for γ-himachalene's antimicrobial properties has not been definitively elucidated. However, based on the broader class of sesquiterpenes to which it belongs, two primary mechanisms are proposed:

  • Disruption of Microbial Cell Membranes: Sesquiterpenes are lipophilic compounds that can intercalate into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death[5]. The observed bactericidal and fungicidal activity of essential oils containing γ-himachalene supports this hypothesis[3].

  • Inhibition of Essential Enzymes: Another proposed mechanism for some sesquiterpenes is the inhibition of crucial bacterial enzymes. One such target is the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[6]. Inhibition of MurA would compromise the cell wall's integrity, leading to cell lysis. However, there is currently no direct experimental evidence to confirm that γ-himachalene specifically inhibits the MurA enzyme.

Experimental Protocols

To further investigate and confirm the mechanism of action of γ-himachalene, the following experimental protocols are recommended:

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This foundational assay quantifies the antimicrobial potency of a compound.

  • Protocol: The broth microdilution method is a standard procedure.

    • Prepare a series of twofold dilutions of pure γ-himachalene in a suitable solvent (e.g., DMSO) and then in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (a known antimicrobial agent), negative controls (medium with solvent), and sterility controls (uninoculated medium).

    • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

    • The MIC is the lowest concentration of γ-himachalene that visibly inhibits microbial growth.

    • To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cell Membrane Permeability Assay

This assay assesses the ability of γ-himachalene to disrupt the integrity of the microbial cell membrane.

  • Protocol: The SYTOX Green uptake assay is a common method.

    • Wash and resuspend the microbial cells in a suitable buffer.

    • Add the fluorescent dye SYTOX Green to the cell suspension. This dye can only enter cells with compromised membranes.

    • Treat the cells with different concentrations of γ-himachalene.

    • Measure the increase in fluorescence over time using a fluorescence spectrophotometer. A significant increase in fluorescence indicates membrane damage.

    • Include a positive control that is known to permeabilize the membrane (e.g., melittin) and a negative control (untreated cells).

MurA Enzyme Inhibition Assay

This biochemical assay determines if γ-himachalene directly inhibits the MurA enzyme.

  • Protocol: A colorimetric assay measuring the release of inorganic phosphate (Pi) is commonly used[7].

    • Purify the MurA enzyme from a relevant bacterial species (e.g., Escherichia coli).

    • Set up a reaction mixture containing the purified MurA enzyme, its substrates (UDP-N-acetylglucosamine and phosphoenolpyruvate), and various concentrations of γ-himachalene.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction and measure the amount of released inorganic phosphate using a malachite green-based colorimetric reagent.

    • A decrease in phosphate production in the presence of γ-himachalene indicates enzyme inhibition.

    • Include a known MurA inhibitor (e.g., fosfomycin) as a positive control.

Visualizing the Proposed Mechanisms and Workflows

To aid in the conceptualization of the proposed mechanisms and experimental designs, the following diagrams are provided.

antimicrobial_mechanism cluster_membrane Membrane Disruption Pathway cluster_enzyme Enzyme Inhibition Pathway gamma_himachalene_m γ-Himachalene membrane_intercalation Intercalation into Lipid Bilayer gamma_himachalene_m->membrane_intercalation membrane_destabilization Membrane Destabilization & Increased Permeability membrane_intercalation->membrane_destabilization leakage Leakage of Intracellular Components membrane_destabilization->leakage cell_death_m Cell Death leakage->cell_death_m gamma_himachalene_e γ-Himachalene murA MurA Enzyme gamma_himachalene_e->murA peptidoglycan_synthesis Inhibition of Peptidoglycan Synthesis murA->peptidoglycan_synthesis cell_wall_disruption Cell Wall Disruption peptidoglycan_synthesis->cell_wall_disruption cell_lysis Cell Lysis cell_wall_disruption->cell_lysis

Proposed Antimicrobial Mechanisms of γ-Himachalene.

experimental_workflow start Start: Pure γ-Himachalene mic_mbc Determine MIC/MBC/MFC (Broth Microdilution) start->mic_mbc is_active Antimicrobial Activity? mic_mbc->is_active membrane_assay Membrane Permeability Assay (SYTOX Green) is_active->membrane_assay Yes inactive No Significant Activity is_active->inactive No murA_assay MurA Enzyme Inhibition Assay (Colorimetric) membrane_assay->murA_assay membrane_damage Membrane Damage Confirmed? murA_assay->membrane_damage murA_inhibition MurA Inhibition Confirmed? membrane_damage->murA_inhibition Yes/No conclusion Elucidate Primary Mechanism of Action murA_inhibition->conclusion Yes/No

References

evaluating the differences in bioactivity between synthetic and natural gamma-himachalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for therapeutic applications is a cornerstone of pharmaceutical research. Gamma-himachalene, a sesquiterpene found in the essential oils of plants such as the Atlas cedar (Cedrus atlantica), has garnered interest for its diverse biological activities.[1][2] As with many natural products, the advancement of synthetic chemistry offers the potential for a more consistent and scalable supply. However, crucial questions arise regarding the bioactivity of synthetic this compound compared to its natural counterpart. This guide provides a comprehensive evaluation of the potential differences, supported by an understanding of stereochemistry and established experimental principles.

Understanding this compound: Natural vs. Synthetic

Natural this compound is biosynthesized in plants as a specific stereoisomer, primarily the (1R,6S)-gamma-himachalene enantiomer.[3] It co-occurs with its isomers, α- and β-himachalene.[1] The biological activity of this naturally derived compound is a result of its unique three-dimensional structure which dictates its interaction with biological targets.

Synthetic this compound, on the other hand, can vary significantly in its composition depending on the synthetic route employed. Total synthesis of complex molecules like himachalenes can be challenging and may result in a racemic mixture (an equal mixture of both enantiomers) or a product containing other structural isomers and impurities if the synthesis is not stereoselective.[4]

Key Bioactivities of Natural this compound

Natural this compound, as a component of essential oils, has been associated with a range of biological effects. These properties are attributed to the specific interactions of the natural enantiomer with cellular and molecular targets.

  • Anti-inflammatory Properties: Research suggests that this compound may modulate inflammatory pathways.[3][5][6]

  • Antimicrobial Effects: this compound has demonstrated effectiveness against various bacterial strains.[3]

  • Analgesic and Calming Effects: Traditional uses and some studies point towards its potential as a calming and pain-relieving agent.[2]

Potential Differences in Bioactivity: A Comparative Analysis

The primary difference in bioactivity between natural and synthetic this compound is likely to stem from its stereochemical composition and purity.

1. Enantiomeric Specificity: It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may even produce adverse effects. Without direct studies on this compound enantiomers, we can infer from studies on other terpenes that such differences are highly probable. Therefore, a synthetic racemic mixture of this compound may exhibit lower potency compared to the pure natural enantiomer.

2. Isomeric Purity: The presence of other himachalene isomers (alpha and beta) in a synthetic preparation could also influence its overall bioactivity. While these isomers have their own biological properties, their presence could lead to a different pharmacological profile compared to purified natural this compound.

Data Presentation: A Comparative Overview

Since direct quantitative data is unavailable, the following table summarizes the known bioactivities of natural this compound and the potential characteristics of its synthetic counterpart.

BioactivityNatural this compound ((1R,6S)-enantiomer)Synthetic this compound (Potential Mixture)
Anti-inflammatory Documented activity, likely due to specific interactions with inflammatory mediators.[3][5][6]Potentially lower or altered activity if present as a racemic mixture. The presence of other isomers could contribute to a different inflammatory response.
Antimicrobial Demonstrated efficacy against certain bacterial strains.[3]Activity may be reduced due to the presence of a less active or inactive enantiomer. The overall antimicrobial spectrum could differ based on isomeric purity.
Analgesic/Calming Associated with these effects, likely through interaction with specific neural receptors or pathways.[2]The potency of these effects could be diminished in a racemic mixture. The overall neurological effect may be different.

Experimental Protocols: A Proposed Framework for Direct Comparison

To definitively evaluate the differences in bioactivity, a head-to-head comparison using standardized experimental protocols is essential. The following outlines a hypothetical experimental workflow.

Objective: To compare the anti-inflammatory activity of natural (1R,6S)-gamma-himachalene and synthetic this compound (racemic mixture).

1. Cell Culture and Treatment:

  • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Pre-treat cells with varying concentrations of natural this compound, synthetic this compound, or vehicle control for 1 hour.
  • Induce an inflammatory response by treating cells with lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.
  • Mix the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Measure the absorbance at 540 nm using a microplate reader.
  • Quantify NO concentration using a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA):

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4. Statistical Analysis:

  • Perform statistical analysis using ANOVA followed by a post-hoc test to determine significant differences between treatment groups.

Mandatory Visualization

Signaling Pathway Diagram

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Transcription of Gamma_Himachalene γ-Himachalene Gamma_Himachalene->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Bioactivity Assays cluster_analysis Data Analysis cluster_results Results start RAW 264.7 Macrophage Culture treatment Pre-treatment: - Natural γ-Himachalene - Synthetic γ-Himachalene - Vehicle start->treatment stimulation LPS Stimulation (24h) treatment->stimulation griess Griess Assay for NO stimulation->griess elisa ELISA for Cytokines (TNF-α, IL-6) stimulation->elisa analysis Statistical Analysis (ANOVA) griess->analysis elisa->analysis comparison Comparison of Bioactivity analysis->comparison

Caption: Proposed workflow for comparing bioactivity.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of gamma-Himachalene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of gamma-Himachalene, a naturally occurring sesquiterpene. Adherence to these guidelines will help safeguard personnel, prevent environmental contamination, and maintain regulatory compliance.

Understanding the Hazard Profile
Quantitative Data Summary

Below is a summary of the key physical and chemical properties of this compound, which are important for its proper handling and disposal.

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Boiling Point 267.00 to 268.00 °C @ 760.00 mm Hg
Flash Point 104.44 °C (220.00 °F)
Solubility Insoluble in water; soluble in alcohol

Experimental Protocols: Disposal and Spill Management

The following protocols provide detailed methodologies for the routine disposal of this compound waste and for handling accidental spills.

Routine Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, pipette tips, absorbent paper).

  • The container must be made of a chemically resistant material (e.g., glass or high-density polyethylene) and have a secure, tightly fitting lid.

  • Label the container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).

2. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

3. Arranging for Disposal:

  • Once the waste container is nearly full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS department or contractor with a detailed inventory of the waste.

4. Final Disposal Method:

  • The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should be performed by a licensed professional waste disposal service.[1]

Accidental Spill Protocol

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.

1. Immediate Response:

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

2. Personal Protective Equipment (PPE):

  • Before cleaning the spill, don the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

3. Spill Containment and Cleanup:

  • If the spill is small and manageable, contain it using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

4. Decontamination:

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Place all cleaning materials in the hazardous waste container.

5. Waste Disposal:

  • Seal the hazardous waste container and arrange for its disposal through your institution's EHS department or a licensed contractor.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal procedures for this compound.

cluster_0 Routine Disposal Workflow A 1. Segregate & Collect Waste (Labeled, Chemical-Resistant Container) B 2. Store Waste Securely (Cool, Dry, Ventilated Area) A->B C 3. Arrange for Professional Pickup (Contact EHS or Contractor) B->C D 4. Final Disposal (Incineration by Licensed Service) C->D

Caption: A flowchart of the routine disposal process for this compound waste.

cluster_1 Accidental Spill Response Workflow E 1. Immediate Response (Alert Personnel, Evacuate if Necessary) F 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G 3. Contain & Clean Spill (Inert Absorbent, Non-Sparking Tools) F->G H 4. Decontaminate Area (Solvent, Soap & Water) G->H I 5. Dispose of Contaminated Materials (As Hazardous Waste) H->I

Caption: A step-by-step workflow for responding to an accidental spill of this compound.

References

Essential Safety and Logistical Information for Handling γ-Himachalene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for γ-Himachalene is paramount. This document provides essential information regarding personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the known quantitative data for γ-Himachalene is presented below. This information is crucial for assessing the potential hazards and for developing appropriate handling procedures.

PropertyValueSource
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Boiling Point 267.00 to 268.00 °C @ 760.00 mm Hg[1][2]
Flash Point 104.44 °C (220.00 °F) - Closed Cup[2]
Solubility Insoluble in water; Soluble in alcohol.[2]
Vapor Pressure 0.013 mmHg @ 25.00 °C (estimated)[2]

Hazard Identification and Personal Protective Equipment (PPE)

  • H304: May be fatal if swallowed and enters airways.[3]

  • H315: Causes skin irritation.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H400: Very toxic to aquatic life.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Given these potential hazards, the following personal protective equipment is essential when handling γ-Himachalene:

  • Eye Protection: Chemical safety goggles should be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, and avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Spill Procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Clean: Clean the spill area with soap and water.

Disposal:

  • All waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of γ-Himachalene in a laboratory setting.

Standard Operating Procedure for γ-Himachalene Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Gather Equipment Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical In Fume Hood Conduct Experiment Conduct Experiment Dispense Chemical->Conduct Experiment Follow Protocol Decontaminate Decontaminate Conduct Experiment->Decontaminate Clean Glassware Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate Waste Store Securely Store Securely Dispose Waste->Store Securely Label & Log

Caption: Workflow for safe γ-Himachalene handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-HIMACHALENE
Reactant of Route 2
gamma-HIMACHALENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.